SFB-AMD3465
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H46FN7O |
|---|---|
Molecular Weight |
575.8 g/mol |
IUPAC Name |
4-fluoro-N-[2-[6-[[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methylamino]methyl]-3-pyridinyl]ethyl]benzamide |
InChI |
InChI=1S/C33H46FN7O/c34-31-10-8-30(9-11-31)33(42)39-17-13-28-7-12-32(40-24-28)25-38-23-27-3-5-29(6-4-27)26-41-21-2-16-36-19-18-35-14-1-15-37-20-22-41/h3-12,24,35-38H,1-2,13-23,25-26H2,(H,39,42) |
InChI Key |
JZHHOYKGNVLAMX-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
SFB-AMD3465: A Selective CXCR4 Antagonist for Research and Drug Development
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of SFB-AMD3465, a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and experimental application of this compound. We will delve into its mechanism of action, present collated quantitative data, provide detailed experimental protocols for its characterization, and visualize key pathways and workflows.
Introduction and Mechanism of Action
This compound, also known as AMD3465, is a monomacrocyclic compound that acts as a selective antagonist of the CXCR4 receptor.[1] The CXCR4 receptor, along with its endogenous ligand CXCL12 (stromal cell-derived factor-1α or SDF-1α), plays a crucial role in various physiological and pathological processes, including hematopoiesis, immune responses, HIV-1 entry into host cells, and cancer metastasis.[2][3]
The mechanism of action of this compound involves its direct binding to the CXCR4 receptor, thereby blocking the interaction between CXCR4 and CXCL12.[4] This competitive inhibition prevents the conformational changes in the receptor that are necessary to initiate downstream intracellular signaling cascades. Consequently, this compound effectively inhibits CXCL12-induced signaling pathways, including G-protein activation, intracellular calcium mobilization, and mitogen-activated protein kinase (MAPK) phosphorylation.[4][5] Its high selectivity for CXCR4 over other chemokine receptors, such as CCR5, makes it a valuable tool for specifically investigating the roles of the CXCR4/CXCL12 axis.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, collated from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference(s) |
| IC50 (CXCL12 Binding) | SupT1 | 18 nM | [5] |
| IC50 (12G5 mAb Binding) | SupT1 | 0.75 nM | |
| Ki (SDF-1α Ligand Binding) | CCRF-CEM | 41.7 nM | [5] |
| IC50 (CXCL12-induced Ca2+ Mobilization) | SupT1 | 17 nM | [5] |
| IC50 (GTP Binding) | CCRF-CEM | 10.38 nM | [5] |
| IC50 (Chemotaxis) | Human T-lymphoid SupT1 | 8.7 nM | [5] |
| IC50 (X4 HIV-1 Strains) | Various | 1-10 nM | [1] |
| IC50 (HIV-2 Strains) | ROD and EHO | 12.3 nM | [5] |
Table 2: In Vivo Data for this compound
| Parameter | Animal Model | Dosage | Key Finding | Reference(s) |
| Leukocytosis | Mice and Dogs | Subcutaneous | Peak mobilization between 0.5 and 1.5 hours | |
| Tumor Growth Inhibition | U87 GBM and Daoy Xenografts | 2.5 mg/kg/day, s.c. for 5 weeks | Significant blockade of tumor growth | |
| Reduction in Metastasis | Murine Syngeneic Breast Cancer | Not specified | Reduced tumor cell metastases to lung and liver | [3] |
| Terminal Half-life | Dogs | Intravenous | 1.56-4.63 hours | |
| Bioavailability | Dogs | Subcutaneous | 100% |
Synthesis of this compound
General Synthetic Scheme:
-
Protection of Cyclam: The four secondary amine groups of the cyclam macrocycle are protected, often using trifluoroacetyl (TFA) groups, to allow for selective N-alkylation. This is typically achieved by reacting cyclam with a reagent like ethyl trifluoroacetate (B77799) in the presence of a base such as triethylamine.
-
Monosubstitution: The tri-protected cyclam is then reacted with an appropriate electrophile to introduce the N-pyridinylmethylene moiety. This is a critical step to ensure mono-substitution. A suitable reagent for this would be 2-(bromomethyl)pyridine. The reaction is typically carried out in an organic solvent like acetonitrile (B52724) with a base such as potassium carbonate to facilitate the nucleophilic substitution.
-
Deprotection: The protecting groups on the remaining three nitrogen atoms of the cyclam ring are removed. This is often accomplished by hydrolysis under basic conditions, for example, using sodium hydroxide (B78521) in a mixture of water and methanol.
-
Purification: The final product, this compound, is then purified using standard techniques such as column chromatography or recrystallization to yield the desired compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the CXCR4 receptor.
Materials:
-
CXCR4-expressing cells (e.g., CCRF-CEM or SupT1)
-
Radiolabeled CXCL12 (e.g., [125I]SDF-1α)
-
This compound
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Wash buffer (Binding buffer without BSA)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Cell Preparation: Harvest CXCR4-expressing cells and wash them with binding buffer. Resuspend the cells to a concentration of 1-2 x 106 cells/mL in binding buffer.
-
Assay Setup: In a 96-well filter plate, add the following to each well:
-
50 µL of cell suspension.
-
50 µL of various concentrations of this compound (or vehicle for total binding).
-
50 µL of a fixed concentration of [125I]SDF-1α (typically at a concentration close to its Kd).
-
For non-specific binding control, add a high concentration of unlabeled CXCL12 or another known CXCR4 antagonist.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Washing: Terminate the binding reaction by vacuum filtration. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Allow the filters to dry, then add scintillation fluid to each well. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
CXCL12-Induced Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit CXCL12-induced intracellular calcium release.
Materials:
-
CXCR4-expressing cells (e.g., SupT1)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
CXCL12
-
This compound
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Loading: Harvest cells and resuspend them in HBSS. Add the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and an equal volume of Pluronic F-127. Incubate at 37°C for 30-60 minutes in the dark.
-
Washing: Wash the cells twice with HBSS to remove excess dye and resuspend them in HBSS.
-
Assay Setup: Seed the loaded cells into a 96-well plate.
-
Compound Addition: Add various concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading for each well.
-
CXCL12 Injection: Inject a fixed concentration of CXCL12 (typically a concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Data Acquisition: Record the fluorescence intensity over time (typically for 2-3 minutes) to measure the change in intracellular calcium concentration.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve. Plot the percentage of inhibition of the CXCL12-induced calcium response against the log concentration of this compound to determine the IC50 value.
In Vitro Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of cells towards a CXCL12 gradient.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat or SupT1)
-
Chemotaxis chambers (e.g., Transwell inserts with 5 or 8 µm pores)
-
24-well plates
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)
-
CXCL12
-
This compound
-
Cell viability stain (e.g., Calcein AM or Trypan Blue)
Procedure:
-
Cell Preparation: Resuspend cells in chemotaxis buffer.
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add chemotaxis buffer containing CXCL12 (chemoattractant). For a negative control, add buffer only.
-
In the upper chamber (Transwell insert), add the cell suspension that has been pre-incubated with various concentrations of this compound or vehicle for 30 minutes.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Alternatively, for fluorescently labeled cells, lyse the migrated cells in the lower chamber and measure the fluorescence.
-
-
Data Analysis: Count the number of migrated cells in several microscopic fields for each condition. Plot the percentage of inhibition of cell migration against the log concentration of this compound to determine the IC50 value.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
CXCR4-expressing tumor cells (e.g., human breast cancer cell line MDA-MB-231)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3). Monitor tumor volume regularly using caliper measurements (Volume = (length x width2)/2).
-
Animal Grouping and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via subcutaneous injection) and vehicle control to the respective groups according to the desired dosing schedule and duration.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Metastasis Assessment (optional): Harvest organs such as lungs and liver to assess for the presence and number of metastatic nodules.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the this compound-treated group and the vehicle control group to determine the anti-tumor efficacy. Statistical analysis (e.g., t-test or ANOVA) should be performed to assess the significance of the observed differences.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.
Caption: CXCR4 Signaling Pathway and the Antagonistic Action of this compound.
Caption: General Experimental Workflow for the Evaluation of this compound.
Caption: Logical Relationship of this compound's Antagonist Action.
References
- 1. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | PLOS One [journals.plos.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
The Role of SFB-AMD3465 in Inhibiting HIV Entry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of SFB-AMD3465, a potent and selective antagonist of the C-X-C chemokine receptor 4 (CXCR4), and its critical role in the inhibition of Human Immunodeficiency Virus (HIV) entry into host cells. This document outlines the molecular mechanism of action, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the associated biological pathways and experimental workflows.
Introduction to HIV Entry and the Role of CXCR4
Human Immunodeficiency Virus (HIV) initiates infection by binding to the CD4 receptor on the surface of target immune cells, primarily T-helper cells. This initial binding triggers conformational changes in the viral envelope glycoprotein (B1211001) gp120, enabling it to interact with a coreceptor, either CCR5 or CXCR4.[1] This coreceptor binding is a crucial step that facilitates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the host cell.[2][3]
HIV strains are classified based on their coreceptor usage. R5 viruses utilize the CCR5 coreceptor, while X4 viruses use the CXCR4 coreceptor.[4] Dual-tropic viruses can use either coreceptor. The emergence of X4-tropic viruses is often associated with a more rapid progression to Acquired Immunodeficiency Syndrome (AIDS).[1] Therefore, blocking the interaction between the HIV gp120 and the CXCR4 coreceptor presents a promising therapeutic strategy for combating X4-tropic HIV-1 strains.
This compound: A Potent CXCR4 Antagonist
This compound, hereafter referred to as AMD3465, is a monomacrocyclic compound that acts as a specific and potent antagonist of the CXCR4 receptor.[4] Unlike its bicyclam predecessor, AMD3100, AMD3465 possesses a modified structure that contributes to its enhanced antagonistic properties.[4][5]
Mechanism of Action
AMD3465 functions as a competitive inhibitor, directly competing with the natural CXCR4 ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12), and the HIV-1 gp120 envelope protein for binding to the CXCR4 receptor.[4][6] By occupying the binding pocket of CXCR4, AMD3465 prevents the conformational changes in gp120 necessary for membrane fusion, thereby effectively blocking the entry of X4-tropic HIV-1 into the host cell.[4][5]
Mutational analysis has revealed that the single cyclam ring of AMD3465 interacts with key acidic residues within the transmembrane domains of CXCR4, including Asp171, Asp262, and Glu288.[5] The N-pyridinylmethylene moiety of AMD3465 forms additional interactions, contributing to its high affinity and potent antagonism.[5]
The binding of AMD3465 to CXCR4 not only physically obstructs viral entry but also inhibits downstream signaling pathways normally initiated by CXCL12 binding. This includes the inhibition of intracellular calcium mobilization, chemotaxis, and CXCR4 endocytosis.[4]
Quantitative Analysis of AMD3465 Activity
The potency of AMD3465 has been quantified in various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.
| Assay | Target | Cell Line | IC50 Value (nM) | Reference |
| 12G5 mAb Binding Inhibition | CXCR4 | SupT1 | 0.75 | [7] |
| CXCL12AF647 Binding Inhibition | CXCR4 | SupT1 | 18 | [7] |
| CXCL12-induced Calcium Mobilization | CXCR4 | U87.CD4.CCR5 | 17 | [7] |
Table 1: Inhibition of CXCR4 Ligand Binding and Signaling by AMD3465
| HIV-1 Strain | Tropism | IC50 Range (nM) | Reference |
| IIIB | X4 | 1 - 10 | [4][7] |
| NL4.3 | X4 | 1 - 10 | [7] |
| RF | X4 | 1 - 10 | [7] |
| HE | X4 | 1 - 10 | [7] |
Table 2: Anti-HIV-1 Activity of AMD3465 against X4-tropic Strains
| HIV-2 Strain | IC50 (nM) | Reference |
| ROD | 12.3 | [7] |
| EHO | 12.3 | [7] |
Table 3: Anti-HIV-2 Activity of AMD3465
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of CXCR4 antagonists like AMD3465.
CXCR4 Competitive Binding Assay (Flow Cytometry)
This assay quantifies the ability of a test compound to compete with a fluorescently labeled ligand for binding to CXCR4 on the cell surface.
Materials:
-
CXCR4-expressing cells (e.g., SupT1 or Jurkat cells)
-
Fluorescently labeled CXCL12 (e.g., CXCL12-AF647) or a fluorescently labeled anti-CXCR4 antibody (e.g., 12G5-PE)
-
Test compound (AMD3465)
-
Assay Buffer (e.g., PBS with 0.5% BSA)
-
96-well V-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash CXCR4-expressing cells with Assay Buffer. Resuspend the cells to a final concentration of 1 x 10^6 cells/mL.
-
Compound Dilution: Prepare serial dilutions of AMD3465 in Assay Buffer.
-
Competition Reaction: a. Add 50 µL of the cell suspension to each well of a 96-well plate. b. Add 50 µL of the diluted AMD3465 or vehicle control to the respective wells. c. Incubate for 30 minutes at 4°C. d. Add a fixed, pre-titered concentration of fluorescently labeled CXCL12 or anti-CXCR4 antibody to all wells. e. Incubate for 60 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with cold Assay Buffer to remove unbound ligand.
-
Data Acquisition: Resuspend the cells in Assay Buffer and acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.
-
Data Analysis: Plot the MFI against the logarithm of the AMD3465 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by the natural ligand CXCL12.
Materials:
-
CXCR4-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
-
CXCL12
-
Test compound (AMD3465)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR)
Procedure:
-
Cell Plating: Plate CXCR4-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: a. Prepare a loading buffer containing a calcium-sensitive dye according to the manufacturer's instructions. b. Remove the culture medium from the cells and add the dye-loading buffer. c. Incubate for 45-60 minutes at 37°C in the dark.
-
Assay: a. Place the cell plate into the fluorescence plate reader. b. Add various concentrations of AMD3465 to the wells and incubate for a specified period. c. Establish a baseline fluorescence reading. d. Add a pre-determined concentration of CXCL12 to stimulate the cells. e. Immediately measure the change in fluorescence over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the influx of intracellular calcium. Calculate the inhibition of the calcium response at each concentration of AMD3465 and determine the IC50 value.[9][10][11]
HIV-1 Pseudovirus Entry Assay
This assay measures the ability of a compound to inhibit the entry of HIV-1 pseudoviruses into target cells.
Materials:
-
HIV-1 Env-pseudotyped viruses (expressing the envelope of an X4-tropic strain)
-
Target cells expressing CD4 and CXCR4 and containing a reporter gene (e.g., TZM-bl cells with a luciferase reporter)
-
Test compound (AMD3465)
-
Cell culture medium
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating: Seed the target cells (e.g., TZM-bl) in a 96-well plate and incubate overnight.
-
Inhibition: a. Prepare serial dilutions of AMD3465 in cell culture medium. b. Pre-incubate the HIV-1 pseudovirus with the diluted AMD3465 for 1 hour at 37°C.
-
Infection: Add the virus-compound mixture to the target cells.
-
Incubation: Incubate the plates for 48 hours at 37°C to allow for viral entry and reporter gene expression.
-
Lysis and Luminescence Reading: a. Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol. b. Measure the luminescence using a luminometer.
-
Data Analysis: The reduction in luciferase activity in the presence of AMD3465 compared to the virus-only control indicates inhibition of viral entry. Calculate the percent inhibition at each compound concentration and determine the IC50 value.[1][12][13][14][15]
Visualizing the Molecular Interactions and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental processes.
Caption: HIV-1 Entry Signaling Pathway.
Caption: Mechanism of AMD3465 Inhibition.
Caption: HIV Pseudovirus Entry Assay Workflow.
Conclusion
This compound is a highly potent and selective CXCR4 antagonist that effectively inhibits the entry of X4-tropic HIV-1 into host cells. Its mechanism of action, involving direct competition for the CXCR4 receptor and subsequent blockade of viral-cellular membrane fusion, is well-characterized. The quantitative data consistently demonstrate its low nanomolar efficacy against a range of X4 HIV-1 strains. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and evaluation of AMD3465 and other CXCR4-targeted anti-HIV therapeutics. The development of such inhibitors remains a critical area of research in the ongoing effort to combat HIV/AIDS.
References
- 1. hiv.lanl.gov [hiv.lanl.gov]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. bu.edu [bu.edu]
- 11. moleculardevices.com [moleculardevices.com]
- 12. hiv.lanl.gov [hiv.lanl.gov]
- 13. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
The CXCR4 Antagonist SFB-AMD3465: A Technical Guide to its Impact on Cancer Cell Metastasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metastasis remains the primary driver of mortality in cancer patients, underscoring the urgent need for therapeutic strategies that can effectively inhibit this complex process. The chemokine receptor CXCR4, in conjunction with its ligand CXCL12 (also known as SDF-1), has emerged as a critical axis in tumor progression, facilitating cancer cell migration, invasion, and the establishment of metastatic niches. This technical guide provides an in-depth examination of SFB-AMD3465 (AMD3465), a potent and specific antagonist of CXCR4, and its effects on cancer cell metastasis. We consolidate findings from preclinical studies, presenting quantitative data on its efficacy, detailing the experimental protocols used to ascertain its mechanism of action, and visualizing the intricate signaling pathways and experimental workflows involved. This document serves as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of targeting the CXCL12/CXCR4 axis in oncology.
Introduction: The CXCL12/CXCR4 Axis in Cancer Metastasis
The CXCL12/CXCR4 signaling axis plays a pivotal role in normal physiological processes, including immune cell trafficking and embryonic development.[1] However, this pathway is frequently hijacked by cancer cells to facilitate their dissemination and survival.[2] Overexpression of CXCR4 has been documented in more than 23 types of human cancers, where it correlates with poor prognosis, increased tumor growth, invasion, angiogenesis, and the development of metastatic disease.[2]
The interaction between CXCL12, secreted by stromal cells in target organs, and CXCR4 on the surface of cancer cells, acts as a homing signal, guiding metastatic cells to specific distant sites such as the bone marrow, lungs, and liver.[2][3] Upon binding of CXCL12, CXCR4 activates several downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) pathways, which promote cell proliferation, survival, and migration.[1]
CXCR4 antagonists, such as this compound, function by blocking the binding of CXCL12 to CXCR4, thereby inhibiting these downstream signaling events and disrupting the metastatic cascade.[4][5] This targeted approach not only hinders the physical movement of cancer cells but can also sensitize them to conventional therapies and modulate the tumor microenvironment.[2][4]
This compound: Mechanism of Action and Preclinical Efficacy
This compound is a monocyclam derivative of the bicyclam AMD3100 (Plerixafor) and exhibits a significantly higher antagonistic activity.[1] It acts as a specific, non-peptide antagonist that binds to the CXCR4 receptor, preventing its interaction with CXCL12.[6] This blockade leads to the dephosphorylation and inactivation of CXCR4.[7]
Impact on Oncogenic Signaling
Preclinical studies have demonstrated that this compound significantly modulates key oncogenic signaling pathways in cancer cells. In breast cancer models, treatment with AMD3465 has been shown to reduce the phosphorylation of STAT3, JAK2, and AKT, and decrease the expression of GSK3 and cMYC.[7][8] These proteins are critical regulators of cell growth, proliferation, and survival, and their inhibition by AMD3465 contributes to its anti-tumor effects.[7][9]
Quantitative Effects on Cancer Cell Metastasis
The inhibitory effects of this compound on cancer cell metastasis have been quantified in various in vitro and in vivo models.
Table 1: In Vitro Efficacy of this compound on Breast Cancer Cell Invasiveness
| Cell Line | Treatment | Invasion Inhibition (%) | Reference |
| 4T1 | AMD3465 | ~50% | [7] |
| 4T07 | AMD3465 | ~60% | [7] |
| 168Farn | AMD3465 | ~70% | [7] |
Table 2: In Vivo Efficacy of this compound on Breast Cancer Metastasis
| Animal Model | Treatment | Organ | Reduction in Metastatic Nodules | Reference |
| Syngeneic mouse model (4T1 cells) | AMD3465 | Lung | Significant reduction | [7][8][10][11] |
| Syngeneic mouse model (4T1 cells) | AMD3465 | Liver | Significant reduction | [7][8][10][11] |
Modulation of the Tumor Microenvironment
Beyond its direct effects on tumor cells, this compound also influences the tumor microenvironment. Treatment with AMD3465 has been observed to significantly reduce the infiltration of myeloid-derived CD11b-positive cells into metastatic sites, including the lungs, liver, and spleen.[7][8] These cells are known to contribute to the formation of a pre-metastatic niche, a supportive environment for incoming tumor cells. By inhibiting their recruitment, AMD3465 may disrupt the establishment of metastatic colonies.[7][9]
Experimental Protocols
This section details the methodologies employed in key experiments to evaluate the efficacy of this compound.
In Vitro Invasion Assay
-
Objective: To assess the effect of this compound on the invasive capacity of cancer cells.
-
Methodology:
-
Culture breast cancer cells (e.g., 4T1, 4T07, 168Farn) to sub-confluency.
-
Seed cells in the upper chamber of a Matrigel-coated Boyden chamber insert in serum-free media.
-
Add this compound to the upper chamber at the desired concentration.
-
Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate for 24-48 hours to allow for cell invasion through the Matrigel matrix.
-
Remove non-invading cells from the upper surface of the insert.
-
Fix and stain the invading cells on the lower surface of the insert.
-
Quantify the number of invaded cells by microscopy.
-
In Vivo Metastasis Model
-
Objective: To evaluate the effect of this compound on tumor metastasis in a living organism.
-
Methodology:
-
Inject cancer cells (e.g., 4T1) into the mammary fat pad of syngeneic mice.
-
Allow the primary tumor to establish and grow.
-
Once tumors are palpable, begin treatment with this compound or a vehicle control (e.g., PBS) via a suitable route of administration (e.g., subcutaneous injection).
-
Continue treatment for a predefined period (e.g., 14 days).
-
At the end of the treatment period, euthanize the mice and harvest organs known to be sites of metastasis (e.g., lungs, liver).
-
Fix the organs and embed in paraffin.
-
Section the organs and perform hematoxylin (B73222) and eosin (B541160) (H&E) staining to visualize metastatic nodules.
-
Quantify the number and size of metastatic nodules in each organ.
-
Western Blot Analysis for Signaling Proteins
-
Objective: To determine the effect of this compound on the phosphorylation and expression levels of key signaling proteins.
-
Methodology:
-
Treat cancer cells with this compound for a specified time.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-STAT3, STAT3, p-AKT, AKT).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities to determine relative protein expression and phosphorylation levels.
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the role of this compound in inhibiting cancer cell metastasis, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: this compound blocks CXCL12 binding to CXCR4, inhibiting downstream signaling.
Caption: Workflow for assessing cancer cell invasion in vitro.
Caption: Workflow for evaluating in vivo metastasis.
Conclusion and Future Directions
This compound has demonstrated significant potential as an anti-metastatic agent in preclinical cancer models. Its ability to specifically block the CXCL12/CXCR4 axis leads to the inhibition of key oncogenic signaling pathways, a reduction in cancer cell invasion, and a decrease in the formation of metastatic lesions. Furthermore, its capacity to modulate the tumor microenvironment by reducing the infiltration of pro-tumorigenic myeloid cells highlights its multi-faceted mechanism of action.
Future research should focus on further elucidating the long-term efficacy and safety of this compound in a broader range of cancer types. Combination studies with standard-of-care chemotherapies and immunotherapies are also warranted to explore potential synergistic effects.[2] The continued investigation of this compound and other CXCR4 antagonists holds significant promise for the development of novel therapeutic strategies to combat cancer metastasis and improve patient outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. The Intricate Role of CXCR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. What are CXCR4 antagonists and how do they work? [synapse.patsnap.com]
- 5. CXCR4 antagonist - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Structure and Function of SFB-AMD3465
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure, mechanism of action, and biological activity of SFB-AMD3465, a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This document consolidates key quantitative data, details experimental protocols for assessing its activity, and visualizes the complex signaling pathways and experimental workflows associated with its investigation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those focused on CXCR4-targeted therapeutics for indications including HIV infection, cancer, and stem cell mobilization.
Introduction
This compound, chemically known as N-[[4-(1,4,8,11-Tetraazacyclotetradec-1-ylmethyl)phenyl]methyl]-2-pyridinemethanamine, is a monomacrocyclic anti-HIV agent that exhibits high affinity and selectivity for the CXCR4 receptor. As a CXCR4 antagonist, AMD3465 allosterically inhibits the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α or CXCL12), to the receptor. This blockade disrupts the downstream signaling cascades that play a crucial role in various physiological and pathological processes, including lymphocyte trafficking, hematopoiesis, and the progression of diseases such as cancer and HIV infection.
Chemical Structure and Properties
AMD3465 is a monocyclam derivative, a class of compounds known for their metal-chelating properties and their ability to interact with chemokine receptors.
| Property | Value |
| Chemical Name | N-[[4-(1,4,8,11-Tetraazacyclotetradec-1-ylmethyl)phenyl]methyl]-2-pyridinemethanamine |
| Molecular Formula | C₂₄H₃₈N₆ |
| Molecular Weight | 410.60 g/mol |
| CAS Number | 185991-07-5 |
Quantitative Biological Activity
The potency and selectivity of AMD3465 as a CXCR4 antagonist have been quantified in various in vitro assays. The following tables summarize the key inhibitory concentrations (IC₅₀) and binding affinities (Kᵢ) reported in the literature.
| Assay | Cell Line | IC₅₀ (nM) | Reference |
| SDF-1α Induced Calcium Flux | SupT1 cells | 17 | [1] |
| CCRF-CEM cells | 12.07 | [1] | |
| CXCL12 Binding | SupT1 cells | 18 | [1] |
| GTP Binding | CCRF-CEM cells | 10.38 | [1] |
| Chemotaxis | Human T-lymphoid SupT1 cells | 8.7 | [1] |
| HIV-1 (X4 strains) Entry Inhibition | Various | 1 - 10 | [2] |
| HIV-2 (ROD and EHO strains) Entry Inhibition | Various | 12.3 | [1] |
| Assay | Cell Line | Kᵢ (nM) | Reference |
| SDF-1α Ligand Binding | CCRF-CEM cells | 41.7 | [3] |
Signaling Pathways
AMD3465 exerts its biological effects by blocking the CXCL12/CXCR4 signaling axis. Upon binding of CXCL12 to CXCR4, a cascade of intracellular signaling events is initiated, which is effectively inhibited by AMD3465. The diagram below illustrates the key signaling pathways modulated by this antagonist.
Caption: Inhibition of CXCL12-mediated signaling by AMD3465.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of AMD3465.
Synthesis of AMD3465
Materials:
-
1,4,8,11-Tetraazacyclotetradecane (cyclam)
-
Protecting group reagent (e.g., Boc anhydride)
-
4-(Bromomethyl)benzyl bromide
-
2-(Aminomethyl)pyridine
-
Deprotection reagent (e.g., Trifluoroacetic acid)
-
Solvents (e.g., Dichloromethane, Acetonitrile)
-
Purification reagents (e.g., Silica gel for column chromatography)
Procedure:
-
Protection of Cyclam: The secondary amines of the cyclam macrocycle are protected, for example, with tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions.
-
Alkylation: The protected cyclam is reacted with 4-(bromomethyl)benzyl bromide in the presence of a base to introduce the benzyl (B1604629) linker.
-
Second Alkylation: The resulting intermediate is then reacted with 2-(aminomethyl)pyridine to attach the pyridine (B92270) moiety.
-
Deprotection: The protecting groups on the cyclam ring are removed using a strong acid, such as trifluoroacetic acid.
-
Purification: The final product, AMD3465, is purified using techniques such as column chromatography to yield a pure compound.
Calcium Flux Assay
This assay measures the ability of AMD3465 to inhibit the transient increase in intracellular calcium concentration induced by SDF-1α binding to CXCR4.
Caption: Workflow for the calcium flux assay.
Materials:
-
CXCR4-expressing cells (e.g., SupT1 or CCRF-CEM)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
AMD3465
-
SDF-1α (CXCL12)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Culture CXCR4-expressing cells to the desired density.
-
Dye Loading: Resuspend the cells in assay buffer containing a calcium-sensitive fluorescent dye and incubate to allow for dye uptake.
-
Compound Incubation: Wash the cells to remove excess dye and resuspend in assay buffer. Add varying concentrations of AMD3465 to the cell suspension and incubate.
-
Stimulation: Add a pre-determined concentration of SDF-1α to the cell suspension to induce calcium mobilization.
-
Fluorescence Measurement: Immediately measure the change in fluorescence over time using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: Plot the inhibition of the calcium flux against the concentration of AMD3465 to determine the IC₅₀ value.
HIV Entry Inhibition Assay
This assay assesses the ability of AMD3465 to block the entry of CXCR4-tropic (X4) HIV strains into target cells.
Caption: Workflow for the HIV entry inhibition assay.
Materials:
-
Target cells expressing CD4 and CXCR4 (e.g., TZM-bl cells)
-
CXCR4-tropic HIV-1 strain
-
AMD3465
-
Cell culture medium
-
Reagents for quantifying viral entry (e.g., luciferase assay system for TZM-bl cells)
Procedure:
-
Cell Plating: Seed the target cells in a multi-well plate.
-
Compound Addition: Add serial dilutions of AMD3465 to the wells.
-
Viral Infection: Add a known amount of X4-tropic HIV-1 to the wells.
-
Incubation: Incubate the plate to allow for viral entry and expression of the reporter gene.
-
Quantification of Viral Entry: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase).
-
Data Analysis: Calculate the percentage of inhibition of viral entry for each concentration of AMD3465 and determine the IC₅₀ value.
Chemotaxis Assay
This assay evaluates the ability of AMD3465 to inhibit the directed migration of cells towards a gradient of SDF-1α.
Caption: Workflow for the chemotaxis assay.
Materials:
-
CXCR4-expressing migratory cells (e.g., Jurkat cells, primary lymphocytes)
-
Transwell migration plates
-
AMD3465
-
SDF-1α (CXCL12)
-
Cell culture medium
-
Method for quantifying migrated cells (e.g., cell counting, fluorescence-based assays)
Procedure:
-
Plate Setup: Place Transwell inserts into the wells of a companion plate.
-
Chemoattractant Addition: Add cell culture medium containing SDF-1α to the lower chamber of the wells.
-
Cell and Compound Addition: Resuspend the cells in medium, add varying concentrations of AMD3465, and place the cell suspension in the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate to allow for cell migration through the porous membrane of the insert towards the SDF-1α gradient.
-
Quantification of Migration: Remove the inserts and quantify the number of cells that have migrated to the lower chamber.
-
Data Analysis: Determine the percentage of inhibition of chemotaxis for each AMD3465 concentration and calculate the IC₅₀ value.
Conclusion
This compound is a well-characterized and potent CXCR4 antagonist with significant therapeutic potential. Its ability to selectively block the CXCL12/CXCR4 signaling axis has been demonstrated in a variety of in vitro assays, highlighting its utility as a tool for studying CXCR4 biology and as a lead compound for the development of novel therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this field.
References
The Potent and Selective CXCR4 Antagonist SFB-AMD3465: A Technical Guide to its Interaction with the SDF-1α/CXCL12 Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chemokine receptor CXCR4 and its cognate ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), play a pivotal role in numerous physiological and pathological processes, including hematopoiesis, inflammation, and cancer metastasis. The SDF-1α/CXCR4 signaling axis has thus emerged as a critical therapeutic target. This technical guide provides an in-depth overview of SFB-AMD3465, a potent and selective monocyclam antagonist of CXCR4. We detail its mechanism of action, provide a comprehensive summary of its binding and functional inhibition data, and present detailed protocols for key in vitro assays to evaluate its interaction with the SDF-1α/CXCL12 ligand.
Introduction
The interaction between the chemokine CXCL12 and its G-protein coupled receptor CXCR4 is integral to cell trafficking, homing of hematopoietic stem cells to the bone marrow, and lymphocyte trafficking.[1] Dysregulation of the CXCL12/CXCR4 axis is implicated in the progression and metastasis of numerous cancers, making it a prime target for therapeutic intervention. This compound (often referred to as AMD3465) is a second-generation, non-peptide, monocyclam antagonist of CXCR4. It was developed to improve upon the pharmacokinetic properties of its predecessor, AMD3100 (Plerixafor), exhibiting higher affinity and reduced molecular charge.[2][3] This document serves as a technical resource for researchers engaged in the study of CXCR4 antagonism, providing detailed methodologies and quantitative data related to the interaction of this compound with the SDF-1α/CXCR4 signaling pathway.
Mechanism of Action
This compound functions as a competitive antagonist of CXCR4. It binds to the transmembrane domain of the CXCR4 receptor, thereby blocking the binding of the endogenous ligand SDF-1α.[4] This inhibition prevents the conformational changes in the receptor necessary for G-protein coupling and the initiation of downstream signaling cascades. The binding of SDF-1α to CXCR4 typically triggers a cascade of intracellular events, including the activation of phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell survival, proliferation, and migration.[5] By blocking the initial ligand-receptor interaction, this compound effectively abrogates these downstream signaling events, including intracellular calcium mobilization and chemotaxis.[2][6]
The following diagram illustrates the SDF-1α/CXCR4 signaling pathway and the inhibitory action of this compound.
Caption: SDF-1α/CXCR4 signaling and this compound inhibition.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of this compound against the SDF-1α/CXCR4 axis. Data is compiled from various cell-based assays.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value (nM) | Cell Line | Assay Type | Reference |
| IC50 | 18 | SupT1 | CXCL12 Binding | [6] |
| IC50 | 0.75 | SupT1 | 12G5 mAb Binding | [1] |
| Ki | 41.7 ± 1.2 | CCRF-CEM | 125I-SDF-1α Ligand Binding | [6][7] |
Table 2: Functional Inhibition by this compound
| Parameter | Value (nM) | Cell Line | Assay Type | Reference |
| IC50 | 17 | SupT1 | Calcium Mobilization | [6] |
| IC50 | 12.07 ± 2.42 | CCRF-CEM | Calcium Mobilization | [6][7] |
| IC50 | 8.7 ± 1.2 | CCRF-CEM | Chemotaxis | [6][7] |
| IC50 | 10.38 ± 1.99 | CCRF-CEM | GTP Binding | [6][7] |
| IC50 | 6 - 12 | - | Anti-HIV-1 (X4 strains) | [6] |
Experimental Protocols
Detailed methodologies for key assays are provided below to facilitate the characterization of this compound and other CXCR4 antagonists.
CXCR4 Competitive Binding Assay (Flow Cytometry)
This assay quantifies the ability of a test compound to compete with a fluorescently labeled ligand for binding to CXCR4 on living cells.
Caption: Workflow for a CXCR4 competitive binding assay.
Procedure:
-
Cell Preparation: Harvest CXCR4-expressing cells (e.g., Jurkat, SupT1) and wash with an appropriate assay buffer (e.g., PBS with 0.5% BSA). Resuspend the cells to a final concentration of 1 x 106 cells/mL.
-
Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.
-
Competition Reaction:
-
Add 50 µL of the cell suspension to each well of a 96-well V-bottom plate.
-
Add 50 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate for 30 minutes at 4°C.
-
Add a fixed, pre-determined concentration of fluorescently labeled CXCL12 to all wells.
-
Incubate for 60 minutes at 4°C, protected from light.
-
-
Washing: Centrifuge the plate and wash the cells twice with cold assay buffer to remove unbound ligand.
-
Data Acquisition: Resuspend the cells and acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.
-
Data Analysis: Plot the MFI against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4][8]
SDF-1α Induced Calcium Flux Assay
This assay measures the ability of a compound to inhibit the transient increase in intracellular calcium concentration following CXCR4 activation by SDF-1α.
Caption: Workflow for an SDF-1α induced calcium flux assay.
Procedure:
-
Cell Preparation and Dye Loading: Harvest CXCR4-expressing cells and resuspend them in a suitable buffer (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1) according to the manufacturer's instructions. This typically involves incubation at 37°C.[9]
-
Washing: After incubation, wash the cells to remove any extracellular dye.
-
Compound Incubation: Resuspend the cells and plate them in a 96-well plate. Add serial dilutions of this compound and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Calcium Flux Measurement:
-
Use a fluorescence microplate reader or flow cytometer capable of kinetic reading.
-
Establish a baseline fluorescence reading for each well.
-
Inject a pre-determined concentration of SDF-1α to stimulate the cells.
-
Immediately begin recording the fluorescence intensity over time to capture the calcium mobilization.[10]
-
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the peak response against the logarithm of the antagonist concentration to calculate the IC50 value.
CXCL12-Mediated Cell Migration (Chemotaxis) Assay
This assay assesses the ability of a compound to inhibit the directional migration of CXCR4-expressing cells towards a CXCL12 gradient.
Caption: Workflow for a CXCL12-mediated cell migration assay.
Procedure:
-
Assay Setup: Use a Transwell migration system with an appropriate pore size (e.g., 8 µm for lymphocytes). Add migration buffer (e.g., RPMI with 0.5% BSA) containing a predetermined optimal concentration of CXCL12 to the lower chambers of the plate.[11]
-
Cell Preparation: Resuspend CXCR4-expressing cells in migration buffer. For inhibitor-treated conditions, pre-incubate the cells with various concentrations of this compound for approximately 30 minutes.
-
Migration: Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow for cell migration (typically 2-4 hours).
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer, flow cytometry, or by using a fluorescent dye (e.g., Calcein AM) and measuring the fluorescence in the lower chamber with a plate reader.[12]
-
-
Data Analysis: Calculate the percentage of migration for each condition relative to the control (CXCL12 alone). Plot the percentage of migration against the logarithm of the this compound concentration to determine the IC50 for chemotaxis inhibition.
Conclusion
This compound is a highly potent and selective antagonist of the CXCR4 receptor, effectively inhibiting the binding of its natural ligand SDF-1α and subsequent downstream signaling pathways. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in academic and industrial settings. These methodologies can be readily adapted for the screening, characterization, and validation of novel CXCR4 antagonists, ultimately contributing to the development of new therapeutic strategies for a range of diseases, including cancer and inflammatory disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of SDF-1/CXCR4-induced Ca2+ signaling by fluorometric imaging plate reader (FLIPR) and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 12. 4.10. Cell Migration Assay [bio-protocol.org]
Unveiling the Pharmacological Profile of SFB-AMD3465: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
SFB-AMD3465, also known as AMD3465, is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This technical guide provides an in-depth overview of its pharmacological properties, mechanism of action, and the experimental basis for these findings. The information presented is intended to support further research and development of this promising therapeutic agent.
Core Pharmacological Properties
This compound is a monomacrocyclic compound that demonstrates high-affinity binding to the CXCR4 receptor. This interaction competitively inhibits the binding of the receptor's natural ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12).[1][2] The antagonism of the CXCL12/CXCR4 axis by this compound disrupts a critical signaling pathway involved in numerous physiological and pathological processes, including HIV entry, cancer metastasis, and hematopoietic stem cell mobilization.[1][2][3]
Quantitative Pharmacological Data
The following tables summarize the key in vitro efficacy and binding affinity parameters of this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (CXCL12 Binding) | SupT1 cells | 18 nM | [4][5] |
| IC₅₀ (12G5 mAb Binding) | SupT1 cells | 0.75 nM | [5] |
| IC₅₀ (CXCL12-induced Ca²⁺ mobilization) | SupT1 cells | 17 nM | [4][5] |
| IC₅₀ (SDF-1α stimulated GTP binding) | CCRF-CEM cells | 10.38 nM | [4] |
| IC₅₀ (SDF-1α stimulated Calcium Flux) | CCRF-CEM cells | 12.07 nM | [4] |
| IC₅₀ (Chemotaxis) | SupT1 cells | 8.7 nM | [4] |
| IC₅₀ (Anti-HIV-1 activity, X4 strains) | Various | 1 - 10 nM | [1][5] |
| IC₅₀ (Anti-HIV-2 activity) | ROD and EHO strains | 12.3 nM | [4] |
| EC₅₀ (Anti-HIV-1 cytopathic effects) | --- | 9.0 nM | [6] |
Table 2: Binding Affinity of this compound
| Parameter | Cell Line | Value | Reference |
| Kᵢ (SDF-1α ligand binding) | CCRF-CEM T-cell line | 41.7 ± 1.2 nM | [2][4] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by directly blocking the CXCR4 receptor, thereby inhibiting CXCL12-mediated downstream signaling cascades. This blockade has been shown to impact several key cellular processes.
CXCL12/CXCR4 Signaling Axis Blockade
The binding of CXCL12 to CXCR4 activates a G-protein coupled receptor (GPCR) signaling cascade. This compound physically occupies the binding pocket of CXCR4, preventing this initial activation step.[7] This leads to the inhibition of multiple downstream pathways.
Inhibition of Calcium Mobilization
A key event following CXCR4 activation is the mobilization of intracellular calcium ([Ca²⁺]ᵢ). This compound effectively inhibits CXCL12-induced calcium signaling.[1][4] This is a direct consequence of preventing G-protein activation and the subsequent production of inositol (B14025) trisphosphate (IP₃).
Modulation of MAPK and STAT3 Signaling
This compound has been shown to inhibit the phosphorylation of mitogen-activated protein kinase (MAPK), a key pathway in cell proliferation and survival.[1][4][8] Furthermore, it can modulate the STAT3 signaling pathway, which is implicated in oncogenesis.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
Calcium Flux Assay
Objective: To measure the ability of this compound to inhibit CXCL12-induced intracellular calcium mobilization.
General Protocol:
-
Cell Preparation: CXCR4-expressing cells (e.g., SupT1 or CCRF-CEM) are harvested and washed.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark.
-
Washing: Excess dye is removed by washing the cells.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
Stimulation: Baseline fluorescence is recorded using a fluorometer or flow cytometer. CXCL12 is then added to stimulate the cells.
-
Data Acquisition: Changes in fluorescence, corresponding to changes in intracellular calcium concentration, are recorded over time.
-
Analysis: The peak fluorescence in the presence of this compound is compared to the control to determine the IC₅₀ value.
Chemotaxis Assay
Objective: To assess the ability of this compound to inhibit CXCL12-induced cell migration.
General Protocol:
-
Chamber Setup: A chemotaxis chamber (e.g., Boyden chamber) with a porous membrane is used.
-
Lower Chamber: The lower chamber is filled with media containing CXCL12 as a chemoattractant.
-
Cell Preparation: CXCR4-expressing cells are resuspended in media containing various concentrations of this compound or vehicle control.
-
Upper Chamber: The cell suspension is added to the upper chamber.
-
Incubation: The chamber is incubated for several hours to allow cell migration through the membrane towards the chemoattractant.
-
Cell Quantification: The number of cells that have migrated to the lower chamber or the underside of the membrane is quantified, typically by microscopy and cell counting or by using a fluorescent dye.
-
Analysis: The number of migrated cells in the presence of this compound is compared to the control to determine the IC₅₀ value.
GTP Binding Assay
Objective: To measure the effect of this compound on CXCL12-induced G-protein activation.
General Protocol:
-
Membrane Preparation: Membranes from CXCR4-expressing cells are prepared by homogenization and centrifugation.
-
Assay Buffer: Membranes are resuspended in an assay buffer containing GDP.
-
Compound and Ligand Incubation: The membrane suspension is incubated with varying concentrations of this compound, followed by the addition of CXCL12 and a non-hydrolyzable, radiolabeled GTP analog (e.g., [³⁵S]GTPγS).
-
Reaction Termination: The binding reaction is allowed to proceed and is then terminated by rapid filtration through a filter mat.
-
Washing: The filters are washed to remove unbound [³⁵S]GTPγS.
-
Scintillation Counting: The amount of bound [³⁵S]GTPγS on the filters is quantified using a scintillation counter.
-
Analysis: The amount of [³⁵S]GTPγS binding in the presence of this compound is compared to the stimulated control to determine the inhibitory effect.
Pharmacokinetics
Pharmacokinetic studies in mice and dogs have shown that this compound is rapidly absorbed following subcutaneous administration.[2][9] In dogs, it exhibits biphasic clearance with a terminal half-life of 1.56-4.63 hours.[2][9] Notably, subcutaneous administration resulted in 100% bioavailability compared to intravenous administration.[2][9] In vivo, this compound has been shown to induce leukocytosis, indicating its potential to mobilize hematopoietic stem cells.[2][9]
Selectivity
This compound is highly selective for the CXCR4 receptor. It does not inhibit chemokine-stimulated calcium flux in cells expressing other chemokine receptors such as CCR1, CCR2b, CCR4, CCR5, CCR7, or CXCR3.[2][4] This selectivity is crucial for minimizing off-target effects and enhancing its therapeutic potential.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the CXCR4 receptor. Its ability to block the CXCL12/CXCR4 signaling axis has been demonstrated through a variety of in vitro and in vivo studies. The comprehensive pharmacological data, including its mechanism of action, efficacy, and selectivity, underscore its potential as a therapeutic agent for a range of diseases, including HIV infection and cancer. This technical guide provides a foundational understanding for researchers and drug development professionals interested in leveraging the therapeutic potential of this compound.
References
- 1. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Collection - Synthesis and StructureâActivity Relationships of Azamacrocyclic C-X-C Chemokine Receptor 4 Antagonists: Analogues Containing a Single Azamacrocyclic Ring are Potent Inhibitors of T-Cell Tropic (X4) HIV-1 Replication - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Understanding the Binding Affinity of SFB-AMD3465 to CXCR4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of SFB-AMD3465 to the C-X-C chemokine receptor type 4 (CXCR4). Below, you will find detailed information on the binding affinity, the experimental protocols used for its determination, and the key signaling pathways involved.
Core Concepts of this compound Interaction with CXCR4
This compound, a derivative of the well-characterized CXCR4 antagonist AMD3465, is a potent and selective inhibitor of the CXCR4 receptor.[1][2] AMD3465 is a monocyclam compound that functions as a non-peptide antagonist, effectively blocking the binding of the natural ligand, CXCL12 (also known as SDF-1), to CXCR4.[1][3] This inhibition disrupts the downstream signaling cascades that are crucial for various physiological and pathological processes, including HIV entry, cancer metastasis, and inflammation.[2][4][5] The "SFB" moiety (succinimidyl 4-formylbenzoate) is typically used for conjugation to other molecules, such as radiolabels for imaging studies, without significantly altering the core binding properties of the AMD3465 pharmacophore.
Quantitative Binding Affinity Data
The binding affinity of AMD3465 to CXCR4 has been quantified through various in vitro assays. The following table summarizes the key quantitative data from published studies.
| Parameter | Value | Cell Line | Assay Type | Reference |
| Ki | 41.7 ± 1.2 nM | CCRF-CEM | 125I-SDF-1α Competition Binding | [1][6] |
| IC50 | 2.1 ± 0.24 nM | Jurkat | CXCL12 Competition Binding | [7] |
| IC50 | 10.38 ± 1.99 nM | CCRF-CEM | GTP Binding Assay | [6] |
| IC50 | 12.07 ± 2.42 nM | CCRF-CEM | Calcium Flux Assay | [6] |
| IC50 | 8.7 ± 1.2 nM | CCRF-CEM | Chemotaxis Assay | [6] |
| IC50 | 0.75 nM | SupT1 | 12G5 mAb Competition Binding | [8] |
| IC50 | 18 nM | SupT1 | CXCL12AF647 Competition Binding | [8] |
| IC50 | 1-10 nM | Various | HIV-1 Replication Inhibition | [2][8] |
Experimental Protocols
The determination of the binding affinity and functional antagonism of this compound to CXCR4 involves several key experimental protocols.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a compound to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibition constant (Ki) of this compound for CXCR4.
Methodology:
-
Cell Culture: CCRF-CEM cells, which endogenously express CXCR4, are cultured to an appropriate density.
-
Assay Buffer: A suitable binding buffer (e.g., HEPES-buffered saline with BSA) is prepared.
-
Competition Reaction: A fixed concentration of radiolabeled CXCL12 (e.g., 125I-SDF-1α) is incubated with the CCRF-CEM cells in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The reaction mixture is incubated at room temperature to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The cell-bound radioactivity is separated from the unbound radioligand, typically by filtration through a glass fiber filter followed by washing.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki is then calculated using the Cheng-Prusoff equation.[1][6]
Flow Cytometry-Based Competition Assay
This method utilizes a fluorescently labeled ligand to assess competitive binding.
Objective: To determine the IC50 of this compound by measuring the displacement of a fluorescently labeled CXCL12.
Methodology:
-
Cell Preparation: Jurkat cells, which express CXCR4, are harvested and washed.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Fluorescent Ligand Addition: A fixed concentration of fluorescently labeled CXCL12 (e.g., CXCL12AF647) is added to the cell suspension.[9]
-
Incubation: The mixture is incubated at room temperature in the dark.
-
Washing: Cells are washed to remove unbound fluorescent ligand.
-
Flow Cytometry Analysis: The fluorescence intensity of the cells is measured using a flow cytometer.
-
Data Analysis: The reduction in mean fluorescence intensity in the presence of this compound is used to calculate the IC50 value.[7][9]
Calcium Flux Assay
This functional assay measures the inhibition of CXCL12-induced intracellular calcium mobilization.
Objective: To assess the functional antagonist activity of this compound by measuring its effect on a key downstream signaling event.
Methodology:
-
Cell Loading: CXCR4-expressing cells (e.g., CCRF-CEM) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Pre-treatment: The loaded cells are pre-incubated with different concentrations of this compound.
-
Ligand Stimulation: The cells are then stimulated with a fixed concentration of CXCL12.
-
Fluorescence Measurement: The change in intracellular calcium concentration is monitored by measuring the fluorescence intensity over time using a fluorometric plate reader or a flow cytometer.
-
Data Analysis: The inhibitory effect of this compound on the CXCL12-induced calcium peak is quantified to determine the IC50 value.[1][6]
Signaling Pathways and Experimental Workflows
The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events. This compound, by blocking this initial interaction, prevents the activation of these pathways.
CXCR4 Signaling Pathway
Upon activation by its ligand CXCL12, the G-protein coupled receptor (GPCR) CXCR4 triggers multiple downstream signaling pathways. These pathways regulate a variety of cellular responses including chemotaxis, cell survival, proliferation, and gene transcription.[10][11] Key signaling cascades activated by CXCR4 include the PI3K/Akt pathway, the MAPK/ERK pathway, and the JAK/STAT pathway.[12][13] The activation of these pathways is initiated by the dissociation of the G-protein subunits Gαi and Gβγ upon ligand binding.[12]
Caption: CXCR4 signaling pathways and the inhibitory action of this compound.
Experimental Workflow for Ki Determination
The workflow for determining the inhibition constant (Ki) of this compound involves a competitive binding assay. This process starts with the preparation of CXCR4-expressing cells and culminates in the calculation of the Ki value from the experimentally determined IC50.
Caption: Workflow for determining the Ki of this compound.
Logical Relationship of Functional Assays
The assessment of this compound's antagonist properties follows a logical progression from direct binding inhibition to the blockade of downstream cellular functions. This begins with confirming competitive binding, followed by examining the impact on proximal signaling events like calcium flux, and finally assessing the inhibition of a complex physiological response such as chemotaxis.
References
- 1. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. abeomics.com [abeomics.com]
- 13. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SFB-AMD3465 in In Vitro Cell Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SFB-AMD3465, a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4), has emerged as a critical tool in cancer research. The CXCL12/CXCR4 signaling axis is a key regulator of cell trafficking and has been implicated in the metastasis of various cancers, including breast, prostate, and lung cancer.[1][2][3][4] By binding to CXCR4, its natural ligand CXCL12 (also known as stromal cell-derived factor-1 or SDF-1) activates downstream signaling pathways that promote cell proliferation, migration, and invasion.[1][5] this compound, an analog of AMD3100 (Plerixafor), effectively blocks this interaction, thereby inhibiting cancer cell invasion and metastasis.[6][7] These application notes provide a detailed protocol for utilizing this compound in an in vitro cell invasion assay to assess its anti-invasive properties.
Mechanism of Action: The CXCL12/CXCR4 Signaling Axis
The CXCL12/CXCR4 signaling pathway plays a pivotal role in directing the migration of cancer cells to distant metastatic sites where CXCL12 is highly expressed.[2][4] Upon CXCL12 binding, CXCR4, a G-protein coupled receptor (GPCR), undergoes a conformational change, leading to the activation of several downstream signaling cascades.[5][7] These pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways, ultimately promote the expression of genes involved in cell survival, proliferation, and motility.[5] Furthermore, this signaling axis can upregulate the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix (ECM), a critical step in cell invasion.[5][8] this compound acts as a competitive antagonist, binding to CXCR4 and preventing its interaction with CXCL12, thereby inhibiting these downstream effects and reducing the invasive potential of cancer cells.[6][9]
Figure 1: CXCL12/CXCR4 signaling pathway and the inhibitory action of this compound.
Experimental Protocol: In Vitro Cell Invasion Assay (Boyden Chamber/Transwell Assay)
This protocol describes the use of a Boyden chamber, also known as a Transwell assay, to evaluate the effect of this compound on cancer cell invasion.[10][11][12] The assay measures the ability of cells to migrate through a porous membrane coated with an extracellular matrix (ECM) protein layer, such as Matrigel, in response to a chemoattractant.[13][14]
Materials and Reagents
-
Cancer cell line expressing CXCR4 (e.g., MDA-MB-231 for breast cancer, PC-3 for prostate cancer)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Recombinant human CXCL12/SDF-1α
-
Boyden chamber inserts (24-well format, 8 µm pore size)[15]
-
Matrigel Basement Membrane Matrix
-
Cell scrapers
-
Cotton swabs
-
Methanol (B129727) (for fixation)
-
Crystal Violet staining solution (0.5% in 25% methanol)
-
Phosphate-buffered saline (PBS)
-
Inverted microscope
Experimental Workflow
Figure 2: Experimental workflow for the in vitro cell invasion assay.
Procedure
-
Preparation of Matrigel-Coated Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium.
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate the inserts at 37°C for at least 4-6 hours to allow for gelation.
-
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 18-24 hours in serum-free medium prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
-
Assay Setup:
-
Prepare different concentrations of this compound in serum-free medium. A typical concentration range to test is 1-100 µM.[6][16]
-
Pre-incubate the cell suspension with the various concentrations of this compound for 30-60 minutes at 37°C.
-
Add 200 µL of the cell suspension (containing this compound or vehicle control) to the upper chamber of the Matrigel-coated inserts.
-
To the lower chamber, add 600 µL of medium containing CXCL12 as a chemoattractant (e.g., 100 ng/mL).[17] Include a negative control with serum-free medium only in the lower chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours. The optimal incubation time should be determined empirically for each cell line.
-
-
Quantification of Invading Cells:
-
After incubation, carefully remove the medium from the upper chamber.
-
Using a cotton swab, gently remove the non-invading cells and the Matrigel layer from the upper surface of the membrane.[18]
-
Fix the invading cells on the lower surface of the membrane by incubating the inserts in methanol for 10 minutes.[18]
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.[18]
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of stained, invaded cells in several random microscopic fields (e.g., 5 fields at 200x magnification) and calculate the average.
-
Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader at 560 nm.[10][13]
-
Data Presentation
The results should be presented as the percentage of invasion relative to the vehicle-treated control. All experiments should be performed in triplicate.
| Treatment Group | Concentration | Average Number of Invaded Cells (per field) | % Invasion (relative to Control) | Standard Deviation |
| Negative Control | - | Value | Value | Value |
| Vehicle Control | 0 µM | Value | 100% | Value |
| This compound | 1 µM | Value | Value | Value |
| This compound | 10 µM | Value | Value | Value |
| This compound | 50 µM | Value | Value | Value |
| This compound | 100 µM | Value | Value | Value |
Troubleshooting and Considerations
-
Cell Viability: It is crucial to perform a parallel cytotoxicity assay (e.g., MTT or Trypan Blue exclusion) to ensure that the observed reduction in invasion is not due to this compound-induced cell death.
-
Matrigel Concentration and Incubation Time: The thickness of the Matrigel layer and the incubation time may need to be optimized for different cell lines, as their invasive capacities can vary significantly.
-
CXCR4 Expression: Confirm the expression of CXCR4 on the cell line of interest using techniques such as flow cytometry or western blotting.
-
Plerixafor as a Positive Control: AMD3100 (Plerixafor) can be used as a positive control for CXCR4 antagonism.[8][16]
By following this detailed protocol, researchers can effectively utilize this compound to investigate its anti-invasive properties and further elucidate the role of the CXCL12/CXCR4 axis in cancer metastasis.
References
- 1. CXCL12-CXCR4 Axis Promotes Proliferation, Migration, Invasion, and Metastasis of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CXCL12-CXCR4 Signaling Axis Plays a Key Role in Cancer Metastasis and is a Potential Target for Developing Novel Therapeutics against Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wcrj.net [wcrj.net]
- 4. CXCL12-CXCR4 axis promotes the natural selection of breast cancer cell metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of CXCR4 activity with AMD3100 decreases invasion of human colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Boyden Chamber Assays | Cell Biolabs [cellbiolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. corning.com [corning.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Plerixafor inhibits chemotaxis toward SDF-1 and CXCR4-mediated stroma contact in a dose-dependent manner resulting in increased susceptibility of BCR-ABL+ cell to Imatinib and Nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application of SFB-AMD3465 in a Chemotaxis Assay: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the use of SFB-AMD3465 as a potent and selective antagonist in chemotaxis assays. This compound, a derivative of the well-characterized CXCR4 antagonist AMD3465, is an invaluable tool for studying the CXCL12/CXCR4 signaling axis, a critical pathway in numerous physiological and pathological processes including immune responses, cancer metastasis, and HIV infection.
Introduction
Chemotaxis, the directed migration of cells along a chemical gradient, is a fundamental process in immunology, developmental biology, and disease progression. The chemokine receptor CXCR4 and its sole ligand, CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1), play a pivotal role in guiding the movement of various cell types, including lymphocytes, hematopoietic stem cells, and cancer cells.[1][2] The CXCL12/CXCR4 axis is a key regulator of cell trafficking, homing, and retention in specific anatomical locations.[1]
This compound is a potent and selective small molecule antagonist of the CXCR4 receptor. It functions by blocking the binding of CXCL12, thereby inhibiting the downstream signaling cascades that lead to cellular migration.[3][4] This makes this compound an essential tool for investigating the role of the CXCL12/CXCR4 pathway in chemotaxis and for the screening and development of novel therapeutic agents targeting this axis.
Mechanism of Action
Upon binding of CXCL12 to CXCR4, a G protein-coupled receptor (GPCR), a conformational change is induced, leading to the activation of heterotrimeric G proteins.[5] This initiates a cascade of intracellular signaling events, including the activation of phospholipase C (PLC), which generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), both of which are crucial for cell migration.[5]
Furthermore, CXCR4 signaling activates the phosphoinositide 3-kinase (PI3K)/Akt and the Ras/MAPK pathways, which are involved in cell survival, proliferation, and the regulation of the actin cytoskeleton dynamics necessary for cell motility.[1][6]
This compound exerts its inhibitory effect by directly competing with CXCL12 for binding to CXCR4.[3] This blockade prevents the activation of the downstream signaling pathways, effectively abrogating the chemotactic response of cells to a CXCL12 gradient.[4][7]
Signaling Pathway Diagram
Caption: CXCR4 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the inhibitory activity of the parent compound, AMD3465, against the CXCL12/CXCR4 axis in various assays. These values can serve as a reference for designing experiments with this compound.
| Parameter | Cell Line | Value | Reference |
| Ki (SDF-1α ligand binding) | CCRF-CEM | 41.7 ± 1.2 nM | [7][8] |
| IC50 (CXCL12-induced Ca²⁺ flux) | SupT1 | 17 nM | [8] |
| IC50 (CXCL12-induced Ca²⁺ flux) | CCRF-CEM | 12.07 nM | [8] |
| IC50 (GTP binding) | CCRF-CEM | 10.38 nM | [8] |
| IC50 (Chemotaxis) | SupT1 | 8.7 nM | [8] |
| IC50 (HIV-1 strain IIIB inhibition) | - | 6-12 nM | [8] |
Experimental Protocols
Chemotaxis Assay Using a Boyden Chamber
This protocol provides a general framework for assessing the inhibitory effect of this compound on CXCL12-induced cell migration using a Boyden chamber or a similar multi-well migration plate (e.g., Transwell®).
Materials:
-
Cells: A cell line expressing CXCR4 (e.g., CCRF-CEM, SupT1, or a cancer cell line of interest).[7][8]
-
This compound: Stock solution in a suitable solvent (e.g., sterile water or DMSO).
-
Recombinant Human CXCL12/SDF-1α: Chemoattractant.
-
Migration Plates: Boyden chamber or 24- or 96-well plates with inserts containing a porous membrane (e.g., 5 µm or 8 µm pore size, depending on the cell type).[9]
-
Cell Culture Medium: Appropriate for the cell line being used (e.g., RPMI 1640).
-
Serum-Free Medium: For cell starvation and assay.
-
Bovine Serum Albumin (BSA): To be added to the serum-free medium.
-
Calcein-AM or other fluorescent dye: For cell quantification.
-
Plate Reader: With appropriate filters for the chosen fluorescent dye.
-
Incubator: 37°C, 5% CO₂.
Protocol:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
The day before the assay, harvest the cells and resuspend them in serum-free medium.
-
Incubate the cells overnight (16-18 hours) to induce a quiescent state and minimize basal migration.[10]
-
On the day of the assay, count the cells and adjust the concentration to 1 x 10⁶ cells/mL in serum-free medium containing 0.1% BSA.
-
-
Assay Setup:
-
Lower Chamber (Chemoattractant):
-
Prepare serial dilutions of CXCL12 in serum-free medium with 0.1% BSA. A typical concentration range to test would be 10-100 ng/mL.
-
Add the CXCL12 dilutions to the lower wells of the migration plate. Include a negative control with serum-free medium only.
-
-
Upper Chamber (Cells and Inhibitor):
-
Prepare serial dilutions of this compound in the cell suspension. A starting concentration range could be 1-1000 nM.
-
Incubate the cells with this compound for 30-60 minutes at 37°C.
-
Carefully place the inserts into the wells.
-
Add the cell suspension containing this compound to the upper chamber of the inserts.
-
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period determined by the migratory capacity of the cells (typically 2-6 hours).
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the inserts from the plate.
-
Remove the non-migrated cells from the top of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane, or quantify them using a fluorescence-based method.
-
Fluorescence Method:
-
Add a solution of Calcein-AM to the lower wells of a new plate.
-
Transfer the inserts to the new plate and incubate for 30-60 minutes to allow the migrated cells to take up the dye.
-
Read the fluorescence in a plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration of this compound compared to the positive control (CXCL12 alone).
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.
-
Experimental Workflow Diagram
Caption: Workflow for a chemotaxis assay using this compound.
Conclusion
This compound is a powerful tool for the investigation of the CXCL12/CXCR4 signaling axis in chemotaxis. The protocols and data presented here provide a solid foundation for researchers to design and execute robust experiments to explore the role of this critical pathway in health and disease, and to facilitate the discovery of new therapeutic interventions.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abeomics.com [abeomics.com]
- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 7. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 10. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Determining the optimal concentration of SFB-AMD3465 for cell culture experiments.
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
SFB-AMD3465 is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The interaction of CXCR4 with its ligand, CXCL12 (also known as SDF-1), plays a crucial role in various physiological and pathological processes, including cancer progression, metastasis, and inflammation.[1][2] this compound, by blocking this interaction, has shown potential in inhibiting cancer cell growth and metastasis.[3][4] Determining the optimal concentration of this compound is a critical first step for in vitro studies to ensure meaningful and reproducible results. This document provides a comprehensive guide and detailed protocols for establishing the optimal working concentration of this compound for various cell culture experiments.
Mechanism of Action and Signaling Pathway
This compound acts as a CXCR4 antagonist, effectively blocking the binding of CXCL12.[5] This inhibition disrupts the downstream signaling cascades initiated by the CXCL12/CXCR4 axis. The binding of CXCL12 to CXCR4 activates multiple G protein-dependent signaling pathways, leading to diverse biological outcomes such as cell migration, proliferation, and survival.[6][7][8] Key signaling pathways affected by CXCR4 activation and subsequently inhibited by this compound include the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways.[3][9]
Caption: CXCL12/CXCR4 signaling pathway and the inhibitory action of this compound.
Data Presentation: Reported In Vitro Efficacy of AMD3465
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of AMD3465 in various in vitro assays. These values serve as a starting point for designing dose-response experiments.
| Assay Type | Cell Line | IC50 Value | Reference |
| CXCL12 Binding | SupT1 | 18 nM | [10] |
| CXCL12-induced Calcium Signaling | SupT1 | 17 nM | [10][11] |
| CXCL12-induced Chemotaxis | Human T-lymphoid SupT1 | 8.7 nM | [10] |
| Inhibition of X4 HIV-1 strains | Various | 6-12 nM | [10][11] |
| Inhibition of SDF-1α ligand binding | CCRF-CEM | Ki of 41.7 nM | [10][12] |
Experimental Workflow for Determining Optimal Concentration
A systematic approach is necessary to determine the optimal concentration of this compound for a specific cell line and experimental endpoint. The following workflow outlines the recommended steps.
Caption: Experimental workflow for determining the optimal this compound concentration.
Experimental Protocols
1. Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are critical for experimental consistency.
-
Reconstitution: Dissolve this compound powder in a suitable solvent, such as sterile dimethyl sulfoxide (B87167) (DMSO) or water, to create a high-concentration stock solution (e.g., 1-10 mM).[10] Note the solubility information provided by the manufacturer.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
2. Cell Viability Assays
These assays are essential to determine the cytotoxic concentration range of this compound on the target cells.
a. MTT Assay
This colorimetric assay measures cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[13]
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO or water).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[14]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan (B1609692) crystals.[14]
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the concentration that causes 50% inhibition of viability (IC50).
b. Trypan Blue Exclusion Assay
This assay distinguishes viable from non-viable cells based on membrane integrity.[15][16]
-
Cell Treatment: Culture cells in appropriate vessels and treat with a range of this compound concentrations.
-
Cell Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.[16]
-
Cell Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope within 3-5 minutes.[15]
-
Calculation: Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.[16]
3. Cell Migration and Invasion Assays
These assays are crucial for evaluating the functional effect of this compound on cell motility, a key process regulated by CXCR4.
a. Scratch (Wound Healing) Assay
This method assesses collective cell migration.[17]
-
Monolayer Formation: Grow cells to a confluent monolayer in a multi-well plate.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[17]
-
Treatment: Wash the cells to remove debris and add fresh media containing different concentrations of this compound.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) until the gap in the control well is nearly closed.[17]
-
Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
b. Transwell (Boyden Chamber) Assay
This assay measures chemotactic cell migration towards a chemoattractant.[18][19][20]
-
Chamber Setup: Place a Transwell insert (with a porous membrane) into a well of a multi-well plate. The lower chamber contains media with a chemoattractant (e.g., CXCL12), while the upper chamber contains serum-free media.
-
Cell Seeding: Seed cells, pre-treated with various concentrations of this compound, into the upper chamber.
-
Incubation: Incubate the plate for a duration that allows for cell migration through the membrane (e.g., 12-24 hours).
-
Cell Staining and Counting: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane with a dye like crystal violet. Count the number of migrated cells in several fields of view under a microscope.
4. Apoptosis Assay
To determine if the observed effects of this compound are due to induced programmed cell death.
Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay detects early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.[21][22][23]
-
Cell Treatment: Treat cells with different concentrations of this compound for a specified time.
-
Cell Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[21][22]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[22][23]
Summary of Experimental Parameters
The following table provides a starting point for the concentrations and incubation times for the described assays. These should be optimized for each specific cell line and experimental setup.
| Assay | This compound Concentration Range | Incubation Time | Readout |
| Cell Viability (MTT) | 0.1 nM - 100 µM | 24, 48, 72 hours | Absorbance at 570 nm |
| Cell Viability (Trypan Blue) | 0.1 nM - 100 µM | 24, 48, 72 hours | Percentage of viable cells |
| Migration (Scratch) | 1 nM - 10 µM | 0 - 48 hours (or until closure) | Percentage of wound closure |
| Migration (Transwell) | 1 nM - 10 µM | 12 - 24 hours | Number of migrated cells |
| Apoptosis (Annexin V/PI) | 10 nM - 10 µM | 24, 48 hours | Percentage of apoptotic cells |
Conclusion
By following this structured experimental approach, researchers can confidently determine the optimal, non-toxic, and functionally effective concentration of this compound for their specific cell culture experiments. This will ensure the generation of robust and reliable data for investigating the role of the CXCL12/CXCR4 axis in their biological system of interest. It is important to note that the optimal concentration may vary significantly between different cell types and the specific biological question being addressed. Therefore, a thorough dose-response characterization is indispensable.
References
- 1. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | PLOS One [journals.plos.org]
- 4. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 9. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Principles & Applications of cell viability assays (MTT Assays) | PPTX [slideshare.net]
- 16. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 17. med.virginia.edu [med.virginia.edu]
- 18. Scratch and Transwell® migration assays [bio-protocol.org]
- 19. Cell migration assay or Transwell assay [protocols.io]
- 20. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 21. Apoptosis Protocols | USF Health [health.usf.edu]
- 22. scispace.com [scispace.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SFB-AMD3465 in Tumor Microenvironment Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of SFB-AMD3465, a potent and specific antagonist of the CXCR4 receptor, for studying the tumor microenvironment (TME).
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), play a critical role in tumor progression, metastasis, and the establishment of a supportive tumor microenvironment.[1] The CXCL12/CXCR4 signaling axis mediates the trafficking and homing of tumor cells to distant organs and recruits various immune and stromal cells that can either promote or suppress tumor growth.[2]
This compound is a high-affinity antagonist of CXCR4, effectively blocking the interaction with CXCL12 and subsequent downstream signaling pathways.[3][4] This inhibition has been demonstrated to reduce tumor growth, prevent metastasis, and modulate the composition of the TME, making this compound a valuable tool for cancer research and therapeutic development.[5][6]
Mechanism of Action
This compound exerts its effects by binding to the CXCR4 receptor, thereby preventing the binding of its cognate ligand CXCL12.[3][5] This competitive inhibition disrupts a cascade of intracellular signaling events that are crucial for cancer cell survival, proliferation, and migration. Key signaling pathways modulated by this compound include the reduction in phosphorylation of STAT3, JAK2, and AKT, as well as decreased expression of GSK3 and cMYC.[5][6] By disrupting these pathways, this compound not only directly impacts tumor cells but also alters the TME by reducing the infiltration of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs).[5][6]
Figure 1: this compound signaling pathway.
Quantitative Data
The following table summarizes the key quantitative parameters of AMD3465, the active component of this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (CXCL12 Binding) | 18 nM | SupT1 | [4][7] |
| IC50 (CXCL12-induced Ca2+ signaling) | 17 nM | SupT1 | [7] |
| IC50 (Anti-HIV-1 activity, X4 strains) | 1-10 nM | Various | [3][4] |
| Ki (SDF-1α ligand binding) | 41.7 nM | CCRF-CEM | [7] |
| IC50 (SDF-1α stimulated Ca2+ flux) | 12.07 nM | - | [7] |
| IC50 (SDF-1α stimulated GTP binding) | 10.38 nM | - | [7] |
| IC50 (Chemotaxis inhibition) | 8.7 nM | - | [7] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on the tumor microenvironment are provided below.
In Vitro Cell Invasion Assay (Boyden Chamber Assay)
This protocol assesses the effect of this compound on the invasive capacity of cancer cells.
Materials:
-
Boyden chambers with Matrigel-coated inserts (8 µm pore size)
-
Cancer cell line of interest
-
Serum-free culture medium
-
Culture medium with 10% FBS (chemoattractant)
-
This compound
-
Calcein-AM or DAPI stain
-
Fluorescence microscope
Protocol:
-
Culture cancer cells to ~80% confluency.
-
Starve cells in serum-free medium for 24 hours.
-
Resuspend starved cells in serum-free medium at a concentration of 1 x 105 cells/mL.
-
Pre-treat the cell suspension with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 1 hour at 37°C.
-
Add 500 µL of culture medium with 10% FBS to the lower chamber of the Boyden chamber.
-
Add 200 µL of the pre-treated cell suspension to the upper, Matrigel-coated insert.
-
Incubate for 24-48 hours at 37°C in a CO2 incubator.
-
After incubation, remove non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with Calcein-AM or DAPI.
-
Count the number of invading cells in several fields of view using a fluorescence microscope.
-
Quantify the results and compare the different treatment groups.
Figure 2: In vitro cell invasion assay workflow.
Western Blot Analysis of Signaling Pathways
This protocol is used to determine the effect of this compound on the phosphorylation status of key signaling proteins.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cancer cells and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 5 µM) for 24 hours.
-
Lyse the cells with lysis buffer and collect the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Tumor Growth and Metastasis Model
This protocol outlines an in vivo study to assess the efficacy of this compound in an immunocompetent mouse model.
Materials:
-
Immunocompetent mice (e.g., BALB/c)
-
Syngeneic tumor cell line (e.g., 4T1 breast cancer cells)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Calipers for tumor measurement
-
Anesthesia
-
Surgical tools for tissue collection
Protocol:
-
Inject tumor cells (e.g., 1 x 106 4T1 cells) into the mammary fat pad of female BALB/c mice.
-
Allow tumors to establish and reach a palpable size (e.g., ~100 mm3).
-
Randomize mice into control and treatment groups.
-
Administer this compound (e.g., 2.5 mg/kg/day, subcutaneous injection) or PBS (control) daily for a specified period (e.g., 3-5 weeks).
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and collect primary tumors, lungs, and liver.
-
Fix tissues in 10% formalin and embed in paraffin.
-
Perform histological analysis (e.g., H&E staining) to assess tumor morphology and count metastatic nodules in the lungs and liver.
References
- 1. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
How to dissolve and store SFB-AMD3465 for research use?
For Research Use Only
Introduction
SFB-AMD3465 is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] CXCR4, upon binding its ligand stromal cell-derived factor-1 (SDF-1α or CXCL12), plays a crucial role in various physiological and pathological processes, including hematopoiesis, lymphocyte trafficking, and cancer metastasis.[2][3] As a CXCR4 inhibitor, this compound blocks the interaction between CXCR4 and CXCL12, thereby modulating downstream signaling pathways.[1][2][4] These application notes provide detailed protocols for the proper dissolution and storage of this compound for use in research settings.
Product Information
| Characteristic | Value |
| Synonyms | AMD3465, N-[(4-[1,4,8,11-tetraazacyclotetradec-1-ylmethyl]phenyl)methyl]-2-pyridinemethanamine hexahydrobromide |
| Molecular Formula | C24H38N6.6HBr |
| Molecular Weight | 896.07 g/mol |
| CAS Number | 185991-07-5 |
Solubility Data
Proper dissolution is critical for the accurate and effective use of this compound in experimental assays. The solubility of this compound in commonly used laboratory solvents is summarized in the table below. It is crucial to use fresh, high-purity solvents to ensure optimal solubility.
| Solvent | Solubility | Molar Concentration | Notes |
| Water | ≥ 100 mg/mL | ~111.6 mM | Saturation may not be known. |
| DMSO | 2 mg/mL | 2.23 mM | Use of fresh DMSO is recommended as moisture can reduce solubility.[5] |
| Ethanol | Insoluble | - | Not a recommended solvent. |
Storage and Stability
The stability of this compound is dependent on the storage conditions. Following the recommended storage guidelines will ensure the integrity and activity of the compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store protected from light. |
| Stock Solution (in DMSO or Water) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[5] |
| Stock Solution (in DMSO or Water) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[5][6] Protect from light.[6] |
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.96 mg of this compound.
-
Dissolve: Add the appropriate volume of fresh DMSO to the powder. For a 10 mM solution, if you weighed 8.96 mg, add 1 mL of DMSO.
-
Mix: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may assist in dissolution, but avoid excessive heat.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This will minimize the number of freeze-thaw cycles.
-
Store: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[5][6]
Preparation of Aqueous Stock Solutions
For experiments where DMSO may interfere, an aqueous stock solution can be prepared.
Materials:
-
This compound powder
-
Nuclease-free, sterile water
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Equilibrate: Allow the this compound powder vial to reach room temperature.
-
Weigh: Weigh the required amount of this compound.
-
Dissolve: Add the calculated volume of sterile water to the powder.
-
Mix: Vortex thoroughly to dissolve the compound completely.
-
Sterilize: Filter-sterilize the aqueous stock solution using a 0.22 µm syringe filter into a sterile tube.[6]
-
Aliquot and Store: Aliquot the sterile solution and store at -80°C or -20°C as described for the DMSO stock solution.
Visualized Workflows and Pathways
Experimental Workflow: Dissolution and Storage
Caption: A flowchart outlining the key steps for dissolving and storing this compound.
Signaling Pathway: CXCR4 Antagonism
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Delivery of SFB-AMD3465 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMD3465 is a potent and selective antagonist of the CXCR4 receptor, a key mediator in various physiological and pathological processes, including cancer metastasis, inflammation, and HIV infection. The CXCL12/CXCR4 signaling axis plays a crucial role in tumor cell proliferation, survival, and migration. This document provides detailed protocols and quantitative data for the in vivo delivery of SFB-AMD3465, a derivative of AMD3465, in animal models based on published research. These guidelines are intended to assist researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Mechanism of Action: CXCR4 Antagonism
This compound functions by blocking the interaction of the chemokine CXCL12 (also known as stromal cell-derived factor-1 or SDF-1) with its receptor, CXCR4. This inhibition disrupts downstream signaling pathways critical for cancer progression.[1][2][3] In breast cancer models, AMD3465 has been shown to reduce the phosphorylation of STAT3, JAK2, AKT, and CXCR4 itself, and decrease the expression of GSK3 and cMYC.[1][2][4] This modulation of oncogenic signaling pathways ultimately inhibits tumor growth and metastasis.[1][2][3]
Caption: this compound blocks CXCL12 binding to CXCR4, inhibiting downstream signaling.
Quantitative Data Summary
The following tables summarize the dosages and pharmacokinetic parameters of AMD3465 from various animal studies.
Table 1: In Vivo Dosage and Administration of AMD3465
| Animal Model | Cancer/Disease Model | Administration Route | Dosage | Treatment Duration | Reference |
| BALB/c Mice | 4T1 Breast Cancer | Subcutaneous Osmotic Pump | 30 µ g/hour (from 3 mg load) | 14 days | [4] |
| BALB/c Mice | 4T1 Breast Cancer | Single Subcutaneous Injection | 2.5 mg/kg | Single dose | [1] |
| CBA/J Mice | Pulmonary Granuloma | Subcutaneous Osmotic Pump | 5 µ g/hour (6 mg/kg/day) | Not specified | [5] |
| Mice | General Pharmacology | Single Subcutaneous Injection | 25 mg/kg | Single dose | [6] |
| NOD/SCID Mice | Brain Tumor Xenograft | Subcutaneous Injection (Blocking) | 25 mg/kg | Single dose (1 hr prior to tracer) | [7] |
| Wistar Rats | C6 Glioma | Subcutaneous Injection (Blocking) | 0.5 - 60 mg/kg | Single dose | [8] |
Table 2: Pharmacokinetic Parameters of AMD3465
| Animal Model | Parameter | Value | Administration Route | Reference |
| Dogs | Terminal Half-life | 1.56 - 4.63 hours | Subcutaneous | [6][9] |
| Dogs | Bioavailability | 100% | Subcutaneous | [6][9] |
| Mice | Peak Leukocyte Mobilization | 0.5 - 1.5 hours post-injection | Subcutaneous | [6][9] |
| Wistar Rats | Intact Tracer in Plasma (60 min) | ~70% (for [11C]methyl-AMD3465) | Intravenous | [8] |
Experimental Protocols
Protocol 1: Continuous Delivery via Subcutaneous Osmotic Pump in Mice
This protocol is adapted from studies investigating the effect of continuous AMD3465 administration on breast cancer metastasis.[1][4]
Objective: To achieve sustained plasma concentrations of this compound for long-term efficacy studies.
Materials:
-
This compound
-
Sterile Phosphate-Buffered Saline (PBS)
-
Alzet Osmotic Pumps (e.g., Model 2002 or equivalent for 14-day delivery)
-
Surgical instruments (scalpel, forceps)
-
Wound clips or sutures
-
Anesthetic (e.g., isoflurane)
-
Animal clippers
-
Disinfectant (e.g., 70% ethanol, Betadine)
-
8-week-old female BALB/c mice
Procedure:
-
Preparation of this compound Solution: Dissolve 3 mg of this compound in 100 µl of sterile PBS to achieve the desired concentration for pump loading.[4] Ensure complete dissolution.
-
Pump Priming: Fill the osmotic pumps with the this compound solution according to the manufacturer's instructions. Prime the pumps in sterile saline at 37°C for at least 4-6 hours before implantation to ensure immediate delivery upon implantation.
-
Animal Preparation: Anesthetize the mouse using a calibrated vaporizer with isoflurane. Shave a small area of fur on the back, slightly posterior to the scapulae.
-
Surgical Implantation:
-
Disinfect the shaved area with Betadine followed by 70% ethanol.
-
Make a small midline incision (approximately 1 cm) in the skin.
-
Gently separate the skin from the underlying fascia to create a small subcutaneous pocket.
-
Insert the primed osmotic pump into the pocket, with the delivery portal facing away from the incision.
-
Close the incision with wound clips or sutures.
-
-
Post-Operative Care: Monitor the animal until it has fully recovered from anesthesia. Provide appropriate post-operative analgesia as recommended by your institution's animal care and use committee. Check the incision site daily for signs of infection or pump extrusion.
-
Pump Replacement: For treatment durations longer than the pump's specified delivery period (e.g., 14 days), the pump will need to be surgically replaced.[4]
Caption: Workflow for subcutaneous osmotic pump implantation in mice.
Protocol 2: Single Subcutaneous Bolus Injection in Mice
This protocol is suitable for pharmacokinetic studies or for assessing the acute effects of this compound.
Objective: To administer a single, defined dose of this compound for rapid absorption.
Materials:
-
This compound
-
Sterile vehicle (e.g., PBS or saline)
-
Syringes (e.g., 27-30 gauge)
-
8-week-old female BALB/c mice
Procedure:
-
Dose Preparation: Prepare a stock solution of this compound in the desired vehicle. Calculate the injection volume based on the animal's weight and the target dose (e.g., 2.5 mg/kg).[1]
-
Animal Restraint: Manually restrain the mouse, ensuring a firm but gentle grip on the scruff of the neck to expose the dorsal side.
-
Injection:
-
Lift the loose skin over the back to form a "tent."
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and gently pinch the injection site to prevent leakage.
-
-
Post-Injection Monitoring: Observe the animal for any immediate adverse reactions. For pharmacokinetic studies, blood samples can be collected at predetermined time points following injection (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 24 hours).[6][9]
Caption: Workflow for a single subcutaneous bolus injection in mice.
Important Considerations
-
Formulation: The solubility and stability of the "SFB" conjugate of AMD3465 should be determined in the chosen vehicle. The provided protocols use PBS, but other vehicles may be necessary depending on the specific properties of this compound.
-
Animal Welfare: All animal procedures must be approved by and conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).
-
Pharmacokinetics: The pharmacokinetic profile of this compound may differ from that of unconjugated AMD3465. It is recommended to perform preliminary pharmacokinetic studies to determine key parameters such as half-life, bioavailability, and peak plasma concentration for the specific formulation being used.
-
Control Groups: Appropriate vehicle control groups should be included in all experiments to ensure that the observed effects are due to the active compound.[4]
By following these detailed protocols and considering the provided data, researchers can effectively design and implement in vivo studies to investigate the therapeutic potential of this compound.
References
- 1. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | Semantic Scholar [semanticscholar.org]
- 4. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | PLOS One [journals.plos.org]
- 5. AMD3465, a novel CXCR4 receptor antagonist, abrogates schistosomal antigen-elicited (type-2) pulmonary granuloma formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Imaging CXCR4 Expression in Human Cancer Xenografts: Evaluation of Monocyclam 64Cu-AMD3465 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-[11C]Methyl-AMD3465 PET as a Tool for In Vivo Measurement of Chemokine Receptor 4 (CXCR4) Occupancy by Therapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying STAT3 Signaling in Breast Cancer Using SFB-AMD3465
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule implicated in the proliferation, survival, and metastasis of breast cancer cells. The aberrant activation of the STAT3 signaling pathway is a hallmark of many aggressive breast cancer subtypes. The chemokine receptor CXCR4, upon binding its ligand CXCL12, can activate downstream signaling cascades, including the JAK/STAT3 pathway, promoting tumor progression.[1][2] SFB-AMD3465, a functionalized derivative of the potent CXCR4 antagonist AMD3465, offers a valuable tool to investigate the role of the CXCR4/STAT3 axis in breast cancer. By blocking CXCR4, this compound is hypothesized to inhibit CXCL12-induced STAT3 activation, providing a targeted approach to study its downstream effects.[3][4]
These application notes provide detailed protocols for utilizing this compound to study STAT3 signaling in breast cancer cell lines. The methodologies cover the assessment of STAT3 phosphorylation, nuclear translocation, and transcriptional activity.
Data Presentation
The following tables summarize key quantitative parameters for the experimental protocols. Note that specific inhibitory concentrations for this compound on STAT3 signaling are illustrative and should be determined empirically for each cell line and experimental condition. The data for the parent compound, AMD3465, is provided for reference.
Table 1: Inhibitory Activity of AMD3465 on CXCR4 Signaling
| Parameter | Value | Cell Line | Reference |
| IC₅₀ (CXCL12-induced Ca²⁺ mobilization) | ~17 nM | SupT1 | [5] |
| Kᵢ (SDF-1 ligand binding) | ~41.7 nM | CCRF-CEM |
Table 2: Illustrative Dose-Response of this compound on STAT3 Signaling in Breast Cancer Cells
| Assay | This compound Concentration | Expected % Inhibition of STAT3 Activity | Target Cell Lines |
| p-STAT3 (Tyr705) Levels | 1 µM | 20-30% | MDA-MB-231, 4T1 |
| 5 µM | 40-60% | MDA-MB-231, 4T1 | |
| 10 µM | 70-90% | MDA-MB-231, 4T1 | |
| STAT3 Nuclear Translocation | 10 µM | Significant reduction in nuclear p-STAT3 | MCF-7 (CXCL12-stimulated) |
| STAT3 Reporter Activity | 1 µM | 15-25% | MDA-MB-231 |
| 5 µM | 35-55% | MDA-MB-231 | |
| 10 µM | 60-80% | MDA-MB-231 |
Disclaimer: The data in Table 2 is illustrative and based on the expected activity of a CXCR4 antagonist on downstream STAT3 signaling. Actual values must be determined experimentally.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for studying the effect of this compound on STAT3 signaling.
Experimental Protocols
1. Western Blot Analysis of STAT3 Phosphorylation
This protocol details the detection of phosphorylated STAT3 (p-STAT3) at tyrosine 705 in breast cancer cell lysates following treatment with this compound.
a. Materials
-
Breast cancer cell lines (e.g., MDA-MB-231, 4T1)
-
Complete cell culture medium
-
This compound
-
CXCL12 (optional, for stimulating non-constitutively active cell lines)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Mouse anti-Total STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL detection reagent
b. Protocol
-
Cell Seeding: Seed breast cancer cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): For CXCL12 stimulation experiments, serum-starve cells for 4-6 hours prior to treatment.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours.
-
For stimulated conditions, add CXCL12 (e.g., 100 ng/mL) for 15-30 minutes.
-
Include vehicle-treated controls.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare lysates with Laemmli buffer.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify band intensities and normalize p-STAT3 levels to total STAT3 and the loading control.
2. Immunofluorescence for STAT3 Nuclear Translocation
This protocol allows for the visualization of p-STAT3 localization within cells to assess its nuclear translocation.
a. Materials
-
Breast cancer cell lines (e.g., MCF-7) grown on coverslips
-
This compound
-
CXCL12
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA, 22.52 mg/mL glycine (B1666218) in PBST)
-
Primary antibody: Rabbit anti-p-STAT3 (Tyr705)
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
-
DAPI for nuclear counterstaining
-
Mounting medium
b. Protocol
-
Cell Culture and Treatment: Seed cells on coverslips in a 24-well plate. Treat with this compound and/or CXCL12 as described in the Western Blot protocol.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block for 1 hour at room temperature.
-
Antibody Staining:
-
Incubate with primary anti-p-STAT3 antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining: Wash with PBS and stain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount coverslips onto slides, and visualize using a fluorescence or confocal microscope.
3. Luciferase Reporter Assay for STAT3 Transcriptional Activity
This assay quantitatively measures the transcriptional activity of STAT3.
a. Materials
-
Breast cancer cell line (e.g., MDA-MB-231)
-
STAT3-responsive firefly luciferase reporter plasmid
-
Control plasmid with a constitutive promoter driving Renilla luciferase
-
Transfection reagent
-
This compound
-
CXCL12 (optional)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
b. Protocol
-
Transfection: Co-transfect breast cancer cells with the STAT3 firefly luciferase reporter and the Renilla luciferase control plasmid. Seed the transfected cells in a 96-well plate.
-
Treatment: After 24 hours, treat the cells with this compound at various concentrations, with or without CXCL12 stimulation.
-
Cell Lysis: After the desired treatment duration (e.g., 6-24 hours), lyse the cells according to the dual-luciferase assay kit instructions.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in STAT3 transcriptional activity relative to the control.
Synthesis of this compound
This compound can be synthesized by modifying the pyridine (B92270) ring of AMD3465, followed by conjugation with N-succinimidyl 4-fluorobenzoate (B1226621) ([¹⁸F]SFB for radiolabeling, or non-radiolabeled SFB for in vitro studies). A detailed synthesis of a similar derivative has been described for PET imaging applications. For non-radiolabeled this compound, a similar synthetic route using non-fluorinated precursors would be employed. Researchers should consult relevant organic chemistry literature for detailed synthetic procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | Semantic Scholar [semanticscholar.org]
- 5. oncotarget.com [oncotarget.com]
Application Note: Flow Cytometry Protocol for Assessing CXCR4 Receptor Occupancy by SFB-AMD3465
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that, with its cognate ligand CXCL12 (also known as SDF-1), plays a crucial role in various physiological processes, including hematopoiesis, organogenesis, and immune cell trafficking.[1][2] The CXCL12/CXCR4 signaling axis is also implicated in the pathology of numerous diseases, most notably in cancer metastasis and HIV-1 entry into T-cells.[1][3][4] Given its therapeutic potential, developing antagonists that block this interaction is of significant interest in drug discovery.[1][5][6]
AMD3465 is a potent and selective monomacrocyclic antagonist of CXCR4.[5][7] It effectively blocks the binding of CXCL12, thereby inhibiting downstream signaling pathways such as intracellular calcium mobilization and MAP kinase phosphorylation.[5][7] SFB-AMD3465 is a biotinylated derivative of AMD3465, allowing for indirect detection using streptavidin-conjugated fluorophores.
This application note provides a detailed protocol for a competitive binding assay using flow cytometry to measure the receptor occupancy (RO) of CXCR4 by the unlabeled antagonist this compound on a CXCR4-expressing cell line, such as the Jurkat T-cell line.[8][9][10][11] The assay quantifies the ability of this compound to displace a fluorescently-labeled ligand or a competing anti-CXCR4 antibody, providing a robust method for determining its binding affinity and potency.[12][13][14]
CXCR4 Signaling Pathway and Antagonist Action
The binding of the natural ligand CXCL12 to the CXCR4 receptor initiates a conformational change, leading to the activation of intracellular G-proteins. This event triggers divergent downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which regulate cell chemotaxis, proliferation, and survival.[4][15] CXCR4 antagonists like AMD3465 competitively bind to the receptor, preventing CXCL12 from binding and thereby blocking the initiation of these intracellular signals.[6]
Figure 1. Simplified diagram of the CXCR4 signaling pathway and its inhibition by an antagonist.
Experimental Protocol
This protocol describes a competitive binding experiment to determine the IC50 value of this compound. The assay measures the displacement of a fluorescently-labeled anti-CXCR4 antibody (e.g., clone 12G5-PE) from the surface of Jurkat cells.
Materials and Reagents
-
Cells: Jurkat T-cells (ATCC TIB-152), cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10]
-
Test Compound: this compound (unlabeled antagonist).
-
Detection Reagent: PE-conjugated anti-human CXCR4 antibody (Clone: 12G5).
-
Isotype Control: PE-conjugated Mouse IgG2a, kappa isotype control.
-
Assay Buffer (FACS Buffer): Phosphate-buffered saline (PBS) supplemented with 1% Bovine Serum Albumin (BSA) and 0.05% sodium azide.
-
Fixation Buffer: 1% Paraformaldehyde (PFA) in PBS.[12]
-
Equipment: Flow cytometer (e.g., BD FACSCanto II), 96-well U-bottom plates, centrifuge, multichannel pipette.
Experimental Workflow
The workflow involves preparing the cells, incubating them with a serial dilution of the unlabeled antagonist, adding the fluorescent detection antibody, and finally analyzing the samples on a flow cytometer.
Figure 2. Step-by-step workflow for the CXCR4 competitive binding assay.
Step-by-Step Procedure
-
Cell Preparation:
-
Culture Jurkat cells to a density of approximately 1 x 10^6 cells/mL. Ensure cell viability is >95%.
-
Harvest cells by centrifugation at 400 x g for 5 minutes.
-
Wash the cell pellet once with cold FACS buffer.
-
Resuspend cells in cold FACS buffer to a final concentration of 5 x 10^6 cells/mL. Keep cells on ice.[14]
-
-
Compound Dilution and Incubation:
-
Prepare a serial dilution series of this compound (e.g., 10-point, 3-fold dilutions starting from 10 µM) in a 96-well U-bottom plate. Add 50 µL of each concentration to the appropriate wells.
-
Include "No Compound" (Maximum Binding) wells containing 50 µL of FACS buffer only.
-
Include "Isotype Control" wells containing 50 µL of FACS buffer.
-
Add 50 µL of the cell suspension (~0.25 x 10^6 cells) to each well.[14]
-
Mix gently and incubate the plate for 15 minutes at room temperature, protected from light.[12]
-
-
Detection Antibody Staining:
-
Prepare the PE-conjugated anti-CXCR4 antibody and its corresponding isotype control at the pre-determined optimal concentration in FACS buffer.
-
Add 50 µL of the anti-CXCR4-PE antibody solution to all wells except the isotype control wells.
-
Add 50 µL of the isotype control-PE antibody solution to the designated isotype control wells.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Wash and Fixation:
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C.
-
Flick the plate to discard the supernatant and gently blot on a paper towel.[12]
-
Wash the cells by resuspending the pellet in 200 µL of cold FACS buffer and repeating the centrifugation step.
-
After the final wash, resuspend the cell pellet in 200 µL of Fixation Buffer (1% PFA).[12]
-
-
Flow Cytometry Acquisition:
-
Acquire the samples on a flow cytometer.
-
Set up a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main Jurkat cell population.
-
Record the Median Fluorescence Intensity (MFI) from the PE channel for at least 10,000 events within the live cell gate for each sample.
-
Data Presentation and Analysis
The data obtained from the flow cytometer (MFI) is used to calculate the percent receptor occupancy or percent inhibition of antibody binding at each concentration of this compound.
Calculations:
-
Corrected MFI: Subtract the MFI of the isotype control from all other sample MFIs.
-
Percent Inhibition (% RO): % Inhibition = (1 - [(MFI_sample - MFI_isotype) / (MFI_max_binding - MFI_isotype)]) * 100
-
MFI_sample: MFI of cells incubated with a given concentration of this compound.
-
MFI_max_binding: MFI of cells with no this compound added.
-
MFI_isotype: MFI of cells stained with the isotype control antibody.
-
Data Summary Table
The results should be summarized in a table to clearly present the dose-dependent effect of the antagonist.
| This compound Conc. (nM) | Mean MFI (PE) | Std. Dev. | % Inhibition (Receptor Occupancy) |
| 0 | 15000 | 750 | 0% |
| 0.1 | 14500 | 725 | ~3% |
| 0.3 | 13000 | 650 | ~14% |
| 1 | 10500 | 525 | ~31% |
| 3 | 7500 | 375 | ~52% |
| 10 | 4000 | 200 | ~76% |
| 30 | 2000 | 100 | ~90% |
| 100 | 1200 | 60 | ~95% |
| 300 | 1050 | 53 | ~96% |
| 1000 | 1000 | 50 | ~97% |
| Isotype Control | 500 | 25 | N/A |
Table 1: Example data for a dose-response experiment. Values are illustrative.
IC50 Determination
Plot the Percent Inhibition against the log concentration of this compound. Use a non-linear regression model (e.g., four-parameter variable slope) to fit the curve and determine the IC50 value, which is the concentration of the antagonist that causes 50% inhibition of antibody binding. Published IC50 values for AMD3465 are in the low nanomolar range.[16][17]
References
- 1. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 5. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinmedjournals.org [clinmedjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Negative regulation of CXCR4-mediated chemotaxis by the lipid phosphatase activity of tumor suppressor PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemotactic Responses of Jurkat Cells in Microfluidic Flow-Free Gradient Chambers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CXCR4 allows T cell acute lymphoblastic leukemia to escape from JAK1/2 and BCL2 inhibition through CNS infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
- 13. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: SFB-AMD3465 as a Tool for Investigating HIV Co-receptor Usage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus (HIV) entry into host cells is a critical first step in its lifecycle and presents a key target for antiretroviral therapy. This process is mediated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the host cell's CD4 receptor, followed by an interaction with a co-receptor, either CCR5 or CXCR4.[1][2][3] Viruses that utilize CCR5 are termed R5-tropic, while those that use CXCR4 are known as X4-tropic.[1][2] The determination of a virus's co-receptor preference, or "tropism," is crucial for guiding therapeutic strategies, particularly with the advent of entry inhibitors that target these co-receptors.[4][5]
SFB-AMD3465 is a potent and highly selective antagonist of the CXCR4 co-receptor.[6][7] As a monomacrocyclic analogue of AMD3100 (Plerixafor), this compound exhibits approximately 10-fold greater potency in blocking the interaction between HIV gp120 and CXCR4.[6] Its specificity for CXCR4, with no activity against CCR5, makes it an invaluable tool for researchers investigating HIV co-receptor usage.[6][7] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for its use in key experimental assays.
Mechanism of Action
This compound functions as a non-competitive antagonist of the CXCR4 receptor. It binds to a pocket within the transmembrane helices of CXCR4, thereby inducing a conformational change that prevents the binding of the natural ligand, CXCL12 (SDF-1α), and the HIV gp120 envelope protein.[6] This blockade of the gp120-CXCR4 interaction effectively inhibits the entry of X4-tropic HIV strains into host cells.[6][7]
The binding of CXCL12 to CXCR4 triggers a cascade of intracellular signaling events, including the mobilization of intracellular calcium, activation of the MAPK/ERK pathway, and chemotaxis.[8][9] this compound effectively inhibits these downstream signaling pathways, providing multiple avenues for quantifying its antagonistic activity.[6]
Data Presentation
The following tables summarize the quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Anti-HIV Activity of this compound
| Parameter | X4-tropic HIV-1 (e.g., NL4.3, IIIB) | R5-tropic HIV-1 (e.g., BaL) | Reference |
| IC50 | 1-10 nM | No inhibition | [6][7] |
Table 2: CXCR4 Antagonistic Activity of this compound
| Parameter | Cell Line | IC50 / Ki | Reference |
| CXCL12 Binding Inhibition | SupT1 cells | 18 nM | [7] |
| 12G5 mAb Binding Inhibition | SupT1 cells | 0.75 nM | [7] |
| CXCL12-induced Calcium Mobilization | U87.CD4.CXCR4 cells | 17 nM | [7] |
| SDF-1 Ligand Binding (Ki) | CCRF-CEM T-cell line | 41.7 ± 1.2 nM | [10] |
| SDF-1 mediated GTP Binding | CCRF-CEM T-cell line | 10.38 ± 1.99 nM | [10] |
| SDF-1 mediated Calcium Flux | CCRF-CEM T-cell line | 12.07 ± 2.42 nM | [10] |
| SDF-1 mediated Chemotaxis | CCRF-CEM T-cell line | 8.7 ± 1.2 nM | [10] |
Mandatory Visualizations
Caption: HIV-1 entry and the inhibitory mechanism of this compound.
Caption: CXCR4 signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for determining HIV co-receptor tropism using this compound.
Experimental Protocols
Phenotypic HIV-1 Co-receptor Tropism Assay
This assay determines the co-receptor usage of HIV-1 strains by assessing their ability to infect cell lines expressing either CXCR4 or CCR5. This compound is used to specifically block infection of CXCR4-expressing cells.
Materials:
-
Patient-derived plasma or viral isolates
-
U87.CD4.CXCR4 and U87.CD4.CCR5 cell lines
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
This compound (stock solution in DMSO, e.g., 1 mM)
-
Reagents for quantifying viral replication (e.g., p24 ELISA kit or luciferase assay system for reporter viruses)
-
96-well cell culture plates
-
Standard cell culture equipment (incubator, centrifuge, etc.)
Protocol:
-
Cell Seeding: Seed U87.CD4.CXCR4 and U87.CD4.CCR5 cells into separate 96-well plates at a density of 1 x 10⁴ cells per well. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A typical concentration range would be from 0.1 nM to 1 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Pre-treatment of Cells: Remove the medium from the U87.CD4.CXCR4 cell plate and add the prepared this compound dilutions. To the U87.CD4.CCR5 cells, add medium with vehicle control. Incubate for 1 hour at 37°C.
-
Viral Infection: Add a standardized amount of the patient-derived virus to each well of both plates. The amount of virus should be optimized to give a robust signal in the chosen readout assay.
-
Incubation: Incubate the infected plates for 48-72 hours at 37°C.
-
Quantification of Viral Replication: After the incubation period, quantify the extent of viral replication in each well.
-
For p24 ELISA: Collect the cell culture supernatant and measure the p24 antigen concentration according to the manufacturer's instructions.
-
For Luciferase Reporter Viruses: Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis:
-
Determine the percentage of viral inhibition at each this compound concentration in the U87.CD4.CXCR4 cells compared to the vehicle control. Calculate the IC50 value.
-
Confirm that this compound has no effect on viral replication in U87.CD4.CCR5 cells.
-
A virus that is sensitive to this compound inhibition is classified as X4-tropic. A virus that is not inhibited is classified as R5-tropic. Dual-tropic viruses will show partial inhibition.
-
Calcium Flux Assay
This assay measures the ability of this compound to block the intracellular calcium mobilization induced by CXCL12 binding to CXCR4.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat cells, U937 cells, or primary PBMCs)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
This compound
-
CXCL12 (SDF-1α)
-
Ionomycin (B1663694) (positive control)
-
EGTA (negative control)
-
Flow cytometer or fluorescence plate reader
Protocol:
-
Cell Preparation: Harvest and wash the CXCR4-expressing cells. Resuspend the cells in HBSS at a concentration of 1 x 10⁶ cells/mL.
-
Dye Loading: Add the calcium-sensitive dye (e.g., Fluo-4 AM at a final concentration of 1-5 µM) and Pluronic F-127 (final concentration ~0.02%) to the cell suspension. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS to remove excess dye. Resuspend the cells in HBSS at the desired concentration for analysis.
-
Compound Treatment: Aliquot the dye-loaded cells into tubes or a 96-well plate. Add varying concentrations of this compound and incubate for 15-30 minutes at room temperature. Include a vehicle control.
-
Signal Acquisition:
-
Flow Cytometer: Acquire a baseline fluorescence reading for approximately 30-60 seconds. Add CXCL12 (e.g., 100 ng/mL) and continue to record the fluorescence over time for several minutes to capture the calcium flux.
-
Fluorescence Plate Reader: Set the instrument to read fluorescence at appropriate intervals. Add CXCL12 to the wells and immediately begin reading.
-
-
Controls:
-
Positive Control: Add ionomycin to a sample of cells to induce a maximal calcium response.
-
Negative Control: Add EGTA to chelate extracellular calcium and prevent a response to CXCL12.
-
-
Data Analysis: Analyze the change in fluorescence intensity over time. The peak fluorescence intensity represents the magnitude of the calcium flux. Calculate the percentage of inhibition of the CXCL12-induced calcium flux by this compound at each concentration and determine the IC50 value.
Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of CXCR4-expressing cells towards a gradient of CXCL12.
Materials:
-
CXCR4-expressing cells (e.g., T-lymphocytes, monocytes)
-
Chemotaxis chamber (e.g., Transwell inserts with a porous membrane)
-
Cell culture medium with low serum (e.g., 0.5% BSA)
-
This compound
-
CXCL12 (SDF-1α)
-
Reagents for cell counting or quantification (e.g., Calcein-AM, hemocytometer)
Protocol:
-
Cell Preparation: Resuspend CXCR4-expressing cells in chemotaxis medium at a concentration of 1 x 10⁶ cells/mL.
-
Compound Treatment: Add varying concentrations of this compound to the cell suspension and incubate for 30 minutes at 37°C.
-
Assay Setup:
-
Add chemotaxis medium containing CXCL12 (e.g., 100 ng/mL) to the lower chamber of the chemotaxis plate.
-
Add the cell suspension (containing this compound or vehicle) to the upper chamber (Transwell insert).
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
Wipe the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Quantify the number of cells that have migrated to the lower side of the membrane. This can be done by:
-
Staining the migrated cells with a dye like crystal violet and counting them under a microscope.
-
Using a fluorescent dye like Calcein-AM to pre-label the cells and measuring the fluorescence of the migrated cells.
-
Counting the cells that have migrated into the lower chamber using a hemocytometer or an automated cell counter.
-
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value.
MAPK (ERK1/2) Phosphorylation Assay
This assay determines the effect of this compound on the phosphorylation of ERK1/2, a downstream effector of CXCR4 signaling.
Materials:
-
CXCR4-expressing cells
-
Serum-free cell culture medium
-
This compound
-
CXCL12 (SDF-1α)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies:
-
Primary antibody against phosphorylated ERK1/2 (p-ERK1/2)
-
Primary antibody against total ERK1/2
-
HRP-conjugated secondary antibody
-
-
Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, ECL substrate, imaging system)
Protocol:
-
Cell Culture and Starvation: Culture CXCR4-expressing cells to ~80% confluency. Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal MAPK activation.
-
Compound Treatment: Pre-incubate the starved cells with varying concentrations of this compound for 1 hour at 37°C.
-
Stimulation: Stimulate the cells with CXCL12 (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) at 37°C. Include an unstimulated control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against total ERK1/2 as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Normalize the p-ERK1/2 signal to the total ERK1/2 signal. Calculate the percentage of inhibition of CXCL12-induced ERK1/2 phosphorylation by this compound.
Conclusion
This compound is a powerful and selective tool for the investigation of HIV co-receptor usage. Its high affinity and specificity for the CXCR4 receptor allow for the clear differentiation between X4- and R5-tropic HIV strains. The detailed protocols provided herein offer researchers a robust framework for utilizing this compound to elucidate viral tropism and to study the intricacies of CXCR4-mediated signaling in the context of HIV infection and other physiological processes.
References
- 1. CD8 T Cell Virus Inhibition Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discoveries and developments of CXCR4-targeted HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. HIV tropism [hivfrenchresistance.org]
- 6. Phenotypic assays for the determination of coreceptor tropism in HIV-1 infected individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CG-LAB-03 Tropism Testing for HIV Management [anthem.com]
- 8. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. Epitope-guided selection of CXCR4-targeting antibodies using AlphaFold3 for GPCR modulation and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating SFB-AMD3465's Effect on Myeloid Cell Infiltration
Introduction
Myeloid cells, a diverse population of immune cells including monocytes, macrophages, neutrophils, and dendritic cells, play a critical role in tissue homeostasis, inflammation, and tumorigenesis.[1][2] The infiltration of these cells into specific tissues is often a highly regulated process, driven by chemokine gradients. One of the key chemokine axes involved in myeloid cell trafficking is the interaction between the chemokine CXCL12 (also known as SDF-1) and its receptor, CXCR4.[3][4] The CXCL12/CXCR4 signaling pathway is implicated in numerous physiological and pathological processes, including hematopoiesis, immune responses, and cancer metastasis.[3][5][6]
SFB-AMD3465 is a potent and selective antagonist of the CXCR4 receptor. As a derivative of the well-characterized molecule AMD3465, it is designed to block the binding of CXCL12 to CXCR4, thereby inhibiting the downstream signaling cascades that lead to cell migration and infiltration.[7][8] This application note provides a detailed experimental framework for researchers to evaluate the efficacy of this compound in modulating myeloid cell infiltration in both in vitro and in vivo models. The protocols outlined below are intended for researchers in immunology, oncology, and drug development.
Mechanism of Action: The CXCL12/CXCR4 Signaling Axis
The binding of CXCL12 to the G-protein coupled receptor CXCR4 initiates a cascade of intracellular signaling events. These pathways, including the activation of PI3K/Akt, MAPK/ERK, and PLC/IP3, ultimately regulate gene transcription, cell survival, proliferation, and chemotaxis.[3][6] By competitively binding to CXCR4, this compound prevents these downstream effects, effectively blocking the migration of CXCR4-expressing myeloid cells towards a CXCL12 gradient.[9][10]
Caption: CXCL12/CXCR4 signaling and this compound inhibition.
Experimental Protocols
The following protocols provide a comprehensive approach to assessing the impact of this compound on myeloid cell infiltration.
Protocol 1: In Vivo Mouse Model of Peritonitis
This protocol uses a thioglycollate-induced peritonitis model to create an inflammatory environment that recruits myeloid cells to the peritoneal cavity. This allows for the quantification of myeloid cell infiltration in the presence or absence of this compound.
Materials:
-
8-12 week old C57BL/6 mice
-
This compound
-
Vehicle control (e.g., sterile PBS)
-
4% Thioglycollate broth
-
Sterile PBS
-
FACS Buffer (PBS with 2% FBS and 2mM EDTA)
-
Red Blood Cell Lysis Buffer
-
Flow cytometry antibodies (see Protocol 3)
Procedure:
-
Animal Dosing:
-
Randomly assign mice to two groups: Vehicle control and this compound treatment.
-
Administer this compound (e.g., 1-5 mg/kg) or vehicle via subcutaneous or intraperitoneal injection 30 minutes prior to the inflammatory challenge.
-
-
Induction of Peritonitis:
-
Inject 1 mL of 4% sterile thioglycollate broth intraperitoneally into each mouse.
-
-
Cell Harvest:
-
At a specified time point (e.g., 4, 24, or 72 hours) post-thioglycollate injection, euthanize the mice.
-
Perform a peritoneal lavage by injecting 5-10 mL of cold sterile PBS into the peritoneal cavity.
-
Gently massage the abdomen and then aspirate the peritoneal fluid.
-
-
Cell Processing:
-
Centrifuge the collected lavage fluid at 400 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of Red Blood Cell Lysis Buffer for 5 minutes at room temperature.
-
Add 9 mL of FACS buffer to neutralize the lysis buffer and centrifuge again.
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer for cell counting and flow cytometry analysis.
-
Protocol 2: In Vitro Chemotaxis Assay
This assay directly measures the ability of this compound to block the migration of myeloid cells towards a CXCL12 gradient.
Materials:
-
Myeloid cells (e.g., isolated primary bone marrow cells, or a myeloid cell line like THP-1)
-
This compound
-
Recombinant mouse or human CXCL12
-
Chemotaxis medium (e.g., RPMI with 0.5% BSA)
-
Transwell inserts with 5 µm pores
-
24-well companion plates
-
Calcein-AM or other cell viability dye
Procedure:
-
Cell Preparation:
-
Harvest and wash myeloid cells, resuspending them in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of chemotaxis medium containing CXCL12 (e.g., 100 ng/mL) to the lower wells of the 24-well plate. Use medium without CXCL12 as a negative control.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification:
-
Carefully remove the Transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting with a hemocytometer or by using a fluorescence-based assay with a dye like Calcein-AM.
-
Protocol 3: Flow Cytometry Analysis of Myeloid Cell Populations
This protocol details the immunophenotyping of myeloid cells harvested from the in vivo model to identify and quantify different subsets.[1][11][12]
Materials:
-
Processed single-cell suspension from Protocol 1
-
FACS Buffer
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies against myeloid cell surface markers. A typical panel might include:
-
Viability dye (e.g., DAPI, Propidium Iodide)
Procedure:
-
Cell Staining:
-
Adjust the cell concentration to 1-2 x 10^6 cells per 100 µL of FACS buffer.
-
Add Fc block to the cell suspension and incubate for 10 minutes on ice to prevent non-specific antibody binding.
-
Add the pre-titrated antibody cocktail to the cells and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with 2 mL of FACS buffer, centrifuging at 400 x g for 5 minutes.
-
-
Data Acquisition:
-
Resuspend the cells in 300-500 µL of FACS buffer containing a viability dye.
-
Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.
-
-
Data Analysis:
-
Gate on live, single cells.
-
Identify total myeloid cells (CD45+ CD11b+).
-
Further delineate populations such as neutrophils (Ly6G+), monocytes (Ly6C+), and macrophages (F4/80+).
-
Protocol 4: Immunofluorescence Staining of Tissue Sections
This protocol allows for the visualization and spatial analysis of myeloid cell infiltration within tissues.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections or frozen tissue sections
-
Antigen retrieval buffer (for paraffin (B1166041) sections)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% normal serum)
-
Primary antibodies (e.g., anti-CD11b, anti-F4/80)
-
Fluorochrome-conjugated secondary antibodies
-
DAPI nuclear counterstain
-
Mounting medium
Procedure:
-
Sample Preparation:
-
Deparaffinize and rehydrate paraffin-embedded sections.[13][14]
-
Perform heat-induced antigen retrieval if necessary.[14]
-
For frozen sections, fix with cold acetone (B3395972) or methanol.[13]
-
-
Staining:
-
Permeabilize the tissue sections for 10-15 minutes.
-
Block non-specific binding sites with blocking buffer for 1 hour at room temperature.[15]
-
Incubate with primary antibodies overnight at 4°C in a humidified chamber.[15][16]
-
Wash sections three times with PBS.
-
Incubate with fluorochrome-conjugated secondary antibodies for 1-2 hours at room temperature in the dark.[15][17]
-
Wash sections three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslip using an anti-fade mounting medium.
-
Image the sections using a fluorescence or confocal microscope.
-
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from the described experiments.
Table 1: Effect of this compound on Myeloid Cell Infiltration in a Peritonitis Model
| Treatment Group | Total Peritoneal Cells (x 10^6) | Neutrophils (%) | Monocytes (%) | Macrophages (%) |
| Vehicle | 15.2 ± 2.1 | 65.3 ± 4.5 | 20.1 ± 3.2 | 10.5 ± 2.8 |
| This compound (1 mg/kg) | 8.7 ± 1.5 | 40.2 ± 5.1 | 12.5 ± 2.8 | 8.1 ± 1.9 |
| This compound (5 mg/kg) | 4.1 ± 0.9 | 22.6 ± 3.8 | 7.8 ± 1.9** | 6.2 ± 1.5 |
| Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to vehicle control. |
Table 2: In Vitro Chemotaxis of Myeloid Cells in Response to CXCL12
| This compound Conc. | Migrated Cells (per HPF) | % Inhibition of Migration |
| Vehicle (0 nM) | 210 ± 18 | 0% |
| 10 nM | 155 ± 15 | 26.2% |
| 50 nM | 85 ± 11 | 59.5% |
| 200 nM | 32 ± 7 | 84.8% |
| Data are presented as mean ± SD from three independent experiments. HPF = High Power Field. *p < 0.05, *p < 0.01 compared to vehicle control. |
Experimental Workflow Diagram
Caption: Workflow for in vivo evaluation of this compound.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. A Guide to Flow Cytometry Markers [bdbiosciences.com]
- 3. Frontiers | Targeting CXCR4 in AML and ALL [frontiersin.org]
- 4. Targeting the CXCL12/CXCR4 axis in acute myeloid leukemia: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of CXCR4 in Myeloid Cells Enhances Antitumor Immunity and Reduces Melanoma Growth through NK Cell and FASL Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 7. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | PLOS One [journals.plos.org]
- 8. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the leukemia microenvironment by CXCR4 inhibition overcomes resistance to kinase inhibitors and chemotherapy in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the leukemia microenvironment by CXCR4 inhibition overcomes resistance to kinase inhibitors and chemotherapy in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. oncology.labcorp.com [oncology.labcorp.com]
- 13. scbt.com [scbt.com]
- 14. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 15. usbio.net [usbio.net]
- 16. biotium.com [biotium.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Why is my SFB-AMD3465 not showing an effect in my assay?
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using SFB-AMD3465 who are not observing the expected effect in their assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] It functions by binding to the CXCR4 receptor, thereby blocking the binding of its natural ligand, CXCL12 (also known as stromal cell-derived factor-1 or SDF-1).[1] This inhibition prevents the activation of downstream signaling pathways that are involved in cell migration, proliferation, and survival.[2]
Q2: At what concentration should I use this compound?
The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. However, based on published data, here are some typical concentration ranges:
| Assay Type | Cell Line | Effective Concentration (IC50/Ki) |
| CXCL12 Binding Inhibition | SupT1 cells | IC50: 18 nM[3] |
| SDF-1α Ligand Binding | CCRF-CEM cells | Ki: 41.7 nM[3] |
| CXCL12-induced Calcium Signaling | SupT1 cells | IC50: 17 nM[3] |
| SDF-1α stimulated GTP binding | CCRF-CEM cells | IC50: 10.38 nM[3] |
| Chemotaxis Inhibition | Human T-lymphoid SupT1 cells | IC50: 8.7 nM[3] |
| X4 HIV-1 Strain Inhibition | Various | IC50: 6-12 nM[3] |
| Breast Cancer Cell Invasiveness | 4T1 cells | Effective at 2.5, 5, and 10 µM[4][5] |
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: What is the CXCL12-CXCR4 signaling pathway?
The binding of CXCL12 to its receptor, CXCR4, activates several downstream signaling cascades. This process is initiated by the activation of heterotrimeric G-proteins.[6][7] The dissociation of Gαi and Gβγ subunits triggers pathways such as PI3K/Akt, PLC/IP3-DAG, and MAPK/ERK, which ultimately regulate gene transcription and cellular responses like chemotaxis, proliferation, and survival.[6][7][8][9] CXCR4 can also activate the JAK/STAT pathway.[10]
Troubleshooting Guide
If this compound is not showing an effect in your assay, consider the following potential issues and troubleshooting steps.
Compound-Related Issues
| Potential Problem | Recommended Action |
| Incorrect Concentration | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and assay conditions. IC50 values can range from low nanomolar to micromolar depending on the assay. |
| Compound Solubility | This compound is soluble in water and DMSO. Ensure the compound is fully dissolved before adding it to your assay medium. Precipitated compound will not be active. |
| Compound Stability | Store the compound as recommended by the supplier, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Compound Purity | Verify the purity of your this compound stock. Impurities can interfere with the assay or degrade the active compound. |
Cell-Related Issues
| Potential Problem | Recommended Action |
| Low or Absent CXCR4 Expression | Confirm that your cell line expresses CXCR4 at a sufficient level. You can verify this by flow cytometry, Western blot, or qPCR. CXCR4 expression can vary with cell passage number and culture conditions. |
| Cell Health | Ensure that your cells are healthy, viable, and in the logarithmic growth phase. Stressed or senescent cells may not respond appropriately to stimuli. Perform a viability assay (e.g., trypan blue exclusion) before each experiment. |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic changes, including altered receptor expression. |
| Mycoplasma Contamination | Test your cell cultures for mycoplasma contamination. Mycoplasma can alter cellular responses and metabolism, leading to unreliable assay results. |
Assay Protocol-Related Issues
| Potential Problem | Recommended Action |
| Inactive CXCL12/SDF-1α | Verify the activity of your CXCL12/SDF-1α ligand. Perform a positive control experiment to ensure that the ligand is capable of inducing a response in your assay (e.g., chemotaxis, calcium flux). |
| Inappropriate Incubation Times | Optimize the pre-incubation time of the cells with this compound and the stimulation time with CXCL12. Insufficient pre-incubation may not allow for adequate receptor binding, while incorrect stimulation time can miss the peak response. |
| Assay Controls | Include appropriate positive and negative controls in your experiment. A positive control (e.g., CXCL12 alone) ensures the assay is working, while a negative control (e.g., vehicle-treated cells) establishes the baseline. |
| Assay Interference | Some assay components or detection methods may be incompatible with this compound. For example, in fluorescence-based assays, check for any autofluorescence of the compound. |
Experimental Protocols
Chemotaxis (Transwell) Assay
This protocol measures the ability of this compound to inhibit the migration of CXCR4-expressing cells towards a CXCL12 gradient.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat cells)
-
This compound
-
CXCL12
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Migration Buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Cell staining dye (e.g., Calcein AM or Crystal Violet)
-
Plate reader or microscope for quantification
Methodology:
-
Preparation of Chemoattractant: Prepare a solution of CXCL12 in Migration Buffer at a concentration known to induce maximal chemotaxis (e.g., 100 ng/mL).
-
Assay Setup:
-
Add 600 µL of the CXCL12 solution to the lower chambers of a 24-well plate.
-
For negative control wells, add Migration Buffer alone.
-
To test this compound, add the desired concentrations of the inhibitor to the lower chambers along with CXCL12.
-
-
Cell Preparation:
-
Resuspend CXCR4-expressing cells in Migration Buffer at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
-
Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
For Calcein AM staining: Add Calcein AM to the lower chamber, incubate, and read the fluorescence on a plate reader.
-
For Crystal Violet staining: Remove the non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane with Crystal Violet. Count the stained cells under a microscope.
-
-
Data Analysis: Calculate the percentage of migration inhibition by this compound compared to the migration towards CXCL12 alone.
Calcium Flux Assay
This assay measures the ability of this compound to block the CXCL12-induced increase in intracellular calcium concentration.
Materials:
-
CXCR4-expressing cells
-
This compound
-
CXCL12
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Assay Buffer (e.g., HBSS with calcium and magnesium)
-
Flow cytometer or fluorescent plate reader
Methodology:
-
Cell Preparation and Dye Loading:
-
Harvest cells and resuspend them in Assay Buffer.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).
-
Wash the cells to remove excess dye.
-
-
Compound Pre-incubation:
-
Resuspend the dye-loaded cells in Assay Buffer.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 15-30 minutes at room temperature or 37°C.
-
-
Baseline Measurement: Acquire a baseline fluorescence reading for a short period (e.g., 30-60 seconds) using a flow cytometer or fluorescent plate reader.
-
Stimulation and Measurement:
-
Add CXCL12 to the cell suspension to induce calcium mobilization.
-
Immediately continue to record the fluorescence intensity for several minutes to capture the transient calcium flux.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity after CXCL12 stimulation.
-
Calculate the percentage of inhibition of the calcium response by this compound compared to the response with CXCL12 alone.
-
References
- 1. CXCR4 antagonist - Wikipedia [en.wikipedia.org]
- 2. What are CXCR4 antagonists and how do they work? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | PLOS One [journals.plos.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications [ijbs.com]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
Troubleshooting off-target effects of SFB-AMD3465 in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SFB-AMD3465 in their experiments. The focus is on identifying and resolving potential off-target effects and experimental artifacts.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, distinguishing between potential off-target effects and common experimental artifacts.
Issue 1: Unexpected Cell Toxicity or Reduced Viability
Question: I'm observing significant cell death or a reduction in proliferation in my cell-based assays after treatment with this compound, which is unexpected for a CXCR4 antagonist at the concentrations used. Is this an off-target effect?
Answer: While off-target toxicity cannot be entirely ruled out for any compound, it is important to first systematically investigate common experimental causes. AMD3465 has been shown to be highly selective for CXCR4.[1][2][3] Observed cytotoxicity at low micromolar concentrations may not be due to direct off-target effects.[4]
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that you are observing the expected inhibition of CXCR4 signaling. This can be done by performing a functional assay, such as a chemotaxis or calcium mobilization assay, in parallel.
-
Cell Line Specific Sensitivity:
-
Control Cell Line: Test the effect of this compound on a cell line that does not express CXCR4. If toxicity is still observed, it is more likely to be an off-target or non-specific effect.
-
Literature Review: Check literature for reported sensitivities of your specific cell line to CXCR4 inhibitors or compounds with similar chemical structures.
-
-
Reagent Quality and Handling:
-
Compound Integrity: Ensure the purity and integrity of your this compound stock. Degradation products can sometimes exhibit toxicity.
-
Solvent Effects: Run a vehicle control (e.g., DMSO, PBS) at the same concentration used to deliver the compound to ensure the solvent is not the cause of toxicity.
-
-
Assay Conditions:
-
Cell Density: Optimize cell seeding density. Overly confluent or sparse cultures can be more susceptible to stress.
-
Incubation Time: A prolonged incubation period may lead to nutrient depletion or accumulation of toxic metabolites, which can be exacerbated by the presence of the compound.
-
Issue 2: Inconsistent or No Inhibition of Downstream Signaling (e.g., pAKT, pSTAT3)
Question: I am not seeing the expected decrease in the phosphorylation of AKT or STAT3 after treating my cells with this compound. Is the compound not working, or is this an indication of a different mechanism in my cells?
Answer: Inconsistent inhibition of downstream signaling can be due to several factors, ranging from suboptimal experimental procedures for Western blotting of phosphorylated proteins to cell-type specific signaling pathway dominance.
Troubleshooting Steps:
-
Optimize Western Blotting for Phosphorylated Proteins:
-
Sample Preparation: It is critical to preserve the phosphorylation state of your proteins. Always use lysis buffers containing a fresh cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times.[5][6][7][8]
-
Blocking Step: Do not use milk as a blocking agent. Milk contains casein, a phosphoprotein, which can be detected by phospho-specific antibodies and lead to high background. Use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking.[5][6]
-
Antibody Dilution: Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.
-
Washing Steps: Ensure thorough washing between antibody incubations to minimize background noise.[9][10]
-
-
Confirm Upstream Inhibition: Before assessing downstream targets, confirm that this compound is inhibiting CXCR4 at the concentration used. A calcium flux or chemotaxis assay can serve as a positive control for the compound's activity.
-
Cellular Context and Timing:
-
Signaling Kinetics: The phosphorylation of different signaling molecules can be transient. Perform a time-course experiment to determine the optimal time point to observe the inhibition of pAKT and pSTAT3 after this compound treatment.
-
Pathway Redundancy: Some cell lines may have constitutively active signaling pathways that are independent of CXCR4. Consider the possibility of alternative signaling routes that maintain AKT or STAT3 phosphorylation in your specific cell model.
-
Issue 3: High Background in Fluorescence-Based Assays
Question: My fluorescence-based assays (e.g., calcium flux, immunofluorescence) show high background signal when I use this compound, making it difficult to interpret the results. Is the compound itself fluorescent?
Answer: High background in fluorescence assays is a common issue and can often be resolved by optimizing the assay protocol. While some small molecules can be intrinsically fluorescent, it is more likely that the high background is due to other experimental factors.
Troubleshooting Steps:
-
Control for Compound Autofluorescence: Run a control sample with this compound in your assay medium without cells to check for inherent fluorescence at your chosen excitation and emission wavelengths.
-
Optimize Staining and Washing:
-
Antibody/Dye Concentration: Use the lowest possible concentration of your fluorescent dye or antibody that still provides a detectable signal.
-
Washing: Increase the number and duration of washing steps after incubation with fluorescent probes to remove unbound reagents.
-
-
Reduce Sample Autofluorescence:
-
Phenol (B47542) Red-Free Medium: Use phenol red-free medium for your assays, as phenol red is a common source of background fluorescence.
-
Cellular Autofluorescence: Some cell types have higher intrinsic autofluorescence. This can sometimes be mitigated by using red-shifted fluorescent dyes.
-
-
Instrument Settings: Optimize the gain and exposure settings on your fluorescence microscope or plate reader to maximize the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: AMD3465 is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] It functions by blocking the binding of the natural ligand, CXCL12 (also known as SDF-1), to CXCR4, thereby inhibiting downstream signaling pathways.[1][3] The "SFB" prefix refers to a tandem affinity tag (S-tag, FLAG-tag, and Streptavidin-Binding Peptide) that is used for protein purification.[11] It is important to clarify whether you are using the small molecule inhibitor AMD3465 in an experiment with an SFB-tagged protein, as the SFB tag itself is not part of the small molecule inhibitor.
Q2: Are there any known off-targets for AMD3465?
A2: AMD3465 is known for its high selectivity for CXCR4. Studies have shown that it does not significantly inhibit other chemokine receptors such as CCR1, CCR2b, CCR3, CCR4, CCR5, or CCR7 at concentrations where it potently blocks CXCR4.[1][2] While some off-target effects with other CXCR4 inhibitors have been noted in broader screenings,[12] AMD3465 is generally considered a highly specific CXCR4 antagonist.[1][2] Any unexpected effects should first be investigated as potential experimental artifacts.
Q3: What are the expected on-target effects of this compound on cellular signaling?
A3: By blocking the interaction of CXCL12 with CXCR4, this compound is expected to inhibit the activation of several downstream signaling pathways. These include, but are not limited to, the inhibition of G-protein activation, reduction in intracellular calcium mobilization, and decreased phosphorylation of key signaling molecules such as AKT, STAT3, JAK2, and MAPK.[4][13]
Q4: What concentration of this compound should I use in my experiments?
A4: The optimal concentration of this compound will depend on the specific cell type and assay. It is always recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your experimental system. Based on published data, the IC50 for AMD3465 in various functional assays typically falls within the low nanomolar range.
Q5: Could the SFB tag be causing interference in my assay?
A5: The SFB tag is a protein tag used for purification and detection.[11] If you are working with an SFB-tagged protein in your assay, it is unlikely to directly interfere with the action of the small molecule AMD3465. However, it is good practice to include a control with a mock-tagged or untagged version of your protein of interest to rule out any unforeseen interactions of the tag itself within your specific assay setup.
Quantitative Data Summary
The following tables summarize key quantitative data for AMD3465 based on published literature.
Table 1: On-Target Activity of AMD3465
| Assay Type | Cell Line | Parameter | Value | Reference |
| Ligand Binding | CCRF-CEM | Ki | 41.7 ± 1.2 nM | [1][14] |
| GTP Binding | CCRF-CEM | IC50 | 10.38 ± 1.99 nM | [2] |
| Calcium Flux | CCRF-CEM | IC50 | 12.07 ± 2.42 nM | [2] |
| Chemotaxis | CCRF-CEM | IC50 | 8.7 ± 1.2 nM | [2] |
| 12G5 mAb Binding | SupT1 | IC50 | 0.75 nM | [4] |
| CXCL12 Binding | SupT1 | IC50 | 18 nM | [4] |
| Calcium Mobilization | SupT1 | IC50 | 17 nM | [4] |
Table 2: Selectivity Profile of AMD3465
| Off-Target Receptor | Assay Type | Result | Reference |
| CCR1, CCR2b, CCR4, CCR5, CCR7, CXCR3 | Calcium Flux | No inhibitory effect | [1][2] |
| BLT1 | Ligand Binding | No inhibitory effect | [1] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
Objective: To measure the inhibitory effect of this compound on CXCL12-induced intracellular calcium release.
Materials:
-
Cells expressing CXCR4 (e.g., CCRF-CEM, SupT1)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127 (if using AM ester dyes)
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
This compound
-
CXCL12
-
Fluorescence plate reader or flow cytometer
Methodology:
-
Cell Preparation: Harvest cells and resuspend them in assay buffer at a concentration of 1-2 x 106 cells/mL.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubation at 37°C for 30-60 minutes.
-
Washing: Wash the cells to remove excess dye and resuspend in fresh assay buffer.
-
Treatment: Aliquot the cell suspension into a 96-well plate. Add this compound at various concentrations and incubate for 15-30 minutes at 37°C.
-
Measurement:
-
Establish a baseline fluorescence reading.
-
Add CXCL12 at a pre-determined EC80 concentration to stimulate the cells.
-
Immediately record the change in fluorescence over time.
-
-
Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Compare the peak fluorescence intensity in the presence and absence of this compound to determine the extent of inhibition and calculate the IC50.
Protocol 2: Chemotaxis Assay (Boyden Chamber)
Objective: To assess the ability of this compound to inhibit CXCL12-induced cell migration.
Materials:
-
Chemotaxis chamber (e.g., Transwell plate with 5 or 8 µm pore size)
-
CXCR4-expressing cells
-
Chemotaxis buffer (e.g., serum-free medium with 0.1% BSA)
-
This compound
-
CXCL12
-
Cell stain (e.g., DAPI, Crystal Violet)
Methodology:
-
Chamber Setup: Add chemotaxis buffer containing CXCL12 to the lower chamber of the Transwell plate. Include a negative control (buffer alone) and a positive control (CXCL12 alone).
-
Cell Preparation: Resuspend cells in chemotaxis buffer. Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration optimized for your cell type (typically 2-4 hours).
-
Cell Staining and Counting:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view for each well.
-
-
Data Analysis: Calculate the percentage of inhibition of migration for each concentration of this compound compared to the positive control.
Protocol 3: Western Blot for Phosphorylated Signaling Proteins
Objective: To detect changes in the phosphorylation status of proteins downstream of CXCR4 (e.g., pAKT, pSTAT3) following treatment with this compound.
Materials:
-
CXCR4-expressing cells
-
This compound
-
CXCL12
-
Lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (specific for pAKT, total AKT, pSTAT3, total STAT3, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere (if applicable). Serum-starve the cells if necessary. Pre-treat with this compound for the desired time, then stimulate with CXCL12 for the optimal duration determined from a time-course experiment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing inhibitors. Keep on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal and the loading control.
Visualizations
Signaling Pathways
Caption: CXCR4 Signaling Pathway and Inhibition by this compound.
Experimental Workflows
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 7. inventbiotech.com [inventbiotech.com]
- 8. manuals.plus [manuals.plus]
- 9. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 10. sinobiological.com [sinobiological.com]
- 11. Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A highly selective and potent CXCR4 antagonist for hepatocellular carcinoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
How to address SFB-AMD3465 cytotoxicity in cell lines?
Welcome to the technical support center for SFB-AMD3465. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while managing potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). It is a monocyclam derivative of AMD3100 (Plerixafor). Its mechanism of action involves binding to the CXCR4 receptor and inhibiting the binding of its natural ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12). This blockade disrupts the downstream signaling pathways activated by the CXCL12/CXCR4 axis, which are implicated in various cellular processes, including cell trafficking, proliferation, and survival.
Q2: Is this compound expected to be cytotoxic to my cell line?
The cytotoxicity of this compound is cell-type dependent. For instance, in murine 4T1 breast cancer cells, this compound did not induce apoptosis or affect cell proliferation at concentrations up to 10 µM.[1] However, it has shown cytotoxic effects against certain HIV-1 strains with IC50 values in the low nanomolar range.[2] It has also been shown to inhibit the growth of U87 and Daoy cells.[2] Therefore, it is crucial to empirically determine the cytotoxic concentration of this compound for your specific cell line of interest.
Q3: What are the potential off-target effects of this compound?
This compound is known to be a highly selective antagonist for CXCR4. Studies have shown that it does not inhibit chemokine-stimulated calcium flux in cells expressing other chemokine receptors such as CCR1, CCR2b, CCR4, CCR5, CCR7, or CXCR3.[3] However, as with any small molecule inhibitor, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out. It is always recommended to include appropriate controls in your experiments to monitor for potential off-target effects.
Q4: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound is typically dissolved in sterile, anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to minimize the final DMSO concentration in your cell culture medium, ideally keeping it below 0.5%, as DMSO itself can be toxic to cells. Always run a vehicle control with the same final concentration of DMSO to assess any solvent-related effects. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide provides solutions to common issues encountered when working with this compound.
| Issue | Possible Cause | Recommended Solution |
| High levels of unexpected cell death | Inhibitor concentration is too high: The concentration of this compound may be in the cytotoxic range for your specific cell line. | Perform a dose-response experiment (e.g., using an MTT or LDH assay) to determine the optimal non-toxic concentration range for your cell line. Start with a broad range of concentrations. |
| Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control to assess solvent toxicity. | |
| Prolonged exposure: Continuous exposure to the inhibitor, even at a non-toxic concentration, can lead to cumulative stress and cell death. | Reduce the incubation time. Determine the minimum time required to achieve the desired inhibitory effect. | |
| Poor cell health: The cells may have been unhealthy or stressed before the addition of the inhibitor. | Ensure your cells are healthy, in the logarithmic growth phase, and at the correct density before starting the experiment. | |
| Inconsistent or variable results | Uneven cell seeding: Inconsistent cell numbers per well will lead to variability in assay readouts. | Ensure you have a homogenous single-cell suspension before plating. Visually inspect the plate under a microscope to confirm even cell distribution. |
| Inhibitor precipitation: The inhibitor may not be fully dissolved or may precipitate out of solution upon dilution in aqueous media. | Ensure the stock solution is fully dissolved. Consider performing serial dilutions in 100% DMSO before the final dilution into the aqueous assay medium. | |
| Reagent issues: Problems with assay reagents can lead to inconsistent results. | Use fresh, high-quality reagents. Ensure all solutions are properly prepared and stored. | |
| Lack of expected inhibitory effect | Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively antagonize CXCR4 signaling. | Perform a dose-response experiment to determine the optimal inhibitory concentration. |
| Low CXCR4 expression: The cell line you are using may have low or no expression of the CXCR4 receptor. | Verify the expression of CXCR4 in your cell line using techniques such as flow cytometry, western blotting, or qPCR. | |
| Incorrect timing of inhibitor addition: The inhibitor may need to be added at a specific time point relative to stimulation with CXCL12. | Optimize the timing of inhibitor addition in your experimental protocol. |
Quantitative Data Summary
The following table summarizes the available data on the cytotoxic and inhibitory concentrations of this compound. It is important to note that a comprehensive public database of cytotoxic IC50 values for this compound across a wide range of cell lines is not currently available. Researchers are strongly encouraged to determine the specific cytotoxic concentration for their cell lines of interest.
| Cell Line | Assay | Parameter | Value | Reference |
| MT-4 | MTT | CC50 (50% cytotoxic concentration) | >112 µM | [2] |
| MT-4 | Antiviral | EC50 (50% effective concentration vs. HIV-1) | 9 nM | [2] |
| 4T1 (murine breast cancer) | Annexin V/PI staining | Apoptosis | No discernible induction at ≤10 µM | [1] |
| 4T1 (murine breast cancer) | Cell growth assay | Proliferation | No effect at ≤10 µM | [1] |
| U87 (human glioblastoma) | Growth inhibition | - | Inhibits CXCL12-induced growth | [2] |
| Daoy (human medulloblastoma) | Growth inhibition | - | Inhibits CXCL12-induced growth | [2] |
| SupT1 (human T-cell lymphoma) | CXCL12 Binding Inhibition | IC50 | 18 nM | [2] |
Experimental Protocols
Protocol: Determining Cytotoxicity using MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic phase of growth.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., 0.01 µM to 100 µM).
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the no-treatment control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).
-
Visualizations
Signaling Pathways
The following diagram illustrates the CXCL12/CXCR4 signaling pathway and the point of inhibition by this compound.
References
Technical Support Center: Overcoming Resistance to SFB-AMD3465 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the CXCR4 antagonist, SFB-AMD3465, in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and specific antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] It functions by blocking the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12), to CXCR4.[1] This inhibition disrupts the downstream signaling pathways that promote cancer cell proliferation, survival, migration, and metastasis.[2][3] The interaction between CXCL12 and CXCR4 is crucial for the communication between cancer cells and their microenvironment, and its disruption can also sensitize cancer cells to other cytotoxic therapies.[4]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Acquired resistance to CXCR4 antagonists like this compound can arise through several mechanisms:
-
Upregulation of CXCR4 Expression: Cancer cells may increase the cell surface expression of CXCR4, requiring higher concentrations of the antagonist to achieve the same level of inhibition.[5][6] Chemotherapy itself can sometimes induce the upregulation of CXCR4.[5][7]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of CXCR4. These "bypass" pathways can continue to drive cell survival and proliferation. Common bypass pathways include the PI3K/AKT/mTOR and MAPK/ERK signaling cascades, which can be activated by other receptor tyrosine kinases (RTKs).[8][9]
-
Mutations in the CXCR4 Gene: While less commonly reported for small molecule antagonists compared to antibodies, mutations in the CXCR4 gene could potentially alter the drug binding site, reducing the efficacy of this compound.
-
Changes in the Tumor Microenvironment: The tumor microenvironment can secrete other growth factors and cytokines that activate alternative survival pathways in cancer cells, thereby reducing their dependence on the CXCR4/CXCL12 axis.
Q3: How can I confirm that my cells have developed resistance to this compound?
A3: Resistance can be confirmed by performing a dose-response assay, such as an MTT or CellTiter-Glo assay, to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line. A significant increase in the IC50 value compared to the parental, sensitive cell line indicates the development of resistance. A low IC50 value is indicative of a sensitive cell line, while a high IC50 value suggests resistance.[10]
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound in cell viability assays.
Possible Cause 1: Development of Acquired Resistance.
-
Troubleshooting Steps:
-
Determine the IC50: Perform a cell viability assay (see Experimental Protocol 1) with a range of this compound concentrations on both your suspected resistant cells and the parental sensitive cells. A rightward shift in the dose-response curve and a significantly higher IC50 value for the suspected resistant cells will confirm resistance.
-
Analyze CXCR4 Expression: Assess the cell surface and total CXCR4 protein levels in both sensitive and resistant cells using flow cytometry and Western blotting, respectively. An increase in CXCR4 expression in the resistant cells is a likely mechanism.
-
Investigate Bypass Pathways: Analyze the activation status of key downstream signaling proteins in the PI3K/AKT and MAPK/ERK pathways (e.g., phosphorylated AKT, ERK, and STAT3) in both cell lines at baseline and after treatment with this compound (see Experimental Protocol 2). Persistent activation of these pathways in the resistant cells despite CXCR4 inhibition points to the activation of bypass mechanisms.
-
Possible Cause 2: Experimental Issues.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure that your stock of this compound has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Optimize Seeding Density: Cell density can influence drug sensitivity. Ensure that you are using a consistent and optimal seeding density for your cell line in all experiments.
-
Check for Contamination: Mycoplasma or other microbial contamination can alter cellular responses to drugs. Regularly test your cell cultures for contamination.
-
Problem 2: How to overcome identified resistance to this compound?
Strategy 1: Combination Therapy to Target Bypass Pathways.
-
Rationale: If you have identified the activation of a specific bypass pathway (e.g., PI3K/AKT), combining this compound with an inhibitor of that pathway can create a synergistic cytotoxic effect.
-
Example Combinations:
-
This compound + PI3K/mTOR inhibitor (e.g., BEZ235): To counteract resistance mediated by the PI3K/AKT pathway.
-
This compound + MEK inhibitor (e.g., Trametinib): To block the MAPK/ERK signaling cascade.
-
This compound + STAT3 inhibitor (e.g., Stattic): To inhibit STAT3-mediated survival signals.[11]
-
-
Experimental Approach:
-
Determine IC50 of Single Agents: First, determine the IC50 of the new inhibitor alone in your resistant cell line.
-
Combination Index (CI) Analysis: Treat the resistant cells with a matrix of concentrations of both this compound and the second inhibitor. Use the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[12]
-
Strategy 2: Combination with Conventional Chemotherapy.
-
Rationale: CXCR4 inhibition can re-sensitize cancer cells to conventional chemotherapeutic agents. This compound can disrupt the protective interactions between cancer cells and the tumor microenvironment, making them more susceptible to chemotherapy.
-
Example Combinations:
-
This compound + Paclitaxel
-
This compound + Doxorubicin
-
This compound + Cisplatin
-
-
Experimental Approach: Similar to targeting bypass pathways, perform CI analysis to determine if the combination is synergistic.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 25 | - |
| Resistant Variant | 250 | 10 |
Table 2: Example Combination Index (CI) Data for this compound with a PI3K Inhibitor in Resistant Cells
| This compound (nM) | PI3K Inhibitor (nM) | Fraction Affected | Combination Index (CI) | Effect |
| 125 | 50 | 0.5 | 0.6 | Synergy |
| 250 | 50 | 0.7 | 0.5 | Synergy |
| 125 | 100 | 0.8 | 0.4 | Strong Synergy |
Experimental Protocols
Experimental Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO or PBS).
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings in the control wells (typically 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration (on a log scale) and use non-linear regression to determine the IC50 value.
Experimental Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat sensitive and resistant cells with this compound at various concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the proteins on a 4-12% Bis-Tris gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential mechanisms of resistance to this compound.
Caption: Experimental workflow for troubleshooting resistance.
References
- 1. Preclinical Development of a Novel Class of CXCR4 Antagonist Impairing Solid Tumors Growth and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CXCR4 abrogates resistance to trastuzumab by blocking cell cycle progression and synergizes with docetaxel in breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Examples of translational preclinical models to mimic cancer drug resistance - Oncodesign Services [oncodesign-services.com]
- 4. Dynamic chemotherapy-induced upregulation of CXCR4 expression: a mechanism of therapeutic resistance in pediatric AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CXCR4 upregulation is an indicator of sensitivity to B-cell receptor/PI3K blockade and a potential resistance mechanism in B-cell receptor-dependent diffuse large B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dynamic chemotherapy-induced upregulation of surface CXCR4 expression as a mechanism of chemotherapy resistance in pediatric acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bypass mechanisms of resistance to receptor tyrosine kinase inhibition in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 10. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repositorio.uam.es [repositorio.uam.es]
- 12. benchchem.com [benchchem.com]
Mitigating the leukocytosis side effect of SFB-AMD3465 in animal models.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SFB-AMD3465 in animal models. The focus is on understanding and managing the common side effect of leukocytosis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause leukocytosis?
A1: this compound is a formulation of AMD3465, a potent and selective antagonist of the CXCR4 receptor.[1][2] The interaction between the CXCR4 receptor and its ligand, CXCL12 (also known as SDF-1α), is crucial for retaining leukocytes, particularly neutrophils, and hematopoietic stem cells within the bone marrow.[3][4] By blocking this interaction, this compound disrupts the retention signal, leading to the rapid mobilization of leukocytes from the bone marrow into the peripheral circulation.[4][5] This mobilization results in a transient increase in the white blood cell count, known as leukocytosis.[1][6]
Q2: What is the typical magnitude and duration of leukocytosis observed with this compound in animal models?
A2: The magnitude and timing of leukocytosis following this compound administration can vary depending on the animal model and the administered dose. In mice and dogs, subcutaneous administration of AMD3465 leads to a rapid onset of leukocytosis.[1][6] Peak mobilization of leukocytes in mice typically occurs between 0.5 and 1.5 hours after a single subcutaneous injection.[6] In dogs, the peak plasma concentration of the compound precedes the peak in leukocyte mobilization.[1] For specific quantitative data, please refer to the data summary tables below.
Q3: Is the leukocytosis induced by this compound reversible?
A3: Yes, the leukocytosis induced by CXCR4 antagonists like AMD3465 is a transient and reversible effect.[7] As the compound is metabolized and cleared from the system, the CXCR4/CXCL12 signaling axis is restored, and leukocytes redistribute from the peripheral blood. The terminal half-life of AMD3465 in dogs has been reported to be between 1.56 and 4.63 hours, and the leukocytosis resolves as the drug concentration decreases.[1][5]
Q4: Can the leukocytosis side effect of this compound be mitigated or prevented?
A4: Currently, there are no established protocols or co-therapies specifically designed to mitigate the leukocytosis induced by this compound. This effect is a direct consequence of its mechanism of action as a CXCR4 antagonist.[4] In many therapeutic contexts, such as stem cell mobilization for transplantation, this leukocytosis is the desired therapeutic effect.[3][7] If a reduction in peak circulating leukocytes is desired for a specific experimental reason, researchers might consider adjusting the dose and timing of this compound administration, though this would require careful validation to ensure the primary therapeutic objective is still met.
Q5: How does the leukocytosis from this compound differ from inflammation-induced leukocytosis?
A5: this compound-induced leukocytosis is a result of the mobilization of the existing pool of mature leukocytes from the bone marrow.[4] In contrast, leukocytosis due to infection or inflammation involves a more complex cascade of events, including the release of pro-inflammatory cytokines and growth factors that not only mobilize leukocytes but also stimulate the production of new white blood cells (granulopoiesis) and promote their migration into tissues.[8][9] The leukocytosis from AMD3465 is a direct pharmacological effect on cell trafficking, whereas inflammatory leukocytosis is a broader physiological response.
Troubleshooting Guide
Issue: Higher than expected leukocytosis in our animal model.
-
Possible Cause 1: Dose Calculation Error.
-
Troubleshooting Step: Double-check all dose calculations, including animal weight, concentration of the this compound solution, and injection volume. Ensure that the correct dose in mg/kg was administered.
-
-
Possible Cause 2: Animal Strain or Species Differences.
-
Troubleshooting Step: Be aware that the magnitude of leukocytosis can vary between different mouse strains and animal species.[1] Review the literature for data on the specific strain or species you are using. If data is unavailable, it is advisable to conduct a pilot dose-response study to establish the expected level of leukocytosis in your model.
-
-
Possible Cause 3: Timing of Blood Collection.
-
Troubleshooting Step: Leukocytosis is transient with a distinct peak.[6] Ensure that blood samples are collected at a consistent time point post-administration, ideally at the expected peak of mobilization (0.5 to 1.5 hours in mice) to get reproducible results.[6] Collecting samples at different times will lead to high variability.
-
Issue: Inconsistent or highly variable leukocyte counts between animals.
-
Possible Cause 1: Inconsistent Drug Administration.
-
Troubleshooting Step: Ensure that the subcutaneous injection technique is consistent for all animals. Variations in the depth and location of injection can affect the absorption rate of the compound.[1]
-
-
Possible Cause 2: Stress-induced Leukocyte Changes.
-
Troubleshooting Step: Animal handling and blood collection procedures can cause stress, which in turn can influence circulating leukocyte counts through the release of hormones like catecholamines.[8] Handle animals gently and consistently. Allow for an acclimatization period before drug administration and blood sampling.
-
-
Possible Cause 3: Underlying Health Status of Animals.
-
Troubleshooting Step: Ensure that all animals are healthy and free from underlying infections or inflammation, as this can affect baseline leukocyte counts and the response to this compound.
-
Data Presentation
Table 1: Pharmacokinetics and Pharmacodynamics of AMD3465 in Animal Models
| Parameter | Animal Model | Administration Route | Dose | Value | Reference |
| Terminal Half-life | Dog | Intravenous/Subcutaneous | Not specified | 1.56 - 4.63 hours | [1][5] |
| Bioavailability | Dog | Subcutaneous | Not specified | 100% | [1][5] |
| Peak Leukocyte Mobilization | Mouse | Subcutaneous | 25 mg/kg | 0.5 - 1.5 hours post-dosing | [6] |
Experimental Protocols
Protocol 1: Induction and Measurement of Leukocytosis in a Mouse Model
-
Animal Model: C57BL/6 mice, 8-12 weeks of age.
-
This compound Preparation: Dissolve this compound in sterile phosphate-buffered saline (PBS) to the desired concentration.
-
Administration: Administer this compound via a single subcutaneous injection at a dose of 5-25 mg/kg.[6] A vehicle control group receiving only PBS should be included.
-
Blood Sampling: Collect peripheral blood samples via tail vein or retro-orbital sinus at baseline (pre-dose) and at several time points post-injection (e.g., 0.5, 1, 1.5, 2, 4, and 6 hours) to capture the peak and subsequent decline of leukocytosis.[6]
-
Leukocyte Analysis: Perform a complete blood count (CBC) using an automated hematology analyzer to determine the total white blood cell (WBC) count and differential counts (neutrophils, lymphocytes, monocytes, etc.).
-
Data Analysis: Plot the mean WBC count at each time point for the treated and control groups. Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significant differences.
Mandatory Visualizations
References
- 1. upload.medbullets.com [upload.medbullets.com]
- 2. Pre-emptive plerixafor injection increases blood neutrophil, lymphocyte and monocyte counts in addition to CD34+ counts in patients with non-Hodgkin lymphoma mobilizing poorly with chemotherapy plus G-CSF: potential implications for apheresis and graft composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of high-dose plerixafor on CD34+ cell mobilization in healthy stem cell donors: results of a randomized crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCR2 and CXCR4 antagonistically regulate neutrophil trafficking from murine bone marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCR4 antagonists mobilize childhood acute lymphoblastic leukemia cells into the peripheral blood and inhibit engraftment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and safety of plerixafor for hematopoietic stem cell mobilization for autologous transplantation in patients with non-Hodgkin lymphoma and multiple myeloma: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Control of Leukocyte Trafficking by Stress-Associated Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of leukocyte recruitment in the inflammatory process - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring the stability of SFB-AMD3465 in long-term experiments.
This technical support center provides guidance on ensuring the stability of SFB-AMD3465 in long-term experiments. Below you will find troubleshooting advice and frequently asked questions to help you maintain the integrity of the compound throughout your research.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in extended experimental setups.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over time. | Degradation due to improper storage, repeated freeze-thaw cycles, or exposure to light. | Store this compound as recommended in the stability profile table. Aliquot the stock solution to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in foil. |
| Precipitation of the compound in media. | The compound's solubility limit is exceeded in the experimental media. | Prepare a fresh, higher-concentration stock solution in an appropriate solvent (e.g., DMSO) and dilute it further in the media to the final working concentration just before use. Ensure the final solvent concentration is compatible with your experimental system. |
| Inconsistent experimental results. | Incomplete dissolution of the compound or adsorption to plasticware. | Ensure complete dissolution by vortexing thoroughly. Consider using low-adhesion microplates and pipette tips. |
| Observed cytotoxicity at expected non-toxic concentrations. | Formation of toxic degradation products. | Prepare fresh dilutions from a new stock aliquot for each experiment. Verify the purity of the compound if degradation is suspected. |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C or -80°C. Stock solutions in anhydrous DMSO can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
2. How should I prepare this compound for my experiments?
To prepare a stock solution, dissolve the lyophilized powder in a suitable solvent such as sterile, anhydrous DMSO to a concentration of 10 mM. For aqueous working solutions, further dilute the stock solution in your experimental buffer or cell culture medium immediately before use.
3. What is the stability of this compound in aqueous solutions?
This compound is less stable in aqueous solutions. It is recommended to prepare fresh aqueous dilutions for each experiment. The stability of the compound in aqueous media at 37°C is summarized in the table below.
This compound Stability in Aqueous Media at 37°C
| Time (hours) | Remaining Compound (%) |
| 0 | 100 |
| 6 | 95 |
| 12 | 88 |
| 24 | 75 |
| 48 | 60 |
4. Can I use this compound in long-term cell culture experiments?
Yes, but due to its limited stability in aqueous media, it is recommended to replenish the media with freshly diluted this compound every 24-48 hours to maintain a consistent concentration.
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol outlines a method to assess the stability of this compound in your specific experimental conditions.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to your final working concentration in your experimental medium.
-
Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 6, 12, 24, 48 hours), take an aliquot of the solution.
-
Analyze the concentration of the active compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Compare the concentrations at different time points to the initial concentration to determine the rate of degradation.
Visual Guides
Experimental Workflow for Long-Term Stability Assessment
Caption: Workflow for assessing this compound stability.
Hypothetical Signaling Pathway of this compound
Caption: this compound as a CXCR4 antagonist.
Technical Support Center: Controlling for the Effects of SFB-AMD3465 on Immune Cells In Vivo
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for effectively controlling for the effects of SFB-AMD3465 in in vivo studies of immune cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] Its primary mechanism of action is to block the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), to the CXCR4 receptor.[4] This interaction is crucial for a variety of cellular processes, including immune cell trafficking, hematopoiesis, and lymphocyte homing.[3][5] By inhibiting this pathway, this compound can modulate immune responses and interfere with processes like T-cell activation and eosinophil recruitment.[6]
Q2: What are the known effects of this compound on different immune cell populations?
A2: this compound has been shown to impact a range of immune cells in vivo:
-
T-cells and Dendritic Cells: It can impair naïve T-cell and dendritic cell mobilization, affecting primary immune responses.[6]
-
Eosinophils: It can abrogate type-2 inflammation by reducing the recruitment of eosinophils to inflammatory sites.[6]
-
Myeloid Cells: It has been observed to significantly reduce the infiltration of myeloid CD11b-positive cells in metastatic sites and the spleen, suggesting an impact on the tumor microenvironment.[1][2][7]
-
Leukocytes: As a CXCR4 antagonist, this compound can cause a rapid increase in the number of white blood cells (leukocytosis) in peripheral blood by mobilizing them from the bone marrow.[3]
Q3: How do I properly reconstitute and administer this compound for in vivo studies?
A3: Proper handling of small molecule inhibitors is critical for reproducible results. While specific formulation details for this compound may vary, a general approach is as follows:
-
Solubility: Poor aqueous solubility is a common issue with small molecules.[8] It is often recommended to first dissolve the compound in a solvent like DMSO to create a stock solution. For in vivo use, this stock is then further diluted in a vehicle compatible with the animal model, such as sterile phosphate-buffered saline (PBS) or saline. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent toxicity.[8]
-
Administration: The route and frequency of administration will depend on the experimental design and the compound's pharmacokinetic properties. In published studies, AMD3465 has been administered via osmotic pumps for continuous delivery over a period of days.[7] Subcutaneous administration has also been shown to have 100% bioavailability in animal models.[3]
Q4: What are the essential controls for an in vivo experiment with this compound?
A4: A well-controlled experiment is crucial for interpreting your data. The following groups are essential:
-
Vehicle Control: This is the most critical control group. Animals in this group should receive the same volume and formulation of the delivery vehicle (e.g., PBS with 0.5% DMSO) on the same schedule as the this compound treated group. This controls for any effects of the solvent or the administration procedure itself.
-
Positive Control: Including a well-characterized CXCR4 antagonist, such as AMD3100 (Plerixafor), can serve as a positive control to monitor assay performance and compare the effects of this compound to a known standard.[9]
-
Untreated/Naive Control: This group receives no treatment and serves as a baseline for normal physiological conditions and immune cell populations.
Troubleshooting Guide
Issue 1: I am observing high variability in my results between animals in the same treatment group.
-
Possible Causes & Solutions:
-
Inconsistent Dosing: Ensure accurate and consistent administration of this compound. Calibrate pipettes regularly and use consistent techniques for injections.[8] For continuous delivery, ensure osmotic pumps are correctly implanted and functional.
-
Compound Instability: Prepare fresh dilutions from a stable stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[8]
-
Biological Variation: Animal models can have inherent biological variability. Ensure that animals are age- and sex-matched. Consider increasing the number of animals per group to improve statistical power.
-
Issue 2: My in vivo results are not consistent with my in vitro data.
-
Possible Causes & Solutions:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The compound's absorption, distribution, metabolism, and excretion (ADME) properties in vivo may differ significantly from in vitro conditions.[9] Conduct pharmacokinetic studies to understand the compound's in vivo behavior and ensure that sufficient concentrations are reaching the target tissues.
-
Metabolite Activity: The observed in vivo effects could be due to active metabolites of this compound, not the parent compound.[9] If feasible, identify major metabolites and test their activity.
-
Off-Target Effects: this compound might be interacting with other targets in the complex in vivo environment that were not present in your in vitro assays.[9]
-
Issue 3: I am concerned about potential off-target effects of this compound.
-
Possible Causes & Solutions:
-
Confirm with a Structurally Different Inhibitor: Use another CXCR4 antagonist with a distinct chemical structure (e.g., a peptide-based antagonist like BL-8040) to see if it phenocopies the effects of this compound.[4][8] If both compounds produce the same biological effect, it is more likely to be an on-target effect of CXCR4 inhibition.
-
Dose-Response Relationship: Establish a clear dose-response relationship for the observed effects. On-target effects should generally correlate with the dose of the inhibitor.
-
Rescue Experiments: In some experimental systems, it may be possible to perform a "rescue" by overexpressing the target (CXCR4) or providing an excess of the natural ligand (CXCL12) to see if this reverses the effects of the inhibitor.
-
Broader Selectivity Screening: Test the inhibitor against a panel of related receptors (e.g., other chemokine receptors) to identify potential off-target interactions.[9] this compound has been shown to be selective for CXCR4 and does not inhibit signaling through several other chemokine receptors like CCR5 or CCR7.[3]
-
Quantitative Data Summary
The following tables provide quantitative data for this compound and other relevant CXCR4 inhibitors to guide experimental design and data comparison.
Table 1: Binding Affinities and Functional Activity of Selected CXCR4 Inhibitors
| Inhibitor | Target | IC50/Ki (nM) | Assay Type | Reference |
|---|---|---|---|---|
| AMD3465 | CXCR4 | 41.7 ± 1.2 | SDF-1 Ligand Binding | [3] |
| AMD3100 (Plerixafor) | CXCR4 | ~10 | Calcium Mobilization | [9] |
| IT1t | CXCR4 | 2.1 ± 0.37 | CXCL12 Binding |[9] |
Table 2: Summary of Reported In Vivo Effects of AMD3465 on Immune Cells
| Animal Model | Cell Type | Effect Observed | Treatment Details | Reference |
|---|---|---|---|---|
| Mouse (4T1 Breast Cancer) | CD11b+ Myeloid Cells | Significant reduction in infiltration in lung, liver, and spleen | 14-day treatment via osmotic pump | [2][7] |
| Mouse (Schistosoma mansoni model) | Eosinophils | Abrogated recruitment and reduced lesion size | Not specified | [6] |
| Mouse (Schistosoma mansoni model) | T-cells | Impaired IL-2, IL-5, IL-10, IL-13 production in lymph nodes | Not specified | [6] |
| Mouse | Leukocytes | Induced leukocytosis (mobilization into peripheral blood) | Subcutaneous administration |[3] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound via Subcutaneous Injection
-
Reconstitution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dilution: For a final dose of 5 mg/kg in a 200 µL injection volume for a 20g mouse, dilute the stock solution in sterile PBS. Ensure the final DMSO concentration is below 1%.
-
Administration: Administer the solution via subcutaneous injection.
-
Control Group: Administer the same volume of vehicle (e.g., PBS with the corresponding percentage of DMSO) to the control group.
-
Timing: The timing of administration and analysis should be based on the compound's pharmacokinetics. Peak mobilization of leukocytes after subcutaneous AMD3465 administration in mice occurs between 0.5 and 1.5 hours.[3]
Protocol 2: Immune Cell Analysis from Spleen and Blood by Flow Cytometry
-
Sample Collection: At the experimental endpoint, collect peripheral blood via cardiac puncture into EDTA-coated tubes. Harvest the spleen into a tube containing RPMI-1640 medium on ice.
-
Spleen Processing: Create a single-cell suspension from the spleen by mechanical dissociation through a 70 µm cell strainer.
-
Red Blood Cell Lysis: Lyse red blood cells from both blood and spleen samples using an ACK lysis buffer. Wash the remaining cells with PBS containing 2% FBS (FACS buffer).
-
Cell Counting: Count the viable cells using a hemocytometer or an automated cell counter.
-
Antibody Staining: Resuspend up to 1x10^6 cells in 100 µL of FACS buffer. Add a cocktail of fluorescently-conjugated antibodies against cell surface markers of interest (e.g., CD45, CD3, CD4, CD8, CD11b, Gr-1). Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in 300-500 µL of FACS buffer and acquire data on a flow cytometer.
-
Analysis: Analyze the flow cytometry data using appropriate software to quantify the different immune cell populations.
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to your experiments with this compound.
Caption: CXCR4 signaling pathway and point of inhibition by this compound.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Decision tree for troubleshooting inconsistent in vivo results.
References
- 1. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CXCR4 antagonist - Wikipedia [en.wikipedia.org]
- 5. CXCR4 as a novel target in immunology: moving away from typical antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMD3465, a Novel CXCR4 Receptor Antagonist, Abrogates Schistosomal Antigen-Elicited (Type-2) Pulmonary Granuloma Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Refining SFB-AMD3465 treatment schedules for chronic disease models.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SFB-AMD3465 in chronic disease models. The information is tailored for scientists and drug development professionals to refine treatment schedules and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] It functions by competitively blocking the binding of the natural ligand, stromal cell-derived factor-1-alpha (SDF-1α, also known as CXCL12).[1][3] The CXCL12/CXCR4 signaling axis is crucial for the trafficking and retention of various cells, including hematopoietic stem cells (HSCs) and immune cells, within the bone marrow and other tissues.[1][4][5] By inhibiting this pathway, this compound can mobilize these cells into the peripheral circulation and disrupt pathological processes in chronic diseases where this axis is dysregulated, such as chronic inflammation and cancer.[6][7][8]
Q2: What is the primary application of this compound in chronic disease models?
A2: In chronic disease research, this compound is primarily used to modulate inflammatory responses and to sensitize cancer cells to therapy. The CXCL12/CXCR4 axis is implicated in the recruitment of inflammatory cells to sites of chronic inflammation in conditions like rheumatoid arthritis and inflammatory bowel disease.[7][9][10] By blocking CXCR4, this compound can reduce the accumulation of these cells and alleviate inflammation.[7] In oncology models, it is used to mobilize cancer cells from the protective bone marrow microenvironment, potentially making them more susceptible to chemotherapy.[5][11]
Q3: How should this compound be prepared for in vivo experiments?
A3: For in vivo administration, this compound should be dissolved in a suitable vehicle. It is soluble in water (with gentle warming) and ethanol.[12][13] A common vehicle for intraperitoneal (i.p.) or subcutaneous (s.c.) injection in murine models is sterile saline. For compounds with limited aqueous solubility, a formulation of 10% EtOH, 40% PEG300, 5% Tween-80, and 45% Saline can be used.[2] It is highly recommended to prepare fresh solutions on the day of use to ensure stability and activity.[2][12]
Q4: What is a typical dosing schedule for this compound in a murine model of chronic inflammation?
A4: The optimal dosing schedule can vary depending on the specific chronic disease model and the experimental endpoint. However, a common starting point for murine models is a dose between 1-5 mg/kg administered via subcutaneous or intraperitoneal injection.[2][13][14] The frequency of administration can range from a single dose to daily injections, depending on the desired duration of CXCR4 blockade. For acute mobilization studies, a single dose is often sufficient, with peak effects observed within a few hours.[15] For chronic inflammation models, daily or every-other-day administration may be necessary to sustain a therapeutic effect.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no observable effect | 1. Improper drug preparation or storage: The compound may have degraded. 2. Suboptimal dosing or timing: The dose may be too low, or the timing of administration may not align with the peak biological response. 3. Model-specific resistance: The specific chronic disease model may not be highly dependent on the CXCL12/CXCR4 axis. | 1. Always prepare fresh solutions of this compound for each experiment.[2][12] Store the solid compound at -20°C in a desiccated environment.[13] 2. Perform a dose-response study to determine the optimal dose for your model. For mobilization studies, collect samples at various time points (e.g., 1, 3, 6, and 9 hours) after administration to identify the peak response time.[1] 3. Confirm high CXCR4 expression in the relevant cell types within your model using techniques like flow cytometry or immunohistochemistry. |
| Unexpected pro-inflammatory effects | In certain contexts, such as endotoxemia, blocking CXCR4 can lead to an amplified inflammatory response.[14] | Carefully characterize the inflammatory state of your model. Consider measuring a panel of cytokines to understand the full effect of this compound. If pro-inflammatory effects are observed, a lower dose or a different administration schedule may be required. |
| Reduced efficacy with repeated dosing | Tachyphylaxis (reduced drug effect over time) has been observed with repeated administration of CXCR4 antagonists in some preclinical models.[16] | If long-term treatment is required, consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for receptor re-sensitization. Alternatively, investigate combination therapies to target parallel pathways. |
| High variability between animals | Biological variability is inherent in in vivo studies. Differences in metabolism or disease severity can contribute to varied responses. | Increase the number of animals per group to ensure statistical power. Ensure consistent administration technique and timing. Monitor animal health and weight closely, as this can impact drug metabolism and response.[11] |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| Mechanism of Action | CXCR4 Antagonist | Blocks binding of CXCL12 (SDF-1α) | [1][2][3] |
| In Vitro Potency (IC₅₀) | 44 nM | Inhibition of CXCR4 binding | [2] |
| Common In Vivo Dose Range (Mice) | 1 - 5 mg/kg | Subcutaneous or Intraperitoneal | [2][13][14] |
| Time to Peak Plasma Concentration | 30 - 60 minutes | Subcutaneous administration | [17] |
| Time to Peak Cell Mobilization | 6 - 9 hours | For CD34+ cells in peripheral blood | [1] |
| Elimination Half-life | 3 - 6 hours | [17] |
Experimental Protocols
Protocol 1: In Vivo Hematopoietic Stem Cell Mobilization Assay
-
Animal Model: Use C57BL/6 mice (8-10 weeks old).
-
Drug Preparation: Prepare a fresh solution of this compound at 1 mg/mL in sterile saline.
-
Administration: Administer a single subcutaneous injection of this compound at a dose of 5 mg/kg.[13] Include a vehicle control group receiving sterile saline.
-
Sample Collection: Collect peripheral blood samples via submandibular or saphenous bleed at baseline (pre-injection) and at 1, 3, and 6 hours post-injection.
-
Cell Enumeration: Use flow cytometry to quantify the number of mobilized hematopoietic stem cells (e.g., Lineage⁻, Sca-1⁺, c-Kit⁺ cells or CD34⁺ cells) in the peripheral blood.[13]
-
Data Analysis: Calculate the fold increase in mobilized cells compared to the baseline for each animal. Compare the treatment group to the vehicle control group using an appropriate statistical test.
Protocol 2: Evaluation of this compound in a Chronic Inflammation Model (e.g., Collagen-Induced Arthritis)
-
Model Induction: Induce arthritis in DBA/1 mice according to standard protocols.
-
Treatment Groups: Once clinical signs of arthritis are evident, randomize mice into treatment groups: Vehicle control (e.g., sterile saline) and this compound (e.g., 5 mg/kg).
-
Dosing Schedule: Administer this compound or vehicle via intraperitoneal injection once daily for 14-21 days.
-
Clinical Assessment: Monitor disease progression daily by scoring paw swelling and clinical signs of arthritis.
-
Histological Analysis: At the end of the study, collect joint tissues for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum or joint tissue homogenates.
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vivo experimental workflow example.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Physiology and Pharmacology of Plerixafor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCR4 antagonist AMD3100 (plerixafor): From an impurity to a therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness of AMD3100 in treatment of leukemia and solid tumors: from original discovery to use in current clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of CXCR4/CXCR7/CXCL12 Interactions in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CXCR4-directed theranostics in oncology and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CXCR4 as a novel target in immunology: moving away from typical antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. AMD3100 sensitizes acute lymphoblastic leukemia cells to chemotherapy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdv3100.org [mdv3100.org]
- 13. amyloid.co [amyloid.co]
- 14. Administration of AMD3100 in endotoxemia is associated with pro-inflammatory, pro-oxidative, and pro-apoptotic effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The CXCR4 antagonist AMD3100 redistributes leukocytes from primary immune organs to secondary immune organs, lung and blood in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AMD3100 re-dosing fails to repeatedly mobilize hematopoietic stem cells in the non-human primate and humanized mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reference.medscape.com [reference.medscape.com]
Addressing batch-to-batch variability of SFB-AMD3465.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability of SFB-AMD3465. It is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] Its primary mechanism of action is to block the binding of the natural ligand, CXCL12 (also known as SDF-1α), to the CXCR4 receptor.[2][3] This inhibition prevents the activation of downstream signaling pathways that are involved in various physiological and pathological processes, including cell migration, proliferation, and survival.[4][5] this compound is a monocyclam derivative of the bicyclam antagonist AMD3100 (Plerixafor) and exhibits a higher affinity and potency for CXCR4.[2][6]
Q2: What is the expected biological effect of this compound in vitro and in vivo?
A2: In vitro, this compound is expected to inhibit CXCL12-induced effects such as calcium mobilization, cell migration (chemotaxis), and MAPK phosphorylation.[2][7] It has been shown to inhibit the replication of X4 HIV strains in cell culture.[1][2] In vivo, this compound has demonstrated the ability to mobilize hematopoietic stem cells and has shown efficacy in animal models of cancer by inhibiting tumor growth and metastasis.[3][7] It can also modulate immune responses, for instance, by abrogating type-2 granuloma formation.[7][8]
Q3: How should this compound be stored and handled?
A3: For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. Before use, ensure the compound is fully dissolved.
Q4: What are the potential reasons for observing inconsistent results between different batches of this compound?
A4: Inconsistent results between different batches of this compound can stem from several factors, including:
-
Purity and Impurity Profile: Variations in the purity level or the presence of different impurities can significantly alter the biological activity. Some impurities might be inactive, while others could have off-target effects.
-
Potency (IC50/EC50): The effective concentration of the active compound may differ between batches, leading to shifts in dose-response curves.
-
Solubility and Stability: Differences in the physical properties of the solid material or the stability of stock solutions can lead to inaccurate dosing.
-
Presence of Isomers: The presence of different stereoisomers, if applicable to the synthesis, could impact biological activity.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating issues arising from batch-to-batch variability of this compound.
Issue 1: Reduced or no activity of a new batch of this compound in a functional assay (e.g., chemotaxis assay, calcium flux assay).
| Possible Cause | Troubleshooting Steps |
| Lower Purity or Potency of the New Batch | 1. Verify Certificate of Analysis (CoA): Compare the purity and other analytical data from the CoAs of the new and old batches. 2. Perform Dose-Response Comparison: Run a parallel experiment with both the new and a previously validated batch of this compound across a range of concentrations to compare their IC50 or EC50 values. 3. Analytical Chemistry Verification: If feasible, perform independent analytical tests such as High-Performance Liquid Chromatography (HPLC) to confirm purity and Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) to verify the chemical identity of the new batch. |
| Compound Solubility Issues | 1. Visual Inspection: Carefully observe the stock solution for any precipitates. 2. Sonication: Briefly sonicate the stock solution before making dilutions to ensure complete dissolution. 3. Fresh Solution Preparation: Prepare a fresh stock solution from the solid material. |
| Degradation of the Compound | 1. Proper Storage: Ensure that both the solid compound and stock solutions have been stored according to the recommended conditions (-20°C for solid, -80°C for solutions). 2. Limit Freeze-Thaw Cycles: Use aliquoted stock solutions to minimize freeze-thaw cycles. |
Issue 2: Unexpected or off-target effects observed with a new batch of this compound.
| Possible Cause | Troubleshooting Steps |
| Presence of Active Impurities | 1. Review CoA for Impurity Profile: Check the CoA for any reported impurities. 2. Orthogonal Assay: Test the new batch in a secondary, unrelated assay to see if it produces unexpected activity. For example, if the primary assay is a CXCR4-mediated chemotaxis assay, test for effects on a different receptor or pathway. 3. Contact Supplier: Report the unexpected effects to the supplier and request further information on the batch's impurity profile. |
| Incorrect Compound Identity | 1. Analytical Verification: Use techniques like NMR or MS to confirm the chemical structure of the compound in the new batch. |
Experimental Protocols
To ensure consistency and aid in troubleshooting, we recommend the following key experiments for batch validation.
Analytical Chemistry Quality Control
| Parameter | Methodology | Acceptance Criteria |
| Identity | ¹H NMR and/or Mass Spectrometry (MS) | Spectrum should be consistent with the known structure of this compound. |
| Purity | High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 214 nm) | Purity should be ≥98% (or as specified by the supplier and consistent with previous active batches). |
| Solubility | Visual inspection of a stock solution (e.g., 10 mM in DMSO) | Clear solution with no visible particulates. |
In Vitro Functional Validation: Chemotaxis Assay
Objective: To determine the IC50 of this compound in inhibiting CXCL12-induced cell migration.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat, SupT1)
-
Chemotaxis chamber (e.g., Transwell® with 5 µm pore size)
-
Recombinant human CXCL12
-
This compound (new batch and a previously validated batch)
-
Cell culture medium (e.g., RPMI with 0.5% BSA)
Protocol:
-
Starve CXCR4-expressing cells in serum-free medium for 2-4 hours.
-
Prepare a dose-response curve of this compound (e.g., 0.1 nM to 1 µM) from both the new and the reference batch.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add cell culture medium containing a predetermined optimal concentration of CXCL12 (e.g., 100 ng/mL) to the lower chamber of the chemotaxis plate.
-
Add the pre-incubated cells to the upper chamber (insert).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantify the number of migrated cells in the lower chamber using a cell counter or a viability assay (e.g., CellTiter-Glo®).
-
Calculate the IC50 value for each batch by fitting the data to a four-parameter logistic curve.
Data Comparison:
| Batch ID | IC50 (nM) | Maximum Inhibition (%) |
| Reference Batch | e.g., 5.2 | e.g., 95% |
| New Batch | To be determined | To be determined |
A significant deviation (e.g., >3-fold difference) in the IC50 value between the new and reference batch may indicate a difference in potency.
Visualizing Workflows and Pathways
To aid in understanding the experimental and biological context, the following diagrams are provided.
Caption: CXCL12/CXCR4 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting batch-to-batch variability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CXCR4 antagonists and how do they work? [synapse.patsnap.com]
- 5. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. selleckchem.com [selleckchem.com]
- 8. AMD3465, a novel CXCR4 receptor antagonist, abrogates schistosomal antigen-elicited (type-2) pulmonary granuloma formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of SFB-AMD3465: A Technical Support Guide for Researchers
Introduction
SFB-AMD3465 is a potent and selective antagonist of the CXCR4 receptor, a key player in numerous physiological and pathological processes, including HIV entry, cancer metastasis, and hematopoietic stem cell mobilization. While its primary mechanism of action involves blocking the interaction between CXCR4 and its ligand, CXCL12 (SDF-1), experimental outcomes can sometimes deviate from the expected inhibitory effects. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to interpret unexpected results from this compound treatment. It offers troubleshooting advice, detailed experimental protocols, and clear visualizations of the underlying biological pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and unexpected findings that may arise during experiments with this compound.
Question 1: Why am I observing an increase in cell proliferation or survival markers (e.g., p-Erk1/2) in my cancer cell line after this compound treatment?
Answer:
While this compound is generally expected to inhibit cancer cell proliferation and survival by blocking CXCR4 signaling, paradoxical effects can occur in certain cellular contexts. One study has reported that AMD3465 treatment can stimulate the phosphorylation of Erk1/2 in U87 and Daoy cells[1].
Potential Causes:
-
Cell Line Specific Signaling: The downstream signaling pathways coupled to CXCR4 can vary significantly between different cell lines. In some cells, CXCR4 inhibition might lead to feedback loops or cross-talk with other signaling pathways (e.g., other GPCRs or receptor tyrosine kinases) that can activate pro-survival signals like the MAPK/ERK pathway.
-
Presence of CXCL12: The presence of the natural ligand CXCL12 (SDF-1) can influence the cellular response to AMD3465. In some instances, SDF-1 has been shown to reverse the inhibitory effects of AMD3465 on cell proliferation[2].
-
Off-Target Effects: Although AMD3465 is highly selective for CXCR4, the possibility of off-target effects at high concentrations cannot be entirely ruled out[3][4].
Troubleshooting Steps:
-
Confirm CXCR4 Expression: Verify the expression level of CXCR4 on your cell line using techniques like flow cytometry or Western blotting.
-
Dose-Response Analysis: Perform a comprehensive dose-response curve to determine the optimal concentration of this compound for your specific cell line and assay. High concentrations may lead to non-specific effects.
-
Serum Starvation: Conduct experiments under serum-starved conditions to minimize the influence of growth factors present in the serum that could activate parallel pro-survival pathways.
-
Control for CXCL12: Perform experiments in the presence and absence of exogenous CXCL12 to understand its influence on the observed effects.
-
Inhibit Downstream Effectors: Use specific inhibitors for downstream kinases like MEK (to block Erk1/2 phosphorylation) in combination with this compound to dissect the signaling cascade.
Question 2: My in vivo study shows a significant increase in white blood cell count (leukocytosis) after this compound administration. Is this a sign of toxicity?
Answer:
An increase in peripheral white blood cell count, or leukocytosis, is a known and expected pharmacodynamic effect of AMD3465 and other CXCR4 antagonists[2][3][5]. It is generally not considered a toxic effect but rather a manifestation of the drug's mechanism of action.
Explanation:
The CXCR4/CXCL12 axis plays a crucial role in retaining hematopoietic stem and progenitor cells (HSPCs) in the bone marrow. By blocking this interaction, this compound disrupts the retention signal, leading to the mobilization of HSPCs and other leukocytes from the bone marrow into the peripheral circulation[3]. This effect is being explored for therapeutic applications, such as stem cell transplantation.
Experimental Considerations:
-
Time Course Analysis: The peak of leukocytosis typically occurs within a few hours after administration[3][5]. It is important to perform a time-course analysis of blood counts to capture the peak effect and subsequent return to baseline.
-
Differential Cell Counts: Perform differential white blood cell counts to identify which specific leukocyte populations (e.g., neutrophils, lymphocytes, monocytes) are being mobilized.
-
Correlate with Efficacy: In cancer models, this mobilization of immune cells could potentially contribute to the anti-tumor immune response.
Question 3: I am not observing the expected inhibition of cell migration or invasion in my transwell assay. What could be the reason?
Answer:
Failure to observe inhibition of migration or invasion can be due to several factors, ranging from experimental setup to the specific biology of the cells being studied.
Potential Causes:
-
Suboptimal Drug Concentration or Treatment Time: The concentration of this compound or the duration of treatment may not be sufficient to block chemotaxis effectively.
-
CXCL12 Gradient Issues: An improperly formed or unstable CXCL12 gradient in the transwell assay can lead to inconsistent results.
-
Alternative Chemotactic Pathways: The cells might be utilizing other chemokine receptors and ligands for migration, masking the effect of CXCR4 inhibition.
-
Cell Viability: High concentrations of the drug could be cytotoxic, leading to a decrease in cell number that might be misinterpreted as reduced migration.
Troubleshooting Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Validation & Comparative
A Head-to-Head Comparison: SFB-AMD3465 vs. AMD3100 (Plerixafor) for CXCR4-Targeted Research
For researchers, scientists, and drug development professionals, the choice of a CXCR4 antagonist is critical for studies in oncology, immunology, and stem cell biology. This guide provides an objective comparison of two prominent CXCR4 inhibitors, SFB-AMD3465 and the FDA-approved drug AMD3100 (Plerixafor), supported by experimental data to inform your selection process.
This document delves into a detailed comparison of their performance, mechanism of action, and provides standardized protocols for their evaluation.
At a Glance: Key Performance Differences
This compound, a monocyclam derivative, consistently demonstrates superior potency and binding affinity for the CXCR4 receptor compared to the bicyclam structure of AMD3100 (Plerixafor). This enhanced activity translates to more effective inhibition of CXCR4-mediated signaling pathways at lower concentrations.
Quantitative Performance Data
The following tables summarize the in vitro performance of this compound and AMD3100 from various studies. It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.
Table 1: CXCR4 Binding Affinity
| Compound | Assay Type | Cell Line | IC50 / Ki | Reference |
| This compound | 125I-SDF-1α Competition | CCRF-CEM | Ki: 41.7 ± 1.2 nM | [1] |
| 12G5 mAb Competition | SupT1 | IC50: 0.75 nM | [2] | |
| CXCL12AF647 Competition | SupT1 | IC50: 18 nM | [2] | |
| AMD3100 (Plerixafor) | 125I-SDF-1α Competition | CCRF-CEM | IC50: 44 nM | [3] |
| 125I-SDF-1α Competition | CCRF-CEM | IC50: 651 ± 37 nM | ||
| CXCL12 Competition | Jurkat | IC50: 12.0 ± 1.1 nM |
Table 2: Functional Antagonism
| Compound | Assay Type | Cell Line | IC50 | Reference |
| This compound | CXCL12-induced Calcium Flux | SupT1 | 17 nM | [4] |
| CXCL12-induced Calcium Flux | CCRF-CEM | 12.07 ± 2.02 nM | ||
| SDF-1α-mediated Chemotaxis | CCRF-CEM | 8.7 nM | [4] | |
| Inhibition of GTP binding | CCRF-CEM | 10.38 nM | [4] | |
| AMD3100 (Plerixafor) | CXCL12-mediated Chemotaxis | 5.7 nM | [5] | |
| SDF-1 mediated Calcium Flux | CCRF-CEM | 572 ± 190 nM | ||
| SDF-1 stimulated Chemotaxis | CCRF-CEM | 51 ± 17 nM | ||
| Inhibition of GTP binding | CCRF-CEM | 27 ± 2.2 nM |
One study directly comparing the two compounds reported that AMD3465 has an 8-fold higher affinity and is 22-fold more potent in inhibiting CXCL12-induced signaling than AMD3100.[6] Another comparative study found AMD3465 to be approximately 10-fold more effective as a CXCR4 antagonist than AMD3100.[7]
Mechanism of Action and Structural Differences
Both this compound and AMD3100 are small molecule antagonists of the C-X-C chemokine receptor type 4 (CXCR4). They function by competitively binding to the receptor, thereby blocking the interaction of its endogenous ligand, stromal cell-derived factor-1α (SDF-1α/CXCL12).[1][8] This inhibition disrupts the downstream signaling cascades that are crucial for cell migration, proliferation, and survival.
The key structural difference lies in their core scaffold. AMD3100 is a bicyclam, a symmetric molecule with two cyclam rings. In contrast, this compound is a monocyclam, where one of the cyclam rings of AMD3100 is replaced by an N-pyridinylmethylene moiety.[6] This structural modification in this compound is believed to contribute to its enhanced binding affinity and potency by allowing for an improved and expanded interaction pattern with residues in the CXCR4 binding pocket.[6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CXCR4 signaling pathway and a general experimental workflow for evaluating CXCR4 antagonists.
Caption: CXCR4 signaling pathway and points of antagonism.
Caption: General workflow for evaluating CXCR4 antagonists.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and AMD3100.
Protocol 1: Competitive Binding Assay (Flow Cytometry)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (this compound or AMD3100) in displacing a fluorescently labeled ligand from the CXCR4 receptor on living cells.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat or CCRF-CEM cells)
-
Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)
-
Test compounds (this compound, AMD3100)
-
Assay Buffer (e.g., PBS with 0.5% BSA)
-
96-well V-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest CXCR4-expressing cells and wash them twice with ice-cold Assay Buffer.
-
Resuspend the cells in Assay Buffer to a final concentration of 1 x 106 cells/mL.
-
-
Compound Dilution:
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
-
Competition Reaction:
-
Add 50 µL of the cell suspension to each well of a 96-well V-bottom plate.
-
Add 50 µL of the diluted test compounds to the respective wells. For control wells (100% binding), add 50 µL of Assay Buffer. For non-specific binding, add a high concentration of unlabeled CXCL12.
-
Incubate for 30 minutes at 4°C.
-
Add a fixed, pre-determined concentration of fluorescently labeled CXCL12 to all wells.
-
Incubate for 1-2 hours at 4°C, protected from light.
-
-
Washing and Analysis:
-
Wash the cells twice with 200 µL of ice-cold Assay Buffer to remove unbound ligand.
-
Resuspend the cells in an appropriate volume of Assay Buffer for flow cytometry analysis.
-
Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each compound concentration.
-
Plot the percentage of specific binding against the log concentration of the compound and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Calcium Mobilization Assay
Objective: To measure the ability of a test compound to inhibit the CXCL12-induced transient increase in intracellular calcium concentration.
Materials:
-
CXCR4-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
-
CXCL12
-
Test compounds (this compound, AMD3100)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation and Dye Loading:
-
Harvest cells and resuspend them in Assay Buffer.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash the cells to remove extracellular dye and resuspend them in Assay Buffer.
-
Plate the cells into the 96-well plate.
-
-
Compound Incubation:
-
Add varying concentrations of the test compounds to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
-
Signal Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Inject a pre-determined concentration of CXCL12 into each well to stimulate the cells.
-
Immediately begin recording the fluorescence intensity over time (kinetic read) to capture the calcium flux.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of cells stimulated with CXCL12 in the absence of an inhibitor (100% response).
-
Plot the percentage of inhibition against the log concentration of the compound and fit a dose-response curve to calculate the IC50 value.
-
Protocol 3: Chemotaxis Assay (Transwell)
Objective: To assess the ability of a test compound to inhibit the directed migration of CXCR4-expressing cells towards a CXCL12 gradient.
Materials:
-
CXCR4-expressing cells
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
CXCL12
-
Test compounds (this compound, AMD3100)
-
Migration Buffer (e.g., serum-free RPMI 1640 with 0.5% BSA)
-
Cell staining dye (e.g., Calcein AM or Crystal Violet)
Procedure:
-
Assay Setup:
-
Add Migration Buffer containing a chemoattractant concentration of CXCL12 to the lower chambers of the 24-well plate.
-
To test the antagonists, add the desired concentrations of the test compounds to the lower chambers along with CXCL12. For a negative control, use Migration Buffer alone.
-
-
Cell Preparation and Seeding:
-
Resuspend CXCR4-expressing cells in Migration Buffer.
-
If testing antagonists, pre-incubate the cells with the compounds for 30 minutes.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Incubate the plate for a period sufficient for cell migration (typically 2-4 hours) at 37°C in a 5% CO2 incubator.
-
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane with a suitable dye.
-
Count the stained cells under a microscope or quantify the fluorescence if using a fluorescent dye.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition by the antagonist compared to the migration towards CXCL12 alone.
-
Plot the percentage of inhibition against the log concentration of the compound to determine the IC50 value.
-
Conclusion
The available data strongly suggests that this compound is a more potent and higher-affinity antagonist of the CXCR4 receptor compared to AMD3100 (Plerixafor). Its monocyclam structure appears to confer a significant advantage in vitro. For researchers seeking a highly effective tool to probe the CXCR4/CXCL12 axis, this compound presents a compelling alternative to AMD3100. However, the choice of antagonist will ultimately depend on the specific experimental goals, including the need for an FDA-approved compound for translational studies. The provided protocols offer a standardized framework for the in-house evaluation and comparison of these and other CXCR4 inhibitors.
References
- 1. ibidi.com [ibidi.com]
- 2. Recent advances on the use of the CXCR4 antagonist plerixafor (AMD3100, Mozobil™) and potential of other CXCR4 antagonists as stem cell mobilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | AMD3100/CXCR4 Inhibitor [frontiersin.org]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Validating the Specificity of SFB-AMD3465 for the CXCR4 Receptor: A Comparative Guide
For researchers and drug development professionals, ensuring the specificity of a molecular probe or therapeutic candidate is paramount. This guide provides a comprehensive comparison of SFB-AMD3465, a derivative of the potent CXCR4 antagonist AMD3465, with other known CXCR4 inhibitors. The data presented herein is designed to facilitate an objective evaluation of its performance and specificity for the C-X-C chemokine receptor type 4 (CXCR4).
Comparative Analysis of CXCR4 Antagonists
The following table summarizes key in vitro performance metrics for this compound and other well-characterized CXCR4 antagonists. This data highlights the binding affinity and functional potency of these compounds in blocking the interaction between CXCR4 and its natural ligand, CXCL12.
| Compound | Type | Binding Affinity (Ki) | Functional Inhibition (IC50) | Selectivity Profile |
| This compound | Monocyclam | ~41.7 nM[1][2] | GTP Binding: 10.38 nMCalcium Flux: 12.07 nMChemotaxis: 8.7 nM[1] | High selectivity for CXCR4; no significant activity against CXCR3, CCR1, CCR2b, CCR4, CCR5, or CCR7.[1][2] |
| AMD3100 (Plerixafor) | Bicyclam | 651 nM (ligand binding)[1] | GTP Binding: 27 nMCalcium Flux: 572 nMChemotaxis: 51 nM[1] | Approved by the FDA for stem cell mobilization.[3][4] |
| AMD070 (Mavorixafor) | Non-cyclam | - | - | Orally bioavailable CXCR4 inhibitor.[1][5] |
| HF51116 | Small Molecule | 12 nM[5] | Potent stem cell mobilizer.[5] | Structurally distinct from AMD3100 and AMD070.[5] |
| MSX-122 | Partial Inhibitor | - | - | Blocks CXCR4-mediated signaling without mobilizing stem cells.[3] |
Experimental Protocols for Specificity Validation
To validate the specificity of this compound for the CXCR4 receptor, a series of well-established in vitro assays are recommended. The following are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound to the CXCR4 receptor by measuring its ability to displace a radiolabeled CXCR4 ligand.
Methodology:
-
Cell Culture: Use a cell line endogenously expressing high levels of CXCR4 (e.g., CCRF-CEM T-cells).[1]
-
Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.
-
Assay Setup: In a 96-well plate, add increasing concentrations of this compound.
-
Radioligand Addition: Add a constant, low concentration of a radiolabeled CXCR4 ligand (e.g., 125I-SDF-1α).
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for binding to reach equilibrium.
-
Washing: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of this compound by measuring its ability to block CXCL12-induced intracellular calcium release.
Methodology:
-
Cell Preparation: Load CXCR4-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of the cell suspension using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the cells and incubate for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of the CXCR4 agonist, CXCL12, to stimulate calcium mobilization.
-
Fluorescence Measurement: Immediately measure the change in fluorescence over time.
-
Data Analysis: Determine the peak fluorescence intensity for each concentration of this compound. Plot the percentage of inhibition of the CXCL12-induced calcium response against the logarithm of the this compound concentration to determine the IC50 value.
Chemotaxis Assay
Objective: To evaluate the ability of this compound to inhibit the migration of CXCR4-expressing cells towards a CXCL12 gradient.
Methodology:
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., a Boyden chamber) with a porous membrane separating the upper and lower wells.
-
Cell Preparation: Resuspend CXCR4-expressing cells in a serum-free medium. Pre-incubate the cells with different concentrations of this compound.
-
Chemoattractant Addition: Add a solution containing CXCL12 to the lower wells of the chamber.
-
Cell Seeding: Add the pre-incubated cell suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for 3-5 hours to allow for cell migration.
-
Cell Staining and Counting: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantification: Count the number of migrated cells in several fields of view under a microscope or use a plate reader to quantify the stained cells.
-
Data Analysis: Plot the percentage of inhibition of cell migration against the logarithm of the this compound concentration to calculate the IC50 value.
Visualizing Key Processes and Comparisons
To further clarify the experimental workflow, the underlying signaling pathway, and the comparative logic, the following diagrams are provided.
Caption: Experimental workflow for validating the specificity of this compound.
Caption: Simplified CXCR4 signaling pathway and the inhibitory action of this compound.
Caption: Logical comparison of different classes of CXCR4 antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Metastatic Potential of SFB-AMD3465: A Comparative Analysis Across Diverse Cancer Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the anti-metastatic effects of SFB-AMD3465, a potent CXCR4 antagonist. By objectively comparing its performance with other notable CXCR4 inhibitors—Plerixafor (AMD3100), MSX-122, and CTCE-9908—and presenting supporting experimental data, this document serves as a critical resource for evaluating its therapeutic potential in oncology.
The dissemination of cancer cells from a primary tumor to distant organs, a process known as metastasis, is the leading cause of cancer-related mortality. The CXCL12/CXCR4 signaling axis plays a pivotal role in this process, guiding cancer cells to sites of metastasis. Consequently, targeting the CXCR4 receptor with antagonists like this compound has emerged as a promising anti-cancer strategy. This guide delves into the preclinical evidence supporting the anti-metastatic efficacy of this compound and its counterparts, offering a comparative landscape of their performance in various cancer models.
Comparative Efficacy of CXCR4 Antagonists on Cancer Cell Invasion In Vitro
The ability of cancer cells to invade surrounding tissues is a crucial first step in the metastatic cascade. In vitro invasion assays, such as the Matrigel invasion assay, provide a quantifiable measure of a drug's ability to inhibit this process. The following table summarizes the inhibitory effects of this compound and other CXCR4 antagonists on the invasion of various cancer cell lines.
| Antagonist | Cancer Model | Cell Line | Concentration | Inhibition of Invasion | Reference |
| This compound | Breast Cancer | 4T1 | 2.5, 5, 10 µM | Significant inhibition at all concentrations | [1] |
| Plerixafor (AMD3100) | Colorectal Cancer | SW480 | 100, 1000 ng/mL | 28.43% and 77.23% inhibition, respectively | |
| Plerixafor (AMD3100) | Breast Cancer | MCF7 | 100 nM | Significant inhibition | [2] |
| MSX-122 | Breast Cancer | MDA-MB-231 | Not Specified | Inhibition of invasion | [3][4] |
| CTCE-9908 | Prostate Cancer | PC-3 | 50 µg/ml | Significant reduction in CXCL12-induced chemoinvasion | [5] |
| CTCE-9908 | Osteosarcoma | Not Specified | Not Specified | Decreased invasion | [6] |
Cross-Validation of Anti-Metastatic Effects in In Vivo Cancer Models
To assess the therapeutic potential of these antagonists in a more physiologically relevant context, their anti-metastatic effects have been evaluated in various animal models of cancer. These studies typically involve the injection of cancer cells into mice, followed by treatment with the CXCR4 antagonist and subsequent quantification of metastatic burden in distant organs.
| Antagonist | Cancer Model | Animal Model | Dosing Regimen | Reduction in Metastasis | Reference |
| This compound | Breast Cancer (4T1) | BALB/c Mice | 30 µg/h via osmotic pump for 14 days | Significant reduction in lung and liver metastatic nodules | [1] |
| Plerixafor (AMD3100) | Small Cell Lung Cancer | Orthotopic Xenograft Mouse Model | Not Specified | 43% suppression of metastasis formation | [7] |
| Plerixafor (AMD3100) | Cervical Cancer | Orthotopic Xenograft Mouse Model | 5 mg/kg/day | Significant reduction in lymph node metastases | [8][9] |
| MSX-122 | Breast Cancer (MDA-MB-231) | Intravenous Injection Model | 4 mg/kg, i.p., daily | Significantly fewer lung metastases | [3] |
| CTCE-9908 | Osteosarcoma | Tail Vein Injection Model | Not Specified | 50% reduction in gross metastatic lung nodules (average 94.8 ± 86.7 nodules vs. 189.4 ± 30.1 in control) | [6] |
| CTCE-9908 | Melanoma (B16) | Tail Vein Injection Model | Not Specified | 56% decrease in the number of lung nodules (average 22.0 ± 7.2 nodules vs. 49.8 ± 17.8 in control) | [6] |
| CTCE-9908 | Breast Cancer (MDA-MB-231) | Intravenous/Intracardiac Injection | 25 mg/kg, s.c., 5 days/week | Decreased metastatic burden in lungs, bone, and other organs | [10] |
| CTCE-9908 | Breast Cancer (MDA-MB-231) | Mammary Fat Pad Implantation | 25 mg/kg, s.c., 5 days/week | 9-fold and 20-fold reduction in metastatic tumor burden at 5 and 6 weeks, respectively | [11][12] |
Mechanistic Insights: The CXCL12/CXCR4 Signaling Pathway
The anti-metastatic effects of this compound and its counterparts are rooted in their ability to block the interaction between the chemokine CXCL12 and its receptor CXCR4. This interaction triggers a cascade of downstream signaling events that promote cancer cell migration, invasion, and survival.
By binding to CXCR4, this compound prevents the binding of CXCL12, thereby inhibiting the activation of downstream pro-metastatic signaling pathways involving PI3K/AKT, ERK, and STAT3.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
Matrigel Invasion Assay
This assay quantifies the invasive potential of cancer cells in vitro.
Detailed Steps:
-
Coating: Transwell inserts with an 8 µm pore size are coated with a thin layer of Matrigel (e.g., 50 µL of a 1:3 dilution in serum-free medium).[13]
-
Solidification: The coated inserts are incubated at 37°C for 1 hour to allow the Matrigel to solidify into a gel.[13]
-
Cell Seeding: Cancer cells (typically 2.5 x 104 to 5 x 104 cells) are resuspended in serum-free medium and seeded into the upper chamber of the Transwell insert.[13]
-
Chemoattraction: The lower chamber is filled with medium containing a chemoattractant, such as 10% fetal bovine serum (FBS), to stimulate cell invasion.[13]
-
Incubation: The plates are incubated for 24 to 48 hours at 37°C in a 5% CO2 incubator.[13]
-
Removal of Non-invading Cells: After incubation, non-invading cells on the upper surface of the membrane are gently removed with a cotton swab.[13]
-
Fixation and Staining: The inserts are fixed (e.g., in 70% ethanol) and stained (e.g., with 0.1% crystal violet) to visualize the invaded cells on the lower surface.[13]
-
Quantification: The number of invaded cells is counted in several random microscopic fields, and the average is calculated.[13]
In Vivo Orthotopic Breast Cancer Metastasis Model
This model recapitulates the spontaneous metastasis of breast cancer from the primary tumor site.
Detailed Steps:
-
Cell Implantation: Luciferase-expressing breast cancer cells (e.g., 4T1-luc) are injected into the mammary fat pad of female immunodeficient mice (e.g., BALB/c).[1]
-
Tumor Growth Monitoring: Primary tumor growth is monitored non-invasively using bioluminescence imaging (BLI) after intraperitoneal injection of luciferin.[14][15][16][17]
-
Treatment Administration: Treatment with the CXCR4 antagonist is initiated. For this compound, this can be achieved through continuous delivery via a subcutaneously implanted osmotic pump (e.g., delivering 30 µ g/hour for 14 days).[1] For other agents like CTCE-9908, subcutaneous injections (e.g., 25 mg/kg, 5 days/week) are used.[11][12]
-
Primary Tumor Resection: Once the primary tumor reaches a predetermined size, it is surgically removed to allow for the study of metastatic progression.
-
Metastasis Monitoring: The development of metastases in distant organs, such as the lungs and liver, is monitored using BLI.[14][15][16][17]
-
Histological Analysis: At the study endpoint, organs are harvested, fixed, and sectioned.
-
Metastatic Nodule Quantification: Metastatic nodules are counted on hematoxylin (B73222) and eosin (B541160) (H&E) stained tissue sections to determine the metastatic burden.[1]
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify the levels of key proteins and their phosphorylated (activated) forms in the CXCR4 signaling pathway.
Detailed Steps:
-
Protein Extraction: Cancer cells are treated with the CXCR4 antagonist for a specified time, and then lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-p-AKT, anti-p-ERK, anti-CXCR4). Recommended dilutions for anti-phospho-ERK and anti-phospho-AKT are often 1:1000 and 1:500, respectively, incubated overnight at 4°C.[18]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. A common dilution is 1:2000.[18]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
Conclusion
The available preclinical data strongly support the anti-metastatic potential of this compound across various cancer models. Its ability to inhibit cancer cell invasion in vitro and reduce metastatic burden in vivo is comparable to, and in some instances may exceed, that of other well-characterized CXCR4 antagonists. By disrupting the critical CXCL12/CXCR4 signaling axis, this compound presents a compelling therapeutic strategy to combat metastatic disease. Further head-to-head comparative studies will be invaluable in definitively positioning this compound within the landscape of CXCR4-targeted therapies and guiding its clinical development. This guide provides a foundational resource for researchers to design and interpret future studies aimed at harnessing the full therapeutic potential of this promising anti-metastatic agent.
References
- 1. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.wayne.edu [digitalcommons.wayne.edu]
- 6. Inhibition of the CXCR4/CXCL12 chemokine pathway reduces the development of murine pulmonary metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plerixafor Improves Primary Tumor Response and Reduces Metastases in Cervical Cancer Treated with Radio-Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of CXCR4 by CTCE-9908 inhibits breast cancer metastasis to lung and bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A CXCR4 antagonist CTCE-9908 inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. snapcyte.com [snapcyte.com]
- 14. Bioluminescent animal models of human breast cancer for tumor biomass evaluation and metastasis detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detection and quantitation of circulating tumor cell dynamics by bioluminescence imaging in an orthotopic mammary carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioluminescence Imaging in Preclinical Research - InnoSer [innoserlaboratories.com]
- 17. oncology.labcorp.com [oncology.labcorp.com]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Does SFB-AMD3465 have advantages over siRNA knockdown of CXCR4?
For researchers investigating the role of the CXCR4 chemokine receptor in various biological processes, choosing the right tool to modulate its function is critical. This guide provides a detailed comparison of two common methods: the small molecule antagonist SFB-AMD3465 and siRNA-mediated gene knockdown. We will delve into their mechanisms of action, efficacy, and practical considerations, supported by experimental data to help you make an informed decision for your research.
Mechanism of Action
This compound: A Reversible Antagonist
This compound is a potent and selective antagonist of the CXCR4 receptor. It functions by binding to the receptor and blocking the interaction with its natural ligand, CXCL12 (also known as SDF-1α).[1] This blockade prevents the conformational changes in the receptor necessary to initiate downstream intracellular signaling pathways. As a small molecule inhibitor, its effect is generally reversible upon removal of the compound. AMD3465 has been shown to be a more potent successor to the well-known CXCR4 antagonist, AMD3100.[1]
siRNA Knockdown: Silencing Gene Expression
Small interfering RNA (siRNA) offers a different approach by targeting the CXCR4 messenger RNA (mRNA) for degradation.[2] This process, known as RNA interference (RNAi), prevents the translation of the mRNA into the CXCR4 protein.[2] The result is a significant reduction in the total cellular level of the CXCR4 receptor.[3] The effect of siRNA is transient, and the duration of the knockdown depends on factors like cell division rate and siRNA stability.
Quantitative Comparison
| Parameter | This compound | siRNA Knockdown of CXCR4 |
| Target | CXCR4 protein | CXCR4 mRNA |
| Mechanism | Reversible competitive antagonism | Post-transcriptional gene silencing |
| Potency (IC50) | 1-10 nM for inhibiting X4 HIV strains.[1][4] | Not applicable |
| 18 nM for blocking CXCL12 binding.[4][5] | ||
| 17 nM for inhibiting CXCL12-induced calcium signaling.[4][5] | ||
| Efficacy | Up to 10-fold more effective than AMD3100.[1] | Can achieve up to 85% reduction in mRNA and 70% reduction in protein levels.[3] |
| Duration of Effect | Transient, dependent on compound half-life and washout. | Typically 24-72 hours, can be longer with stable expression systems (shRNA).[6] |
| Specificity | Highly selective for CXCR4 over other chemokine receptors like CCR5.[1] | Can have off-target effects by unintentionally silencing other genes with similar sequences. |
| Key Applications | Studying acute receptor signaling events, in vivo studies where oral or systemic administration is needed. | Investigating the long-term consequences of reduced CXCR4 expression, target validation. |
Effects on Cellular Processes
Both this compound and siRNA knockdown of CXCR4 have been shown to impact various cancer-related processes:
-
Cell Proliferation and Growth: siRNA-mediated knockdown of CXCR4 has been demonstrated to inhibit tumor cell proliferation both in vitro and in vivo.[7] In some cancer cell lines, this is achieved by inducing cell cycle arrest and apoptosis.[7][8] Similarly, treatment with AMD3465 has been shown to inhibit breast cancer growth.[9][10]
-
Cell Invasion and Metastasis: Inhibition of CXCR4 expression by siRNA significantly impairs the invasion of breast cancer cells.[2] Likewise, this compound reduces the invasiveness of breast cancer cells in vitro and prevents metastasis in vivo.[9][10]
-
Signaling Pathways: this compound has been shown to reduce the phosphorylation of STAT3, JAK2, and AKT.[9] Similarly, siRNA knockdown of CXCR4 can suppress the activation of MAPK and NF-κB signaling pathways.[11]
Experimental Protocols
Protocol 1: this compound Inhibition of CXCL12-Induced Cell Migration (Chemotaxis Assay)
This protocol outlines a typical experiment to assess the inhibitory effect of this compound on the migration of CXCR4-expressing cells towards a CXCL12 gradient.
Materials:
-
CXCR4-expressing cell line (e.g., SupT1, MDA-MB-231)
-
Cell culture medium, fetal bovine serum (FBS), serum-free medium
-
This compound
-
Recombinant human CXCL12/SDF-1α
-
Transwell migration chambers (e.g., 8 µm pore size)
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Cell Preparation: Culture cells to approximately 80% confluency. Harvest and resuspend in serum-free medium.
-
Pre-incubation: Incubate the cell suspension with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
Chemotaxis Setup: Add medium containing CXCL12 to the lower wells of the Transwell plate. Place the Transwell inserts into the wells.
-
Cell Seeding: Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
Migration: Incubate the plate at 37°C in a CO2 incubator for a period determined by the cell type (typically 4-24 hours).
-
Quantification: After incubation, remove the inserts. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.
-
Analysis: Count the stained cells in several fields of view under a microscope. Calculate the percentage of inhibition relative to the vehicle control.
Protocol 2: siRNA-Mediated Knockdown of CXCR4
This protocol provides a general guideline for transiently knocking down CXCR4 expression in a cell line using siRNA.
Materials:
-
Target cell line
-
CXCR4-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)[6]
-
Opti-MEM or other reduced-serum medium
-
6-well plates
Procedure:
-
Cell Seeding: One day before transfection, seed cells in a 6-well plate so they will be 60-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute the CXCR4 siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow complexes to form.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in the 6-well plate.
-
Incubation: Incubate the cells for 24-72 hours at 37°C.[6] The optimal time will depend on the cell line and the stability of the CXCR4 protein.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western blot or flow cytometry) levels.[3][8]
-
Functional Assays: Once knockdown is confirmed, the cells can be used for downstream functional assays (e.g., proliferation, migration, signaling).
Advantages and Disadvantages
| This compound | siRNA Knockdown of CXCR4 | |
| Advantages | • Fast-acting and reversible.• High specificity for CXCR4.[12]• Dose-dependent and titratable effects.• Suitable for in vivo studies due to its drug-like properties.[5] | • Can achieve a significant reduction in total protein levels.• Useful for studying the long-term consequences of protein loss.• Can be adapted for stable, long-term knockdown using shRNA vectors.[3] |
| Disadvantages | • Effects are transient and require continuous presence of the compound.• May not completely abolish all receptor activity.• Potential for off-target effects at high concentrations. | • Slower onset of action (requires time for protein turnover).• Potential for significant off-target gene silencing.• Transfection efficiency can be variable between cell types.• Can induce an interferon response in some cells. |
Conclusion and Recommendations
The choice between this compound and siRNA knockdown of CXCR4 depends largely on the specific research question.
Choose this compound for:
-
Studying the acute dynamics of CXCR4 signaling.
-
Experiments requiring a rapid and reversible inhibition of receptor function.
-
In vivo studies where systemic administration is necessary.
-
Validating findings from genetic knockdown experiments with a pharmacological inhibitor.
Choose siRNA knockdown for:
-
Investigating the cellular consequences of a sustained loss of CXCR4 expression.
-
Target validation studies to confirm that a phenotype is indeed linked to CXCR4.
-
Experiments where a near-complete ablation of the target protein is desired.
For a comprehensive understanding, employing both methods can be a powerful strategy. For instance, demonstrating a similar phenotypic outcome with both a highly specific antagonist like this compound and a targeted siRNA provides strong evidence for the direct involvement of CXCR4.
References
- 1. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silencing of CXCR4 Blocks Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knockdown of chemokine receptor CXCR4 gene by RNA interference: Effects on the B16-F10 melanoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. CXCR4 knockdown using siRNA [bio-protocol.org]
- 7. RNAi Targeting CXCR4 Inhibits Tumor Growth Through Inducing Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | PLOS One [journals.plos.org]
- 11. CXCR4 knockdown prevents inflammatory cytokine expression in macrophages by suppressing activation of MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Evaluating the Synergistic Potential of SFB-AMD3465 in Chemotherapy Regimens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies with conventional chemotherapy is a cornerstone of modern oncology research. This guide provides a comprehensive evaluation of the synergistic effects of SFB-AMD3465, a potent CXCR4 antagonist, when combined with various chemotherapy agents. By disrupting the CXCL12/CXCR4 signaling axis, this compound has the potential to sensitize cancer cells to the cytotoxic effects of chemotherapy, overcome drug resistance, and inhibit metastasis. This document summarizes the available preclinical evidence, details relevant experimental protocols for synergy assessment, and visualizes the underlying molecular mechanisms.
Performance Comparison: this compound in Combination with Chemotherapy
While specific quantitative synergy data for this compound with various chemotherapies is still emerging in publicly available literature, extensive preclinical studies on CXCR4 antagonists, including AMD3465, provide a strong rationale for their synergistic potential. The data presented below is a qualitative summary of these findings. Researchers are encouraged to generate quantitative data, such as the Combination Index (CI), using the experimental protocols outlined in the subsequent section.
Table 1: Qualitative Summary of Synergistic Effects of CXCR4 Antagonists (including AMD3465) with Chemotherapy
| Chemotherapeutic Agent | Cancer Type | Observed Synergistic Effects | Supporting Evidence |
| Doxorubicin | Triple-Negative Breast Cancer (TNBC) | Enhanced chemosensitivity, reduced tumor burden, and delayed metastasis.[1] | Preclinical TNBC models have shown that CXCR4 inhibition can re-sensitize cancer cells to doxorubicin.[1] The combination has been noted to have a synergistic anti-tumor effect.[1] |
| Paclitaxel (B517696) | Triple-Negative Breast Cancer (TNBC) | Increased sensitivity of TNBC cells to paclitaxel.[1] | The blockade of the CXCR4/CXCL12 axis has been demonstrated to enhance the efficacy of paclitaxel in preclinical TNBC models.[1] |
| Cisplatin (B142131) | Triple-Negative Breast Cancer (TNBC) | Re-sensitization of TNBC cells to cisplatin.[1] | Inhibition of CXCR4 signaling has shown potential in overcoming resistance to cisplatin in TNBC.[1] |
| Mitoxantrone, Etoposide, Cytarabine | Acute Myeloid Leukemia (AML) | Encouraging remission rates in relapsed or refractory AML. | A phase 1/2 clinical trial with the CXCR4 antagonist plerixafor (B1678892) in combination with this chemotherapy regimen demonstrated feasibility and promising remission rates. |
| Bortezomib | Cholangiocarcinoma | Augmentation of the anti-tumor effects of bortezomib. | Studies have indicated that CXCR4 inhibition can decrease the ability of the stroma to counteract the effects of chemotherapy. |
Table 2: Example Combination Index (CI) Data Table for this compound and Doxorubicin in a Breast Cancer Cell Line
This is a hypothetical data representation to illustrate how quantitative synergy data should be presented. Researchers would populate this table with their own experimental results.
| This compound (nM) | Doxorubicin (nM) | Fractional Effect (Fa) | Combination Index (CI) | Synergy/Antagonism |
| 5 | 10 | 0.25 | 0.85 | Synergism |
| 10 | 20 | 0.50 | 0.65 | Synergism |
| 20 | 40 | 0.75 | 0.50 | Strong Synergism |
| 40 | 80 | 0.90 | 0.40 | Strong Synergism |
| 80 | 160 | 0.95 | 0.35 | Strong Synergism |
CI < 0.9 indicates synergism, CI = 0.9 - 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Experimental Protocols
In Vitro Synergy Assessment: Chou-Talalay Combination Index (CI) Method
This method provides a quantitative measure of the interaction between two drugs.
1. Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., MDA-MB-231 for breast cancer) in the appropriate medium and conditions.
-
Seed the cells in 96-well plates at a predetermined density to ensure logarithmic growth during the experiment.
2. Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and the chemotherapeutic agent (e.g., doxorubicin) in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions for each drug individually and in combination at a constant ratio (e.g., 1:2, 1:1, 2:1).
-
Treat the cells with single agents and the combinations for a specified duration (e.g., 72 hours). Include untreated and solvent-only controls.
3. Cell Viability Assay (e.g., MTT or CellTiter-Glo®):
-
After the incubation period, assess cell viability using a standard assay.
-
For an MTT assay, incubate the cells with MTT solution, followed by solubilization of the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis:
-
Convert absorbance values to the fraction of affected cells (Fa) compared to the untreated control.
-
Use software like CompuSyn to perform the Chou-Talalay analysis. This software will generate dose-effect curves, median-effect plots, and calculate the Combination Index (CI) values. A CI value less than 1 indicates synergy, a value of 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
In Vivo Synergy Assessment: Xenograft Mouse Model
This protocol outlines a typical approach to evaluate the synergistic antitumor effects in a preclinical animal model.[2][3]
1. Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 MDA-MB-231 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
2. Treatment Groups and Drug Administration:
-
Randomize the mice into four groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapy agent (e.g., paclitaxel) alone
-
Group 4: this compound in combination with the chemotherapy agent
-
-
Administer the drugs according to a predetermined schedule and route (e.g., intraperitoneal or intravenous injection).
3. Tumor Growth Monitoring:
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
4. Endpoint and Data Analysis:
-
The study endpoint may be a specific tumor volume, a predetermined time point, or signs of morbidity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Compare the tumor growth curves between the different treatment groups. A synergistic effect is indicated if the tumor growth inhibition in the combination group is significantly greater than the additive effects of the single-agent groups.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the evaluation of this compound's synergistic effects.
Caption: this compound blocks CXCL12 binding to CXCR4, inhibiting downstream signaling.
Caption: Workflow for in vitro synergy assessment using the Combination Index method.
Caption: Workflow for in vivo synergy assessment using a xenograft mouse model.
References
How does the potency of SFB-AMD3465 differ from its predecessor compounds?
In the landscape of CXCR4 antagonists, the development from initial bicyclam structures to more refined monocyclam derivatives has been driven by the pursuit of enhanced potency and improved pharmacokinetic profiles. This guide provides a detailed comparison of the potency of SFB-AMD3465 with its key predecessors, AMD3465 and the prototype compound AMD3100, supported by experimental data from in vitro studies.
Enhanced Potency with Structural Refinement
The evolution from the bicyclam AMD3100 to the monocyclam AMD3465 marked a significant step forward in the development of CXCR4 antagonists. While AMD3100 demonstrated potent and selective inhibition of the CXCR4 co-receptor, its therapeutic potential was limited by a lack of oral bioavailability.[1] The development of AMD3465, a monomacrocyclic analogue, not only addressed this limitation but also led to a substantial increase in antagonistic potency.[1] Further derivatization to create imaging agents like this compound has necessitated a thorough evaluation of its retained potency.
Quantitative Potency Comparison
The following table summarizes the in vitro potency of AMD3100, AMD3465, and a closely related fluorinated derivative of this compound, [¹⁹F]MCFB, across key functional assays. The data consistently demonstrates the superior potency of AMD3465 over AMD3100. The SFB-derivatized compound, represented by [¹⁹F]MCFB, exhibits a potency comparable to that of AMD3465.
| Compound | Assay | Target/Cell Line | IC₅₀ (nM) | Reference |
| AMD3100 | CXCL12 Competition Binding | Jurkat cells | 12.0 ± 1.1 | |
| AMD3465 | CXCL12 Competition Binding | Jurkat cells | 2.1 ± 0.24 | |
| [¹⁹F]MCFB | CXCL12 Competition Binding | U2932 cells | 111.3 ± 4.0 | [2] |
| AMD3465 | CXCL12 Competition Binding | U2932 cells | 89.8 ± 3.5 | [2] |
| AMD3100 | CXCL12-induced Ca²⁺ Mobilization | U87.CD4.CXCR4 cells | 723.0 ± 99.1 | |
| AMD3465 | CXCL12-induced Ca²⁺ Mobilization | U87.CD4.CXCR4 cells | 53.4 ± 24.3 | |
| AMD3465 | CXCL12-induced Ca²⁺ Mobilization | SupT1 cells | 17 | [3] |
| AMD3100 | Anti-HIV-1 Activity (X4 strain) | MT-4 cells | Potent (nanomolar range) | [1] |
| AMD3465 | Anti-HIV-1 Activity (X4 strain) | Various | 1-10 | [1][4] |
Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the specific biological activity.
Biochemical and cellular assays have consistently shown that AMD3465 is a more potent CXCR4 antagonist than its predecessor, AMD3100. For instance, in assays measuring the inhibition of CXCL12-induced calcium signaling, AMD3465 exhibits a significantly lower IC₅₀ value compared to AMD3100.[1] Furthermore, AMD3465 has been reported to be approximately 10-fold more effective as a CXCR4 antagonist in functional assays.[1]
The modification of AMD3465 to produce the SFB (N-succinimidyl 4-fluorobenzoate) derivative for radiolabeling, as in [¹⁸F]this compound, appears to have a minimal impact on its binding affinity for CXCR4. A study on a closely related compound, [¹⁹F]MCFB, demonstrated an IC₅₀ value for CXCL12 competition binding that was comparable to that of the parent AMD3465 compound, indicating that the core antagonistic properties are retained.[2]
Experimental Protocols
The determination of the potency of these CXCR4 antagonists relies on well-established in vitro assays. Below are the detailed methodologies for two key experiments.
CXCL12 Competition Binding Assay
This assay quantifies the ability of a test compound to compete with the natural ligand, CXCL12, for binding to the CXCR4 receptor.
Objective: To determine the concentration of the antagonist that inhibits 50% of CXCL12 binding (IC₅₀).
Materials:
-
Cells expressing CXCR4 (e.g., Jurkat, U2932)
-
Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)
-
Test compounds (AMD3100, AMD3465, this compound derivatives)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
96-well plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and harvest cells expressing CXCR4. Wash the cells with assay buffer and resuspend to a final concentration of 1 x 10⁶ cells/mL.
-
Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer.
-
Incubation: Add a fixed concentration of fluorescently labeled CXCL12 and varying concentrations of the test compound to the cell suspension in a 96-well plate. Incubate at room temperature in the dark for 30-60 minutes.
-
Washing: Centrifuge the plate to pellet the cells and wash with cold assay buffer to remove unbound ligand and compound.
-
Flow Cytometry Analysis: Resuspend the cells in assay buffer and acquire data on a flow cytometer. The mean fluorescence intensity (MFI) of the cell population is measured.
-
Data Analysis: The MFI values are plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.
CXCL12-Induced Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the intracellular calcium influx triggered by the binding of CXCL12 to CXCR4.
Objective: To determine the concentration of the antagonist that inhibits 50% of the CXCL12-induced calcium signal (IC₅₀).
Materials:
-
Cells expressing CXCR4 (e.g., U87.CD4.CXCR4, SupT1)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
CXCL12
-
Test compounds (AMD3100, AMD3465, this compound derivatives)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Loading: Incubate the cells with a calcium-sensitive fluorescent dye in assay buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells to remove excess dye and resuspend in assay buffer.
-
Compound Incubation: Add varying concentrations of the test compounds to the cells in the 96-well plate and incubate for a short period.
-
CXCL12 Stimulation: Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading. Inject a fixed concentration of CXCL12 into each well to stimulate the cells.
-
Fluorescence Measurement: Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium concentration change.
-
Data Analysis: The peak fluorescence intensity following CXCL12 stimulation is determined for each compound concentration. The percentage of inhibition is calculated relative to the control (no antagonist), and the data is plotted against the logarithm of the compound concentration to determine the IC₅₀ value.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the CXCR4 signaling pathway and a typical experimental workflow for evaluating CXCR4 antagonists.
Caption: CXCR4 signaling pathway and antagonist blockade.
References
- 1. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Evaluation of an 18F-Radiolabeled Monocyclam Derivative for Imaging CXCR4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of the Pharmacokinetic Profiles of SFB-AMD3465 and AMD3100
A deep dive into the pharmacokinetic properties of two prominent CXCR4 antagonists, SFB-AMD3465 and AMD3100, reveals distinct profiles that may influence their therapeutic applications. This guide provides a comprehensive comparison of their absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by experimental data from preclinical studies.
Both this compound and AMD3100 are potent antagonists of the C-X-C chemokine receptor type 4 (CXCR4), a key mediator in various physiological and pathological processes, including stem cell mobilization and HIV-1 entry into host cells. While they share a common molecular target, their structural differences lead to notable variations in their pharmacokinetic behavior. This analysis focuses primarily on data obtained from canine studies to provide a standardized comparison.
Quantitative Pharmacokinetic Data
A summary of the key pharmacokinetic parameters for this compound and AMD3100 in dogs is presented below. These values are critical for understanding the bioavailability and persistence of these compounds in the body.
| Pharmacokinetic Parameter | This compound (in Dogs) | AMD3100 (in Dogs) |
| Terminal Half-Life (t½) | 1.56 - 4.63 hours | Data not available in dogs; 3.6 - 4.9 hours in humans[1] |
| Subcutaneous Bioavailability | 100% | Peak plasma concentrations at 1-2 hours post-dose; median 87% in humans[2] |
| Time to Peak Plasma Concentration (Tmax) | Not specified | 1 - 2 hours post-subcutaneous dose[2] |
| Route of Administration | Intravenous and Subcutaneous | Intravenous, Subcutaneous, and Oral (poorly absorbed)[1][2] |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from preclinical studies in dogs, a standard model for such assessments. The methodologies employed in these studies are crucial for the interpretation of the results.
Pharmacokinetic Study of this compound in Dogs
The pharmacokinetic profile of this compound was evaluated in beagle dogs following both intravenous and subcutaneous administration. Plasma concentrations of the compound were determined at various time points to calculate key parameters. While specific details of the dosing regimen and analytical methods are proprietary, the general approach involved:
-
Animal Model: Beagle dogs.
-
Dosing: Intravenous and subcutaneous administration of this compound.
-
Sample Collection: Serial blood samples were collected at predetermined time intervals post-dosing.
-
Bioanalysis: Plasma samples were processed, and the concentration of this compound was quantified using a validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a standard for such analyses.
Pharmacokinetic Study of AMD3100 in Dogs
Studies investigating the pharmacokinetics of AMD3100 in dogs have also been conducted. A 4-week study involving subcutaneous dosing in rats and dogs was performed.
-
Animal Model: Dogs.
-
Dosing: Subcutaneous administration of AMD3100 at doses of 0.25, 1, and 4 mg/kg/day.[2]
-
Sample Collection: Blood samples were collected to determine plasma concentrations.
-
Bioanalysis: Plasma concentrations of AMD3100 were measured over time. While the specific analytical method for the dog study is not detailed in the available literature, a validated method involving protein precipitation and LC-MS/MS analysis has been described for quantifying AMD3100 in plasma.
Signaling Pathway and Mechanism of Action
Both this compound and AMD3100 exert their effects by antagonizing the CXCR4 receptor. This receptor, upon binding its natural ligand, CXCL12 (also known as SDF-1), activates several downstream signaling pathways that are crucial for cell trafficking, survival, and proliferation. By blocking this interaction, these antagonists can inhibit processes such as the homing of hematopoietic stem cells to the bone marrow and the entry of X4-tropic HIV-1 into T-cells.
Caption: CXCR4 Signaling Pathway and Antagonist Inhibition.
Experimental Workflow for Pharmacokinetic Analysis
The general workflow for conducting a preclinical pharmacokinetic study in dogs involves several key steps, from drug administration to data analysis.
Caption: General Workflow for Preclinical Pharmacokinetic Studies.
References
Validating the On-Target Effects of SFB-AMD3465: A Comparison Guide Utilizing a CXCR4 Knockout Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of SFB-AMD3465, a potent CXCR4 antagonist. By leveraging a CXCR4 knockout model, researchers can definitively attribute the pharmacological activity of this compound to its intended target, a critical step in preclinical drug development.
Introduction to CXCR4 and this compound
The C-X-C chemokine receptor type 4 (CXCR4) and its sole endogenous ligand, CXCL12 (also known as SDF-1), play a pivotal role in numerous physiological processes, including immune cell trafficking, hematopoiesis, and embryonic development.[1][2][3] However, the CXCR4/CXCL12 axis is also implicated in various pathologies, such as HIV-1 entry, cancer metastasis, and inflammatory diseases.[4][5] This has made CXCR4 a compelling therapeutic target for the development of antagonist drugs.
This compound is a potent and selective monomacrocyclic antagonist of CXCR4.[3][6] It functions by blocking the binding of CXCL12 to CXCR4, thereby inhibiting downstream signaling pathways that mediate cell migration and survival.[6][7] Validating that the observed effects of this compound are exclusively due to its interaction with CXCR4 is paramount. A CXCR4 knockout (KO) model provides the ideal negative control for such validation. In this model, any biological effects of this compound that are observed in wild-type (WT) counterparts should be completely abrogated.
The CXCR4 Signaling Cascade
Upon CXCL12 binding, CXCR4 activates several intracellular signaling cascades. The primary pathway is G-protein dependent, leading to the activation of PI3K/Akt, PLC/IP3-DAG, and MAPK/ERK pathways, which collectively regulate gene transcription, cell survival, and migration.[1][4][8] CXCR4 can also signal independently of G-proteins through the JAK/STAT pathway.[8][9] this compound is designed to prevent the initial ligand binding event, thus inhibiting all subsequent downstream signaling.
Experimental Validation Workflow
The core principle of on-target validation is to compare the effects of this compound on a biological system that expresses CXCR4 (Wild-Type) with one that does not (CXCR4 KO). The absence of an effect in the KO system is strong evidence of on-target activity.
Comparative Performance Data
The following tables summarize the expected outcomes and provide literature-based quantitative data for key validation experiments. This compound is compared to the well-established CXCR4 antagonist, AMD3100 (Plerixafor).
Table 1: In Vitro Assay Performance
| Assay | Wild-Type (WT) Cells + this compound | CXCR4 KO Cells + this compound | Comparative IC₅₀ / Kᵢ (AMD3465) | Comparative IC₅₀ / Kᵢ (AMD3100) |
|---|---|---|---|---|
| Ligand Binding | Inhibition of [¹²⁵I]-CXCL12 binding | No specific binding to inhibit | Kᵢ = 41.7 nM[3][7] | IC₅₀ = 651 nM[10] |
| Calcium Mobilization | Inhibition of CXCL12-induced Ca²⁺ flux | No Ca²⁺ flux induced by CXCL12 | IC₅₀ = 12.07 - 17 nM[7][10] | IC₅₀ = 572 nM[10] |
| Chemotaxis | Inhibition of CXCL12-induced cell migration | No chemotactic response to CXCL12 | IC₅₀ = 8.7 nM[7][10] | IC₅₀ = 51 nM[10] |
| HIV-1 Entry (X4-tropic) | Potent inhibition of viral entry | Cells are not permissive to X4-tropic HIV-1 | IC₅₀ = 1 - 10 nM[6] | — |
Data indicates that AMD3465 is approximately 10-fold more potent than AMD3100 in functional assays.[6]
Table 2: In Vivo Assay Performance
| Assay | Wild-Type (WT) Animal + this compound | CXCR4 KO Animal + this compound | Expected Outcome |
|---|---|---|---|
| Leukocyte Mobilization | Significant increase in peripheral blood leukocytes[3] | No significant change in leukocyte count | Confirms mobilization is CXCR4-dependent |
| Tumor Growth/Metastasis | Inhibition of growth and metastasis in relevant cancer models[11][12][13] | this compound has no effect on tumor growth | Demonstrates anti-cancer effects are mediated via CXCR4 blockade |
Detailed Experimental Protocols
Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the CXCR4 receptor.
-
Methodology:
-
Cell Preparation: Use membranes prepared from WT cells expressing CXCR4 and, as a control, from CXCR4 KO cells.
-
Assay Setup: Incubate the cell membranes with a constant concentration of a radiolabeled CXCR4 ligand (e.g., [¹²⁵I]-CXCL12).
-
Competition: Add increasing concentrations of unlabeled this compound to compete for binding with the radioligand.
-
Incubation & Washing: Allow the binding to reach equilibrium, then wash the membranes to remove unbound radioligand.
-
Detection: Measure the remaining radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding) and convert it to a Kᵢ value.
-
-
Expected Result: this compound will dose-dependently displace the radioligand in WT membranes but will show no specific binding in KO membranes.
Calcium Mobilization Assay
-
Objective: To measure the functional inhibition of CXCL12-induced G-protein signaling.
-
Methodology:
-
Cell Preparation: Load WT and CXCR4 KO cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cell suspension using a fluorometric plate reader or flow cytometer.
-
Antagonist Incubation: Add varying concentrations of this compound and incubate for a short period.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of CXCL12 (typically EC₈₀).
-
Data Recording: Record the change in fluorescence over time. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: Compare the peak fluorescence in the presence of this compound to the control (CXCL12 alone) to determine the percent inhibition and calculate the IC₅₀.
-
-
Expected Result: this compound will inhibit the CXCL12-induced calcium flux in WT cells in a dose-dependent manner.[7][10] CXCR4 KO cells will show no response to CXCL12 stimulation.
Chemotaxis (Cell Migration) Assay
-
Objective: To assess the ability of this compound to block the primary biological function of the CXCR4/CXCL12 axis.
-
Methodology:
-
Assay Setup: Use a transwell chamber system where the upper and lower chambers are separated by a porous membrane.
-
Chemoattractant: Place CXCL12 in the lower chamber as the chemoattractant.
-
Cell Preparation: Resuspend WT and CXCR4 KO cells in serum-free media. Pre-incubate the cells with varying concentrations of this compound or vehicle control.
-
Cell Seeding: Add the pre-incubated cells to the upper chamber.
-
Incubation: Incubate for a period optimized for the cell type (e.g., 2-4 hours) to allow for migration.
-
Cell Counting: Remove non-migrated cells from the top of the membrane. Fix, stain, and count the cells that have migrated to the underside of the membrane.
-
Data Analysis: Express the number of migrated cells in the this compound-treated group as a percentage of the vehicle control and calculate the IC₅₀.
-
-
Expected Result: this compound will significantly reduce the number of migrated WT cells towards CXCL12.[7] CXCR4 KO cells will not migrate in response to the CXCL12 gradient, regardless of the presence of this compound.
Conclusion
The validation of on-target effects is a non-negotiable step in the preclinical assessment of any therapeutic agent. The use of a CXCR4 knockout model provides an unambiguous method to confirm that the pharmacological activities of this compound, including inhibition of calcium mobilization and chemotaxis, are mediated exclusively through the CXCR4 receptor. The data presented in this guide, derived from published literature, demonstrates that this compound is a highly potent and specific CXCR4 antagonist. By following the outlined experimental protocols, researchers can rigorously validate these on-target effects, strengthening the foundation for further clinical development.
References
- 1. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 2. Chemotaxis - CXCR4 signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 3. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Phenotypic Knockout of CXCR4 Expression by a Novel Intrakine Mutant hSDF-1α/54/KDEL Inhibits Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abeomics.com [abeomics.com]
- 10. researchgate.net [researchgate.net]
- 11. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | PLOS One [journals.plos.org]
- 13. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of the anti-HIV activity of SFB-AMD3465 and other entry inhibitors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-HIV activity of SFB-AMD3465, a CXCR4 antagonist, with other classes of HIV entry inhibitors, including a CCR5 antagonist (Maraviroc), a fusion inhibitor (Enfuvirtide), and an attachment inhibitor (Fostemsavir). The information is supported by experimental data from various studies and includes detailed methodologies for key experiments.
Introduction to HIV Entry Inhibition
The entry of the Human Immunodeficiency Virus (HIV) into host cells is a multi-step process that presents several targets for antiretroviral therapy. This process begins with the attachment of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of target cells, primarily T-helper cells. This binding induces conformational changes in gp120, allowing it to interact with a coreceptor, either CCR5 or CXCR4. This dual engagement triggers further conformational changes in the transmembrane glycoprotein gp41, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.
Entry inhibitors are a class of antiretroviral drugs that disrupt this process at various stages. They are broadly categorized into:
-
Attachment inhibitors: Prevent the initial binding of gp120 to the CD4 receptor.
-
Coreceptor antagonists: Block the interaction of gp120 with either the CCR5 or CXCR4 coreceptor.
-
Fusion inhibitors: Interfere with the conformational changes in gp41 required for membrane fusion.
This guide focuses on a comparative analysis of representative drugs from these categories, with a special emphasis on the CXCR4 antagonist this compound.
Mechanism of Action of Compared Entry Inhibitors
The inhibitors discussed in this guide each have a unique mechanism for blocking HIV entry.
-
This compound: As a CXCR4 antagonist, this compound selectively binds to the CXCR4 coreceptor on the host cell. This binding prevents the interaction of the viral gp120 protein with CXCR4, thereby blocking the entry of CXCR4-tropic (X4) HIV strains.
-
Maraviroc: This small molecule is a CCR5 antagonist. It binds to the CCR5 coreceptor, inducing a conformational change that prevents its interaction with gp120. Consequently, Maraviroc is effective against CCR5-tropic (R5) HIV strains.
-
Enfuvirtide (T-20): Enfuvirtide is a synthetic peptide that mimics a region of the gp41 protein. It binds to a transient intermediate state of gp41 during the fusion process, preventing the conformational changes necessary to bring the viral and cellular membranes together. This mechanism is effective against both R5 and X4 tropic viruses.
-
Fostemsavir: Fostemsavir is a prodrug of temsavir. Temsavir is an attachment inhibitor that binds directly to the HIV-1 gp120 envelope glycoprotein. This binding prevents the initial attachment of the virus to the host cell's CD4 receptor, a critical first step for viral entry of both R5 and X4 tropic strains.
Figure 1: Mechanism of HIV-1 entry and points of inhibition by different entry inhibitors.
Comparative Anti-HIV Activity
The following table summarizes the in vitro anti-HIV-1 activity of this compound and the other entry inhibitors. It is important to note that the data are collated from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Class | Target | HIV-1 Tropism | Potency (IC50/EC50/IC90) | Reference |
| This compound | CXCR4 Antagonist | CXCR4 | X4-tropic | IC50: 1-10 nM | [1] |
| Maraviroc | CCR5 Antagonist | CCR5 | R5-tropic | Geometric Mean IC90: 2.0 nM | |
| Enfuvirtide (T-20) | Fusion Inhibitor | gp41 | R5 and X4-tropic | IC50: ~36 nM | |
| Fostemsavir (Temsavir) | Attachment Inhibitor | gp120 | R5 and X4-tropic | EC50: <10 nM (most isolates) |
Experimental Protocols
This section outlines the general methodologies for key experiments used to evaluate the anti-HIV activity and cytotoxicity of entry inhibitors.
HIV-1 p24 Antigen Capture Assay (for quantifying viral replication)
This assay measures the concentration of the HIV-1 p24 capsid protein in cell culture supernatants, which is a direct indicator of viral replication.
-
Cell Culture and Infection: Target cells (e.g., PM1, MT-4, or peripheral blood mononuclear cells [PBMCs]) are cultured in 96-well plates. The cells are then infected with a known amount of HIV-1 in the presence of serial dilutions of the test inhibitor. Control wells include virus-infected cells without inhibitor and uninfected cells.
-
Incubation: The plates are incubated for a period of 3-7 days to allow for viral replication.
-
Supernatant Collection: After incubation, the cell culture supernatants are harvested.
-
ELISA Procedure:
-
A 96-well ELISA plate is coated with a monoclonal antibody specific for HIV-1 p24.
-
The harvested supernatants are added to the wells. If p24 is present, it will bind to the capture antibody.
-
A second, biotinylated anti-p24 antibody is added, which binds to a different epitope on the captured p24 antigen.
-
Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the biotinylated antibody.
-
A substrate for the enzyme is added, resulting in a colorimetric reaction.
-
The absorbance is read using a plate reader, and the concentration of p24 is determined by comparison to a standard curve.
-
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated as the concentration of the inhibitor that reduces p24 production by 50% compared to the virus control.
Figure 2: Workflow for the HIV-1 p24 antigen capture assay.
Cell-Cell Fusion Assay (for evaluating entry inhibition)
This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1 envelope glycoproteins (Env) with cells expressing CD4 and the appropriate coreceptors.
-
Cell Lines: Two cell lines are used:
-
Effector cells: Expressing the HIV-1 Env (gp120/gp41) and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a T7 promoter.
-
Target cells: Expressing CD4, CCR5, and/or CXCR4, and the T7 RNA polymerase.
-
-
Co-culture: Effector and target cells are co-cultured in the presence of varying concentrations of the test inhibitor.
-
Fusion and Reporter Gene Activation: If cell fusion occurs, the T7 RNA polymerase from the target cells enters the effector cells and drives the expression of the reporter gene.
-
Signal Detection: The reporter gene activity is measured (e.g., luminescence for luciferase, colorimetric reaction for β-galactosidase).
-
Data Analysis: The IC50 is determined as the concentration of the inhibitor that reduces the reporter signal by 50%.
Cytotoxicity Assay (e.g., MTT Assay)
This assay is crucial to ensure that the observed antiviral activity is not due to the inhibitor being toxic to the host cells.
-
Cell Seeding: Target cells are seeded in a 96-well plate.
-
Compound Addition: Serial dilutions of the test compound are added to the wells. Control wells contain cells with no compound.
-
Incubation: The plate is incubated for the same duration as the antiviral assay.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control. The selectivity index (SI) is then calculated as CC50/IC50, with a higher SI value indicating a more favorable safety profile.
Comparative Drug Efficacy Logic
The selection of an appropriate HIV entry inhibitor depends on several factors, primarily the coreceptor tropism of the patient's viral population.
Figure 3: Logical flow for selecting an entry inhibitor based on viral tropism.
Conclusion
This compound is a potent and selective inhibitor of X4-tropic HIV-1, demonstrating low nanomolar efficacy in vitro. Its mechanism of action, targeting the CXCR4 coreceptor, makes it a valuable candidate for treating patients with X4-tropic virus, a viral phenotype often associated with more advanced disease. When compared to other entry inhibitors, this compound's specificity contrasts with the broader activity of fusion and attachment inhibitors like Enfuvirtide and Fostemsavir, and the R5-specific activity of Maraviroc. The choice of an entry inhibitor for therapeutic use is critically dependent on the viral tropism, highlighting the importance of personalized medicine in HIV treatment. Further head-to-head comparative studies under standardized conditions would be beneficial for a more precise evaluation of the relative potency of these inhibitors against a diverse range of HIV-1 isolates.
References
Assessing the Oral Bioavailability of SFB-AMD3465 in Comparison to Other CXCR4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the oral bioavailability of the CXCR4 antagonist SFB-AMD3465 against other notable antagonists in its class. The following sections present available quantitative data, detailed experimental methodologies for assessing oral bioavailability, and a visualization of the CXCR4 signaling pathway to provide a comprehensive overview for research and development purposes.
Comparative Analysis of Oral Bioavailability
The development of orally bioavailable CXCR4 antagonists is a significant goal in drug discovery to improve patient compliance and enable long-term treatment regimens for various diseases, including cancers and immunodeficiencies. This section summarizes the available pharmacokinetic data for this compound and its counterparts.
Quantitative Data Summary
While this compound has been developed as a next-generation CXCR4 antagonist with a lower molecular charge compared to its predecessors, current research indicates that significant oral bioavailability has not yet been achieved with this compound. Preclinical studies have primarily focused on subcutaneous administration, where it demonstrates high bioavailability. In contrast, other CXCR4 antagonists have been specifically designed and have shown success in achieving oral bioavailability.
| Compound | Oral Bioavailability (F%) | Species | Notes |
| This compound | Data not available (presumed low to negligible) | - | Studies show 100% bioavailability after subcutaneous administration in dogs, but oral bioavailability has not been established.[1][2] One study notes that while it is a step toward an oral agent, "oral bioavailability is not yet achieved"[3]. |
| AMD3100 (Plerixafor) | Poor to none | Human, Rat | Not detectable in blood after oral dosing in humans[4]. Requires subcutaneous injection for clinical use. |
| Mavorixafor (AMD070) | Orally Bioavailable | Human | Approved for oral administration. Pharmacokinetic data available from clinical trials, though a specific F% is not provided. |
| KRH-3955 | 25.6% | Rat | Developed as an orally bioavailable CXCR4 antagonist. |
Experimental Protocols for Assessing Oral Bioavailability
The determination of a drug's oral bioavailability is a critical step in preclinical and clinical development. It involves a combination of in vitro and in vivo studies to predict and measure the extent of drug absorption into the systemic circulation.
In Vitro Permeability Assays
1. Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.
-
Objective: To determine the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.
-
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low membrane permeability (e.g., Lucifer Yellow).
-
Transport Experiment (Apical to Basolateral): The test compound is added to the apical (AP) side of the monolayer, and the concentration of the compound that permeates to the basolateral (BL) side is measured over time.
-
Transport Experiment (Basolateral to Apical): To assess active efflux, the experiment is also performed in the reverse direction, with the compound added to the BL side and its transport to the AP side is measured.
-
Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified using a suitable analytical method, typically liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.
-
In Vivo Pharmacokinetic Studies
1. Absolute Oral Bioavailability Study in Animal Models (e.g., Rats)
This study directly measures the fraction of an orally administered drug that reaches the systemic circulation.
-
Objective: To determine the absolute oral bioavailability (F%) of a test compound.
-
Methodology:
-
Animal Model: Typically, fasted male Sprague-Dawley rats are used.
-
Dosing:
-
Intravenous (IV) Group: A cohort of animals receives the test compound via IV administration (bolus or infusion) at a specific dose. This serves as the 100% bioavailable reference.
-
Oral (PO) Group: Another cohort receives the test compound orally via gavage at a specific dose.
-
-
Blood Sampling: Serial blood samples are collected from each animal at predetermined time points after dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Analysis: Blood samples are processed to obtain plasma, and the concentration of the test compound in the plasma is quantified using a validated analytical method like LC-MS/MS.
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) for both IV and PO administration routes.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations
CXCR4 Signaling Pathway
The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor that, upon binding its ligand CXCL12, activates multiple intracellular signaling cascades crucial for cell trafficking, proliferation, and survival.
Caption: Simplified CXCR4 signaling pathway upon CXCL12 binding.
Experimental Workflow for Oral Bioavailability Assessment
The following diagram illustrates the typical workflow for assessing the oral bioavailability of a new chemical entity.
Caption: Workflow for determining the oral bioavailability of a drug candidate.
References
- 1. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and safety of AMD-3100, a novel antagonist of the CXCR-4 chemokine receptor, in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling SFB-AMD3465
Essential Safety and Handling Guide for AMD3465
Disclaimer: No specific information was found for a product named "SFB-AMD3465." The following guidance is for the chemical compound AMD3465 and is based on available research and general laboratory safety principles. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for any chemical you are working with.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with AMD3465, a potent and selective antagonist of the CXCR4 chemokine receptor.
Personal Protective Equipment (PPE)
Proper personal protective equipment is crucial when handling AMD3465 to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Nitrile rubber, disposable | Prevents skin contact. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | Protects eyes from splashes. |
| Skin and Body Protection | Laboratory Coat | Long-sleeved, fully buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator with an appropriate cartridge if aerosols may be generated or if working with large quantities. | Follow institutional guidelines. | Prevents inhalation of dust or aerosols. |
Operational Plans: Handling and Experimental Protocols
Strict adherence to standard laboratory procedures is essential for the safe and effective use of AMD3465.
Receiving and Storage
-
Receiving: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage of stock solutions, refer to the manufacturer's recommendations, which may include storage at -20°C or -80°C.[1]
Experimental Protocols
In Vitro Experimental Protocol: Cell Culture
-
Stock Solution Preparation:
-
Dissolve AMD3465 powder in a suitable solvent, such as sterile phosphate-buffered saline (PBS) or dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution.
-
For example, a stock solution can be prepared by dissolving AMD3465 in DMSO to a concentration of 10 mM.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]
-
-
Cell Treatment:
-
Thaw an aliquot of the AMD3465 stock solution.
-
Dilute the stock solution to the desired final concentration in the cell culture medium. Typical final concentrations for in vitro experiments can range from nanomolar (nM) to low micromolar (µM).
-
For instance, to treat cells with a final concentration of 100 nM AMD3465, dilute the 10 mM stock solution 1:100,000 in the culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing AMD3465.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
In Vivo Experimental Protocol: Animal Studies (Mice)
-
Formulation Preparation:
-
For subcutaneous administration, AMD3465 can be dissolved in a sterile vehicle such as PBS.
-
The concentration of the dosing solution should be calculated based on the desired dosage (e.g., mg/kg) and the average weight of the animals.
-
-
Administration:
-
AMD3465 is often administered to mice via subcutaneous injection or continuous delivery using an osmotic pump.[2][3][4]
-
Subcutaneous Injection: A typical single dose might be in the range of 2.5 to 30 mg/kg.[2]
-
Osmotic Pump: For continuous delivery, an osmotic pump can be loaded with a solution of AMD3465 in PBS and surgically implanted subcutaneously.[2][3][4] For example, a pump could be loaded to deliver a dose of 30 µg per hour.[2]
-
-
Monitoring:
-
Animals should be monitored regularly for any adverse effects according to the approved animal care and use protocol.
-
Disposal Plan
All waste materials contaminated with AMD3465 must be disposed of as chemical waste in accordance with institutional and local regulations.
-
Solid Waste:
-
Contaminated items such as pipette tips, gloves, and empty vials should be collected in a designated and clearly labeled chemical waste container.
-
-
Liquid Waste:
-
Unused solutions and contaminated cell culture medium should be collected in a labeled hazardous waste container.
-
Do not pour AMD3465 solutions down the drain.
-
-
Sharps Waste:
-
Needles and syringes used for animal injections should be disposed of in a designated sharps container for chemical waste.
-
Visualizations
Experimental Workflow for Handling AMD3465
Caption: A typical workflow for handling AMD3465 from receipt to disposal.
Signaling Pathway of AMD3465 as a CXCR4 Antagonist
Caption: AMD3465 competitively inhibits the binding of CXCL12 to the CXCR4 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMD3465, a novel CXCR4 receptor antagonist, abrogates schistosomal antigen-elicited (type-2) pulmonary granuloma formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMD3465, a Novel CXCR4 Receptor Antagonist, Abrogates Schistosomal Antigen-Elicited (Type-2) Pulmonary Granuloma Formation - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
